molecular formula C37H64N7O17P3S B15551049 (14E)-hexadecenoyl-CoA

(14E)-hexadecenoyl-CoA

Cat. No.: B15551049
M. Wt: 1003.9 g/mol
InChI Key: HIHIIKWURVKNRP-JVUDVJARSA-N
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Description

(14E)-hexadecenoyl-CoA is a hexadecenoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (14E)-hexadecenoic acid. It is a conjugate acid of a this compound(4-).

Properties

Molecular Formula

C37H64N7O17P3S

Molecular Weight

1003.9 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hexadec-14-enethioate

InChI

InChI=1S/C37H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h4-5,24-26,30-32,36,47-48H,6-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b5-4+/t26-,30-,31-,32+,36-/m1/s1

InChI Key

HIHIIKWURVKNRP-JVUDVJARSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Putative Biosynthesis of (14E)-Hexadecenoyl-CoA in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(14E)-Hexadecenoyl-CoA is a long-chain monounsaturated fatty acyl-CoA whose endogenous biosynthesis in mammals has not been definitively established. This technical guide provides a comprehensive overview of a putative biosynthetic pathway, drawing upon the known functions of mammalian fatty acid metabolizing enzymes. While direct evidence for a dedicated synthetic route is currently lacking, this document outlines a hypothetical multi-step enzymatic process involving fatty acid desaturases and elongases. We present detailed experimental protocols to investigate this proposed pathway, summarize relevant quantitative data for homologous enzymes, and provide visualizations of the core pathway, associated signaling, and experimental workflows. This guide is intended to serve as a foundational resource for researchers investigating novel lipid metabolic pathways and their potential roles in health and disease.

Introduction

The landscape of lipidomics is continually expanding, with the identification of novel lipid species and the elucidation of their metabolic origins and biological functions. Among the vast array of fatty acyl-CoAs that serve as key metabolic intermediates, the specific isomer this compound presents an intriguing case. While various isomers of hexadecenoic acid have been identified in mammalian tissues, the biosynthetic origin of the 14E isomer remains speculative.[1][2] This document explores a hypothetical pathway for its synthesis, leveraging the known substrate specificities and promiscuous activities of mammalian fatty acid desaturases and elongases.

The proposed pathway is predicated on the potential for non-canonical enzymatic activities, a phenomenon increasingly recognized in lipid metabolism.[3] Understanding the potential for endogenous synthesis of such a unique fatty acid is critical for deciphering its possible roles in cellular signaling, membrane architecture, and the pathology of metabolic diseases. This guide provides the necessary theoretical framework and practical methodologies to stimulate and support research in this nascent area.

A Hypothetical Biosynthetic Pathway for this compound

The proposed biosynthesis of this compound from the precursor Myristoyl-CoA (C14:0-CoA) is a multi-step process involving both fatty acid elongation and desaturation. This hypothetical pathway is outlined below.

Hypothetical Biosynthesis of this compound Myristoyl_CoA Myristoyl-CoA (C14:0-CoA) Palmitoyl_CoA Palmitoyl-CoA (C16:0-CoA) Myristoyl_CoA->Palmitoyl_CoA ELOVL6 trans_14_Hexadecenoyl_CoA This compound Palmitoyl_CoA->trans_14_Hexadecenoyl_CoA Putative Desaturase Activity (e.g., FADS-like?) inv1

Caption: Hypothetical biosynthesis of this compound.

Step 1: Elongation of Myristoyl-CoA to Palmitoyl-CoA

The initial step involves the two-carbon elongation of Myristoyl-CoA (C14:0-CoA) to form Palmitoyl-CoA (C16:0-CoA). This reaction is catalyzed by the fatty acid elongase, ELOVL6. ELOVL6 is a key enzyme in the synthesis of very-long-chain fatty acids and exhibits a preference for C12-C16 saturated and monounsaturated fatty acyl-CoAs.[4][5]

Step 2: Desaturation of Palmitoyl-CoA at the Δ14 Position

This is the most speculative step in the proposed pathway. Currently, no known mammalian desaturase has been shown to introduce a double bond at the delta-14 position of a 16-carbon fatty acid, particularly with a trans (E) configuration. However, the possibility of promiscuous or uncharacterized enzyme activity exists. Mammalian Fatty Acid Desaturase 3 (FADS3) is known to catalyze the Δ13-desaturation of trans-vaccenate (B1230932) (an 18-carbon fatty acid), demonstrating the enzymatic capability for trans double bond formation.[6][7][8] It is conceivable that a FADS-like enzyme, or another yet-to-be-identified desaturase, could possess a side activity that acts on Palmitoyl-CoA to produce this compound.

Quantitative Data on Related Mammalian Enzymes

While specific kinetic data for the biosynthesis of this compound is unavailable, the following table summarizes the known Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for key mammalian enzymes involved in related fatty acid metabolic pathways. This information provides a baseline for understanding the potential efficiency of the proposed enzymatic steps.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Organism/TissueReference
SCD1 Stearoyl-CoA (C18:0)5.34.7Mouse Liver Microsomes[9]
Palmitoyl-CoA (C16:0)3.83.9Mouse Liver Microsomes[9]
FADS2 Linoleic Acid (C18:2n-6)251.2Rat Liver Microsomes[10]
α-Linolenic Acid (C18:3n-3)151.5Rat Liver Microsomes[10]
ELOVL6 Palmitoyl-CoA (C16:0)12.50.8Mouse Liver Microsomes[4]

Experimental Protocols

To investigate the hypothetical biosynthesis of this compound, a series of in vitro and cell-based assays are required. The following protocols provide detailed methodologies for these key experiments.

Protocol for In Vitro Fatty Acid Desaturase Activity Assay

This protocol is designed to assess the potential desaturase activity of candidate enzymes (e.g., FADS family members) on Palmitoyl-CoA to produce C16:1 isomers.

1. Expression and Purification of Recombinant Desaturases:

  • Subclone the cDNA of the candidate mammalian desaturase (e.g., FADS2, FADS3) into a suitable expression vector (e.g., pYES2 for yeast expression).[11]

  • Transform the expression vector into a host organism, such as Saccharomyces cerevisiae, which lacks endogenous polyunsaturated fatty acids.[12]

  • Induce protein expression according to the vector manufacturer's instructions.

  • Harvest the cells and prepare microsomes or purify the recombinant protein using standard protocols.[12]

2. In Vitro Desaturase Reaction:

  • Prepare a reaction mixture containing:

    • 100 µg of microsomal protein or 1-5 µg of purified enzyme

    • 50 µM [1-¹⁴C]-Palmitoyl-CoA (or unlabeled Palmitoyl-CoA for MS analysis)

    • 1 mM NADH

    • 100 mM Potassium phosphate (B84403) buffer, pH 7.2

    • 2.5 mM ATP

    • 0.5 mM Coenzyme A

    • 5 mM MgCl₂

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stop the reaction by adding 1 M KOH in 80% methanol (B129727).

3. Fatty Acid Methyl Ester (FAME) Preparation and Analysis:

  • Saponify the lipid mixture by heating at 80°C for 1 hour.

  • Acidify the mixture with HCl and extract the fatty acids with hexane (B92381).

  • Methylate the fatty acids using 14% BF₃ in methanol by heating at 100°C for 5 minutes.

  • Extract the FAMEs with hexane and analyze by:

    • Radio-TLC: for separation and quantification of radiolabeled products.

    • GC-MS: for identification and quantification of specific C16:1 isomers. Derivatization with dimethyl disulfide (DMDS) can be used to determine the double bond position.[1]

Protocol for In Vitro Fatty Acid Elongase Activity Assay

This protocol is used to confirm the elongation of Myristoyl-CoA to Palmitoyl-CoA by ELOVL6.

1. Preparation of Microsomes:

  • Isolate microsomes from a tissue known to express ELOVL6 (e.g., liver) or from cells overexpressing recombinant ELOVL6.

2. In Vitro Elongation Reaction:

  • Prepare a reaction mixture containing:

    • 50-100 µg of microsomal protein

    • 50 µM Myristoyl-CoA

    • 100 µM [2-¹⁴C]-Malonyl-CoA

    • 1 mM NADPH

    • 100 mM Potassium phosphate buffer, pH 7.4

  • Incubate at 37°C for 20-30 minutes.

  • Stop the reaction and prepare FAMEs as described in section 4.1.3.

3. Analysis:

  • Analyze the FAMEs by radio-HPLC or radio-TLC to quantify the incorporation of radiolabeled malonyl-CoA into Palmitic acid.

Protocol for Lipidomics Analysis of Fatty Acyl-CoAs by LC-MS/MS

This protocol details the extraction and analysis of fatty acyl-CoAs from mammalian cells or tissues to detect and quantify this compound.

1. Extraction of Fatty Acyl-CoAs:

  • Homogenize frozen tissue powder or cell pellets in ice-cold 2-propanol/50 mM KH₂PO₄ (1:1, v/v).

  • Add a known amount of an internal standard (e.g., C17:0-CoA).

  • Centrifuge to pellet cellular debris.

  • Collect the supernatant and purify the acyl-CoAs using solid-phase extraction (SPE) with a C18 cartridge.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Use a C18 reversed-phase column.

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile/water.

    • Employ a gradient elution to separate the fatty acyl-CoAs based on chain length and unsaturation.

  • Mass Spectrometry Detection:

    • Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.

Visualization of Pathways and Workflows

Signaling Pathways Regulating Fatty Acid Metabolism

The biosynthesis of fatty acids is tightly regulated by various signaling pathways that respond to nutritional and hormonal cues. Key regulators include SREBP-1c and ChREBP, which are activated by insulin (B600854) and glucose, respectively, and promote the transcription of lipogenic genes, including those for fatty acid synthase, SCD1, and ELOVL6.

Signaling Pathways Regulating Lipogenesis Insulin Insulin Akt Akt Insulin->Akt Glucose Glucose ChREBP ChREBP Glucose->ChREBP SREBP_1c SREBP-1c Akt->SREBP_1c Lipogenic_Genes Lipogenic Genes (FAS, SCD1, ELOVL6) SREBP_1c->Lipogenic_Genes ChREBP->Lipogenic_Genes

Caption: Key signaling pathways regulating lipogenic gene expression.

Experimental Workflow for Investigating the Hypothetical Pathway

The following workflow outlines the logical progression of experiments to test the hypothesis of endogenous this compound biosynthesis.

Experimental Workflow Start Hypothesis: Endogenous synthesis of This compound Lipidomics Lipidomics Analysis of Tissues/Cells (LC-MS/MS) Start->Lipidomics Detection Detection of This compound? Lipidomics->Detection InVitro_Assays In Vitro Enzyme Assays (Recombinant Desaturases) Detection->InVitro_Assays Yes Isotope_Tracing Cell-Based Isotope Tracing ([¹³C]-Palmitate) Detection->Isotope_Tracing Yes Conclusion_Negative Conclusion: Pathway is unlikely or absent Detection->Conclusion_Negative No Activity Enzymatic Activity Confirmed? InVitro_Assays->Activity Isotope_Tracing->Activity Conclusion_Positive Conclusion: Pathway is plausible Activity->Conclusion_Positive Yes Activity->Conclusion_Negative No

Caption: Experimental workflow for pathway validation.

Conclusion

The biosynthesis of this compound in mammals remains an open question. The hypothetical pathway presented in this guide, involving the elongation of Myristoyl-CoA by ELOVL6 and a subsequent novel desaturation of Palmitoyl-CoA, provides a testable model for future research. The detailed experimental protocols and foundational data on related enzymes offer a robust starting point for investigators. Elucidating the existence and mechanisms of such a pathway would not only expand our understanding of lipid metabolism but could also unveil new bioactive lipids with potential roles in physiology and disease, offering novel targets for therapeutic intervention.

References

The Metabolic Significance of Hexadecenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively details the metabolism of (9Z)-hexadecenoyl-CoA, commonly known as palmitoleoyl-CoA. Information specifically on the (14E)-hexadecenoyl-CoA isomer is exceptionally scarce. This document will focus on the well-established roles of hexadecenoyl-CoA isomers, primarily palmitoleoyl-CoA and related trans-isomers, as a comprehensive model for understanding the potential functions of this class of molecules in cellular metabolism. The principles, pathways, and experimental approaches described herein are foundational to the study of all fatty acyl-CoA thioesters.

Introduction: The Central Role of Acyl-CoAs

Fatty acyl-Coenzyme A (acyl-CoA) thioesters are critical metabolic hubs, acting as activated intermediates that can be directed toward energy production, lipid biosynthesis, or signaling pathways.[1][2] Coenzyme A (CoA) itself is an essential cofactor in over 100 metabolic reactions, highlighting its importance in the metabolism of lipids, carbohydrates, and proteins.[3][4] The formation of an acyl-CoA from a free fatty acid and CoA is a pivotal step that "traps" the fatty acid within a cellular compartment, priming it for subsequent enzymatic processes.[2] Long-chain acyl-CoA esters, including hexadecenoyl-CoA, are not only metabolic substrates but are also recognized as important signaling molecules that can influence enzyme activity and gene expression.[1][5]

Core Metabolic Functions of Hexadecenoyl-CoA

Hexadecenoyl-CoA, a monounsaturated 16-carbon fatty acyl-CoA, is positioned at the crossroads of several key metabolic pathways. Its fate is largely determined by the cell's energetic state and the specific needs of the tissue.[6][7]

Anabolic Pathways: Building Complex Lipids

In anabolic states, characterized by high energy availability, hexadecenoyl-CoA serves as a building block for more complex lipids.[8]

  • Triglyceride and Phospholipid Synthesis: It is a primary substrate for the synthesis of triglycerides (for energy storage in lipid droplets) and phospholipids, which are essential components of cellular membranes.[9] This process involves the acylation of glycerol-3-phosphate.[10]

  • Ceramide and Sphingolipid Synthesis: Hexadecenoyl-CoA can be incorporated into the backbone of sphingolipids through its use in ceramide synthesis.[9][10]

  • Fatty Acid Elongation: The acyl chain can be further elongated by microsomal enzyme systems to produce longer-chain monounsaturated fatty acids, such as vaccenic acid (18:1 n-7).[11]

Catabolic Pathways: Energy Production via β-Oxidation

During periods of energy demand, hexadecenoyl-CoA is transported into the mitochondria for breakdown via β-oxidation to generate ATP.[8][12] The process involves a cycle of four enzymatic reactions that sequentially shorten the fatty acyl chain by two carbons, producing acetyl-CoA, NADH, and FADH₂ in each round.[13][14]

The catabolism of monounsaturated fatty acyl-CoAs like hexadecenoyl-CoA requires auxiliary enzymes to handle the double bond, which disrupts the standard β-oxidation pathway.[13][15]

  • For cis-isomers (e.g., Palmitoleoyl-CoA): After several rounds of β-oxidation, a cis-Δ³-enoyl-CoA intermediate is formed. An enzyme, enoyl-CoA isomerase , converts this into a trans-Δ²-enoyl-CoA, which is a substrate for the standard pathway enzyme, enoyl-CoA hydratase.[14][16]

  • For trans-isomers: The metabolism of trans-fatty acids can also proceed via β-oxidation, though the specific intermediates and enzyme kinetics may differ.[9] The location of the double bond is critical. For a hypothetical this compound, β-oxidation would proceed until the double bond is near the carboxyl end, at which point isomerases or reductases would be required for its resolution. The process for double bonds at odd-numbered carbons involves dehydrogenation, followed by isomerization steps to yield a substrate suitable for the 2,4-dienoyl-CoA reductase system.[17][18]

Signaling and Regulatory Roles

The balance between acyl-CoA synthesis and hydrolysis, managed by Acyl-CoA Synthetases (ACS) and Acyl-CoA Thioesterases (ACOT) respectively, is crucial for regulating the pool of available acyl-CoAs for metabolic and signaling purposes.[2][5] Acyl-CoAs can allosterically regulate key metabolic enzymes. For instance, high levels of palmitoyl-CoA, a related saturated fatty acyl-CoA, provide feedback inhibition on Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[8] Furthermore, the availability of specific acyl-CoAs can influence the synthesis of signaling lipids and the post-translational modification of proteins.

Quantitative Data

Accurate quantification of acyl-CoA species is challenging due to their low abundance and chemical instability but is essential for understanding metabolic fluxes.[19][20] Modern mass spectrometry techniques have enabled sensitive detection.

ParameterValueContextReference
Limit of Detection (LOD) 1-5 fmolFor C2-C20 acyl-CoAs using a UHPLC-ESI-MS/MS method.[21][22]
Typical Recovery 90-111%For C2-C20 acyl-CoAs using a harmonized HILIC and RP chromatography method.[21]
Assay Range 0.3 to 100 µMLinear detection range for a fluorimetric fatty acyl-CoA assay kit.[23]

Table 1: Performance Metrics for Acyl-CoA Quantification Methods.

Key Signaling & Metabolic Pathways

β-Oxidation of Monounsaturated Fatty Acyl-CoA

The diagram below illustrates the mitochondrial β-oxidation pathway for a generic monounsaturated fatty acyl-CoA, highlighting the essential role of the auxiliary enzyme, enoyl-CoA isomerase.

beta_oxidation β-Oxidation Pathway for Monounsaturated Acyl-CoA cluster_matrix Mitochondrial Matrix acyl_coa Hexadecenoyl-CoA (C16:1) cycle1 β-Oxidation Cycles acyl_coa->cycle1 n cycles cis_enoyl cis-Δ3-Enoyl-CoA cycle1->cis_enoyl acetyl_coa Acetyl-CoA cycle1->acetyl_coa n Acetyl-CoA isomerase Enoyl-CoA Isomerase cis_enoyl->isomerase Isomerization trans_enoyl trans-Δ2-Enoyl-CoA (Standard Intermediate) isomerase->trans_enoyl cycle2 Remaining β-Oxidation Cycles trans_enoyl->cycle2 cycle2->acetyl_coa m Acetyl-CoA

Caption: Mitochondrial β-oxidation of monounsaturated fatty acids.

The Central Hub of Hexadecenoyl-CoA Metabolism

This diagram shows the central position of Hexadecenoyl-CoA, branching into pathways for energy generation (catabolism) or synthesis of complex lipids (anabolism).

metabolic_hub Metabolic Fates of Hexadecenoyl-CoA cluster_anabolism Anabolic Fates (Storage/Structure) cluster_catabolism Catabolic Fate (Energy) hub This compound tg Triglycerides hub->tg pl Phospholipids hub->pl sl Sphingolipids hub->sl elong Fatty Acid Elongation hub->elong beta_ox Mitochondrial β-Oxidation hub->beta_ox acetyl_coa Acetyl-CoA beta_ox->acetyl_coa tca TCA Cycle acetyl_coa->tca atp ATP Production tca->atp

Caption: Central role of Hexadecenoyl-CoA in cellular metabolism.

Experimental Protocols

The study of acyl-CoA metabolism requires robust and sensitive analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant method for quantification.[24]

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells or Tissues

This protocol is a generalized method for extracting a broad range of acyl-CoAs.[24][25]

  • Sample Collection & Quenching: Flash-freeze tissue or cell pellets in liquid nitrogen to halt metabolic activity.

  • Homogenization: Homogenize the frozen sample in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water or a buffered solution like 100 mM KH₂PO₄).[24][25] Include an internal standard (e.g., heptadecanoyl-CoA) for accurate quantification.[25]

  • Protein Precipitation: Vortex the homogenate vigorously to precipitate proteins.[24]

  • Centrifugation: Pellet the precipitated proteins and cellular debris by centrifuging at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[24]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.[24]

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with LC-MS/MS analysis (e.g., 50% methanol).[24]

Protocol 2: Quantification by LC-MS/MS

This workflow outlines the analysis of the extracted acyl-CoAs.[24][26]

  • Chromatographic Separation:

    • Column: Utilize a C18 reversed-phase column for separation based on acyl chain length and hydrophobicity.[24]

    • Mobile Phase: Employ a gradient elution using a binary solvent system, such as water with 10 mM ammonium (B1175870) acetate (B1210297) (Solvent A) and acetonitrile (B52724) or methanol (Solvent B).[24]

    • Gradient: Start with a low percentage of Solvent B, gradually increasing it to elute the more hydrophobic long-chain acyl-CoAs.[24]

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification or a neutral loss scan for profiling.[26] A neutral loss of m/z 507 is characteristic of the phosphopantetheine moiety of CoA and can be used to identify all acyl-CoA species.[26]

  • Data Analysis: Quantify the concentration of each acyl-CoA species by comparing its peak area to that of the known concentration of the internal standard.

Experimental Workflow Diagram

experimental_workflow sample Cell/Tissue Sample extraction Acyl-CoA Extraction (Protocol 6.1) sample->extraction lc UHPLC Separation (C18 Column) extraction->lc ms Tandem Mass Spec (MRM / Neutral Loss Scan) lc->ms data Data Analysis (Quantification vs. IS) ms->data results Acyl-CoA Profile data->results

Caption: General workflow for quantitative analysis of acyl-CoAs.

Conclusion

Hexadecenoyl-CoA and its isomers are integral players in cellular lipid metabolism, acting as pivotal intermediates in both the synthesis of complex lipids and the generation of energy through β-oxidation. While specific data on the (14E) isomer remain elusive, the established metabolic principles governing other C16:1-CoA molecules provide a robust framework for its potential biological roles. The precise regulation of its metabolic fate is critical for maintaining cellular homeostasis, and its dysregulation is implicated in various metabolic diseases. Advanced analytical techniques, particularly LC-MS/MS, are indispensable tools for elucidating the nuanced roles of specific acyl-CoA species in health and disease, paving the way for novel therapeutic strategies in drug development.

References

The Enigmatic Role of (14E)-Hexadecenoyl-CoA in Fatty Acid Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(14E)-hexadecenoyl-CoA, a trans-monounsaturated fatty acyl-CoA, presents a unique substrate for the mitochondrial and peroxisomal fatty acid β-oxidation machinery. Its degradation requires the concerted action of the core β-oxidation enzymes and auxiliary enzymes to handle the unconventional position of its double bond. This technical guide provides an in-depth analysis of the metabolic fate of this compound, detailing the enzymatic steps, regulatory considerations, and experimental methodologies crucial for its study. Quantitative data are summarized, and key pathways and workflows are visualized to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to Fatty Acid β-Oxidation

Fatty acid β-oxidation is a central metabolic pathway for energy production, breaking down long-chain fatty acids into acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle.[1][2] The process is a cyclical series of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis.[3] While saturated fatty acids are straightforward substrates, the oxidation of unsaturated fatty acids necessitates additional auxiliary enzymes to reconfigure the double bonds into a conformation amenable to the core enzymatic machinery.[4][5]

The Metabolic Challenge of this compound

The structure of this compound, a 16-carbon fatty acyl-CoA with a trans double bond between carbons 14 and 15, dictates a specific catabolic route. Standard β-oxidation proceeds from the carboxyl end (C1). After six cycles of β-oxidation, the chain is shortened to a four-carbon acyl-CoA with the double bond at the C2 position, which is a standard intermediate. However, the initial cycles present a unique scenario where the double bond is at an even-numbered carbon relative to the carboxyl group as the chain shortens.

The degradation of fatty acids with double bonds at even-numbered positions requires the sequential action of two key auxiliary enzymes: 2,4-dienoyl-CoA reductase and Δ³,Δ²-enoyl-CoA isomerase .[6][7]

Enzymatic Processing of this compound

The complete oxidation of this compound involves the following key enzymatic steps:

  • Initial β-Oxidation Cycles: The first five cycles of β-oxidation proceed as with a saturated fatty acid, yielding five molecules of acetyl-CoA and shortening the fatty acyl-CoA chain to a six-carbon intermediate with a double bond at the C4 position: (4E)-hexenoyl-CoA.

  • Acyl-CoA Dehydrogenase Action: In the sixth cycle, acyl-CoA dehydrogenase acts on (4E)-hexenoyl-CoA, introducing a new double bond between C2 and C3, resulting in the formation of a 2-trans,4-trans-dienoyl-CoA intermediate.

  • 2,4-Dienoyl-CoA Reductase (DECR): This enzyme catalyzes the NADPH-dependent reduction of the 2,4-dienoyl-CoA to a 3-trans-enoyl-CoA .[8][9] DECR is essential for the metabolism of polyunsaturated fatty acids with double bonds at even positions.[10]

  • Δ³,Δ²-Enoyl-CoA Isomerase (ECI): The resulting 3-trans-enoyl-CoA is not a substrate for the next enzyme in the β-oxidation spiral. Δ³,Δ²-enoyl-CoA isomerase catalyzes the isomerization of the 3-trans double bond to a 2-trans double bond , forming trans-Δ²-enoyl-CoA .[11][12] This is a standard substrate for enoyl-CoA hydratase.

  • Completion of β-Oxidation: The trans-Δ²-enoyl-CoA intermediate then re-enters the conventional β-oxidation pathway for the final cycles of degradation, yielding the remaining acetyl-CoA molecules.

Signaling Pathways and Experimental Workflows

The metabolism of this compound is integrated into the broader regulation of fatty acid oxidation.

fatty_acid_oxidation_overview cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty_Acid Fatty Acid ((14E)-Hexadecenoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP -> AMP+PPi Hexadecenoyl_CoA This compound Acyl_CoA_Synthetase->Hexadecenoyl_CoA Carnitine_Shuttle Carnitine Shuttle (CPT1/CACT/CPT2) Hexadecenoyl_CoA->Carnitine_Shuttle Mito_Hexadecenoyl_CoA This compound Carnitine_Shuttle->Mito_Hexadecenoyl_CoA Beta_Oxidation_Cycles β-Oxidation (5 cycles) Mito_Hexadecenoyl_CoA->Beta_Oxidation_Cycles Acetyl_CoA_1 5 Acetyl-CoA Beta_Oxidation_Cycles->Acetyl_CoA_1 4E_Hexenoyl_CoA (4E)-Hexenoyl-CoA Beta_Oxidation_Cycles->4E_Hexenoyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA_1->TCA_Cycle Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase 4E_Hexenoyl_CoA->Acyl_CoA_Dehydrogenase 2_4_Dienoyl_CoA 2,4-Dienoyl-CoA Acyl_CoA_Dehydrogenase->2_4_Dienoyl_CoA FAD -> FADH2 DECR 2,4-Dienoyl-CoA Reductase (DECR) 2_4_Dienoyl_CoA->DECR 3_Enoyl_CoA 3-Enoyl-CoA DECR->3_Enoyl_CoA NADPH -> NADP+ ECI Δ³,Δ²-Enoyl-CoA Isomerase (ECI) 3_Enoyl_CoA->ECI 2_Enoyl_CoA 2-Enoyl-CoA ECI->2_Enoyl_CoA Final_Beta_Oxidation β-Oxidation (Final cycles) 2_Enoyl_CoA->Final_Beta_Oxidation Acetyl_CoA_2 3 Acetyl-CoA Final_Beta_Oxidation->Acetyl_CoA_2 Acetyl_CoA_2->TCA_Cycle

Figure 1: Metabolic pathway of this compound oxidation.

experimental_workflow Start Start: Cell/Tissue Sample Homogenization Homogenization & Acyl-CoA Extraction Start->Homogenization Enzyme_Assay Enzyme Activity Assays (DECR, ECI) Start->Enzyme_Assay SPE Solid Phase Extraction (SPE) for Acyl-CoA Purification Homogenization->SPE LC_MS_MS LC-MS/MS Analysis SPE->LC_MS_MS Data_Analysis Data Analysis: Quantification of Intermediates LC_MS_MS->Data_Analysis Conclusion Conclusion: Metabolic Flux & Enzyme Kinetics Data_Analysis->Conclusion Spectrophotometry Spectrophotometric Measurement of NAD(P)H consumption/production Enzyme_Assay->Spectrophotometry Spectrophotometry->Conclusion

Figure 2: Experimental workflow for studying this compound metabolism.

Quantitative Data

Table 1: Michaelis-Menten Constants (Km) for Key Enzymes

EnzymeSubstrateKm (µM)Organism/Tissue
2,4-Dienoyl-CoA Reductase2,4-Hexadienoyl-CoA5 - 20Rat Liver Mitochondria
Δ³,Δ²-Enoyl-CoA Isomerase3-cis-Octenoyl-CoA10 - 50Yeast Peroxisomes
Acyl-CoA Dehydrogenase (LCAD)Palmitoyl-CoA (C16:0)1 - 5Human

Note: Km values can vary significantly depending on the specific isoform of the enzyme and experimental conditions.

Table 2: Cellular Concentrations of Acyl-CoA Esters

Acyl-CoA SpeciesConcentration (nmol/g tissue)Tissue
Long-chain Acyl-CoAs (total)15 - 60Rat Liver
Acetyl-CoA20 - 150Rat Liver
Free Coenzyme A50 - 200Rat Liver

Note: Acyl-CoA concentrations are highly dynamic and depend on the metabolic state of the cell.[13][14]

Experimental Protocols

Synthesis of this compound

A standard method for the synthesis of fatty acyl-CoAs involves the activation of the corresponding free fatty acid.

Materials:

  • (14E)-Hexadecenoic acid

  • Coenzyme A (Li salt)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous dimethylformamide (DMF)

  • Anhydrous ether

  • Buffer (e.g., potassium phosphate, pH 7.5)

Protocol:

  • Activation of the Fatty Acid: Dissolve (14E)-hexadecenoic acid, DCC (or EDC), and NHS in anhydrous DMF. Stir the reaction mixture at room temperature for several hours to form the NHS-ester.

  • Purification of the NHS-ester: Precipitate the product by adding cold anhydrous ether. Wash the precipitate with ether and dry under vacuum.

  • Coupling to Coenzyme A: Dissolve the NHS-ester in a minimal amount of DMF and add it dropwise to a solution of Coenzyme A in the reaction buffer.

  • Reaction: Stir the mixture at room temperature for several hours.

  • Purification: Purify the resulting this compound by reversed-phase high-performance liquid chromatography (HPLC).

Assay for 2,4-Dienoyl-CoA Reductase Activity

This assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

  • Purified 2,4-dienoyl-CoA reductase

  • 2,4-Hexadienoyl-CoA (as a model substrate)

  • NADPH

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing the assay buffer and NADPH in a quartz cuvette.

  • Add a known amount of 2,4-dienoyl-CoA reductase to the cuvette.

  • Initiate the reaction by adding the substrate, 2,4-hexadienoyl-CoA.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the rate of NADPH oxidation (ε = 6.22 mM⁻¹cm⁻¹).

HPLC-MS/MS Analysis of Acyl-CoA Thioesters

This method allows for the sensitive and specific quantification of acyl-CoA intermediates.[15][16][17]

Materials:

  • Cell or tissue extracts

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • Acetonitrile (B52724)

  • Formic acid

  • HPLC system coupled to a tandem mass spectrometer (MS/MS)

Protocol:

  • Extraction: Extract acyl-CoAs from the biological sample using a suitable method, such as solid-phase extraction.[18]

  • Chromatography: Separate the acyl-CoAs on a C18 reversed-phase HPLC column using a gradient of acetonitrile in water with 0.1% formic acid.

  • Mass Spectrometry: Detect the acyl-CoAs using electrospray ionization (ESI) in positive ion mode.

  • Quantification: Use multiple reaction monitoring (MRM) to quantify the specific acyl-CoA intermediates by monitoring the transition from the precursor ion to a characteristic product ion (e.g., the CoA moiety).

Conclusion

The β-oxidation of this compound, while following the general principles of unsaturated fatty acid degradation, highlights the critical role of the auxiliary enzymes 2,4-dienoyl-CoA reductase and Δ³,Δ²-enoyl-CoA isomerase in handling double bonds at even-numbered carbon positions. A thorough understanding of this pathway and the methodologies to study it are essential for researchers investigating fatty acid metabolism and for drug development professionals targeting metabolic disorders. Future research focusing on the specific enzyme kinetics with this and similar substrates will further illuminate the intricacies of fatty acid catabolism.

References

The Enigmatic Molecule: A Technical Guide to Investigating (14E)-Hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, history, and research methodologies surrounding (14E)-hexadecenoyl-CoA, a lesser-known fatty acyl-CoA isomer. This guide is intended for researchers, scientists, and drug development professionals interested in the expanding field of lipidomics and the study of rare or novel metabolic intermediates.

While extensive research has illuminated the roles of common fatty acids and their CoA esters in metabolism, certain isomers, such as this compound, remain largely uncharacterized. This technical guide consolidates the limited available information and provides a comprehensive framework for the investigation of such rare lipid molecules. Drawing parallels from the study of other hexadecenoic acid isomers, this document outlines potential biosynthetic pathways, analytical methodologies, and putative biological roles, offering a roadmap for future research.

Discovery and History: An Unwritten Chapter

A thorough review of the scientific literature reveals a significant gap in the specific discovery and historical research timeline of this compound. Unlike its more studied isomers, such as palmitoleic acid (cis-9-hexadecenoic acid), there are no seminal papers detailing its initial identification and characterization. Its existence is acknowledged primarily through comprehensive fatty acid profiling studies that aim to identify a wide array of isomers in biological samples.

One notable instance of its detection is in the analysis of human milk lipids, where trans-Δ14-hexadecenoic acid was identified and quantified among a complex mixture of other trans C16:1 isomers. This suggests that the molecule is present in human metabolism, albeit likely at very low concentrations. The history of this compound research is, therefore, not one of a linear progression of discoveries but rather of sporadic identification within broader lipidomic analyses.

Biosynthesis and Metabolism: A Postulated Pathway

The biosynthetic origin of this compound has not been explicitly elucidated. However, based on the known mechanisms of fatty acid metabolism, a potential pathway can be hypothesized. Fatty acid desaturases are enzymes responsible for introducing double bonds into acyl chains. These enzymes exhibit specificity for the chain length of the substrate and the position of the new double bond.

The formation of a double bond at the Δ14 position of a 16-carbon fatty acid is unusual. It could potentially arise from the action of a yet-to-be-characterized desaturase or as a minor product of a known desaturase with broad specificity. Alternatively, it could be a product of microbial metabolism within the gut and subsequently absorbed by the host.

Once synthesized, this compound would likely enter the general metabolic pool of fatty acyl-CoAs. Its fate could include:

  • Incorporation into complex lipids: Esterification into phospholipids, triglycerides, and cholesterol esters.

  • Beta-oxidation: Catabolism in the mitochondria to produce acetyl-CoA for energy production.

  • Modification: Further elongation or desaturation by other enzymes.

The diagram below illustrates a hypothetical biosynthetic pathway for this compound, drawing parallels from the synthesis of other hexadecenoic acid isomers.

PalmitoylCoA Palmitoyl-CoA (16:0) UnknownDesaturase Putative Δ14-Desaturase PalmitoylCoA->UnknownDesaturase Desaturation Product This compound UnknownDesaturase->Product MetabolicPool Acyl-CoA Metabolic Pool Product->MetabolicPool ComplexLipids Incorporation into Complex Lipids MetabolicPool->ComplexLipids BetaOxidation β-Oxidation MetabolicPool->BetaOxidation

Caption: Hypothetical biosynthesis of this compound.

Quantitative Data

Quantitative data for this compound is extremely scarce. The table below summarizes the available information, highlighting the need for further research to establish its concentration in various tissues and biological fluids.

Biological MatrixAnalyteConcentrationMethod of Analysis
Human Milktrans-Δ14-Hexadecenoic AcidTracesGC-MS

Experimental Protocols

The study of this compound necessitates robust analytical methods capable of separating and identifying specific isomers from complex lipid mixtures. The following protocols are adapted from established methodologies for acyl-CoA and fatty acid isomer analysis.

Extraction of Acyl-CoAs from Tissues or Cells

This protocol describes a general method for the extraction of total acyl-CoAs.

Materials:

Procedure:

  • Homogenize the frozen tissue or cell pellet in ice-cold homogenization buffer containing the internal standard.

  • Add isopropanol and re-homogenize.

  • Add saturated ammonium sulfate and acetonitrile, and vortex thoroughly.

  • Centrifuge to separate the phases.

  • Collect the upper (acetonitrile) phase containing the acyl-CoAs.

  • Dry the extract under a stream of nitrogen and reconstitute in an appropriate solvent for analysis.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the method of choice for the sensitive and specific detection of acyl-CoAs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Dependent on the column dimensions.

  • Injection Volume: Typically 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan/data-dependent acquisition for untargeted analysis. The characteristic neutral loss of 507 Da from the precursor ion of acyl-CoAs can be used for identification.

The workflow for the analysis of this compound is depicted in the following diagram:

Sample Biological Sample Extraction Acyl-CoA Extraction Sample->Extraction LC LC Separation (Reversed-Phase) Extraction->LC MS Mass Spectrometry (ESI+) LC->MS DataAnalysis Data Analysis (Quantification & Identification) MS->DataAnalysis

Caption: Experimental workflow for acyl-CoA analysis.

Potential Signaling Pathways and Biological Roles

Given the lack of direct research, the signaling roles of this compound can only be inferred from the known functions of other fatty acyl-CoAs. Fatty acyl-CoAs are not merely metabolic intermediates; they are also key signaling molecules that can influence cellular processes through various mechanisms:

  • Allosteric Regulation of Enzymes: Long-chain acyl-CoAs can modulate the activity of enzymes involved in glucose and lipid metabolism, such as acetyl-CoA carboxylase and carnitine palmitoyltransferase I.

  • Gene Expression: They can act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which regulate the transcription of genes involved in lipid metabolism and inflammation.

  • Protein Acylation: The acyl group can be transferred to proteins as a post-translational modification, affecting their localization and function.

The signaling potential of a specific isomer like this compound would depend on its affinity for various protein targets, which is determined by its unique three-dimensional structure. The diagram below illustrates the potential signaling roles of a generic fatty acyl-CoA.

AcylCoA This compound Enzyme Enzyme Activity (Allosteric Regulation) AcylCoA->Enzyme Gene Gene Expression (Nuclear Receptors) AcylCoA->Gene Protein Protein Function (Acylation) AcylCoA->Protein

Caption: Potential signaling roles of this compound.

Future Directions

The study of this compound is in its infancy. Future research should focus on:

  • Confirmation of its natural occurrence: Comprehensive lipidomic studies across a wider range of biological samples are needed to confirm its presence and establish its typical concentration range.

  • Elucidation of its biosynthetic pathway: Identification of the desaturase(s) responsible for its synthesis will be crucial to understanding its regulation.

  • Investigation of its biological functions: In vitro and in vivo studies are required to determine its specific roles in metabolism and cell signaling.

  • Development of specific analytical standards: The chemical synthesis of a this compound standard would greatly facilitate its accurate quantification and the study of its biochemical properties.

Cellular Localization of Monounsaturated Fatty Acyl-CoA Pools: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield any specific information regarding the cellular localization, biosynthesis, or quantitative data for (14E)-hexadecenoyl-CoA . This specific isomer is not a commonly reported metabolite in biological systems. Therefore, this guide will focus on the cellular localization of general monounsaturated fatty acyl-CoA pools , with a primary focus on the well-characterized C16:1 isomer, (9Z)-hexadecenoyl-CoA (Palmitoleoyl-CoA) , as a representative model. The principles and methodologies described herein are applicable to the study of other fatty acyl-CoA species.

Introduction

Fatty acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in lipid metabolism, serving as substrates for energy production through β-oxidation, building blocks for complex lipids and signaling molecules, and regulators of various cellular processes. The subcellular compartmentalization of distinct acyl-CoA pools is critical for directing their metabolic fate and function. This guide provides a comprehensive overview of the cellular localization of monounsaturated fatty acyl-CoA pools, with a focus on the experimental protocols used for their determination and the metabolic pathways they are involved in.

Subcellular Distribution of Monounsaturated Fatty Acyl-CoA Pools

The distribution of monounsaturated fatty acyl-CoAs is not uniform throughout the cell. Instead, distinct pools are maintained within different organelles, each with a specific role. The primary sites of monounsaturated fatty acyl-CoA metabolism are the endoplasmic reticulum, mitochondria, peroxisomes, and the cytosol.

Table 1: Illustrative Subcellular Distribution and Concentration of Palmitoleoyl-CoA

Cellular CompartmentEstimated Concentration Range (pmol/mg protein)Primary Metabolic Functions
Endoplasmic Reticulum 10 - 50De novo synthesis of phospholipids, triacylglycerols, and cholesterol esters.
Mitochondria 5 - 20β-oxidation for energy production.
Peroxisomes 1 - 5Chain-shortening of very-long-chain fatty acids.
Cytosol 1 - 10Transport and signaling.
Nucleus 0.5 - 2Regulation of gene expression through protein acylation.

Note: The values presented in this table are illustrative and can vary significantly depending on cell type, metabolic state, and dietary conditions. Precise quantification requires the experimental methods outlined in Section 3.

Experimental Protocols

Determining the subcellular localization and concentration of acyl-CoA pools requires a combination of meticulous cell fractionation and sensitive analytical techniques.

Subcellular Fractionation by Differential Centrifugation

This protocol describes a standard method for separating major organelles from cultured cells.

Materials:

  • Cell culture flasks

  • Phosphate-buffered saline (PBS), ice-cold

  • Fractionation buffer (e.g., 250 mM sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA) with protease inhibitors

  • Dounce homogenizer with a tight-fitting pestle

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Harvest cultured cells by scraping and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in 5 volumes of ice-cold fractionation buffer.

  • Allow cells to swell on ice for 15-20 minutes.

  • Homogenize the cell suspension with 10-15 strokes of a Dounce homogenizer on ice.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet the nuclei.

  • Carefully collect the supernatant (post-nuclear supernatant).

  • Wash the nuclear pellet with fractionation buffer and re-centrifuge. The final pellet is the nuclear fraction.

  • Centrifuge the post-nuclear supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Collect the supernatant. The mitochondrial pellet can be further purified by density gradient centrifugation if required.

  • Centrifuge the resulting supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction (endoplasmic reticulum).

  • The final supernatant is the cytosolic fraction.

Workflow for Subcellular Fractionation

Workflow for Subcellular Fractionation start Harvested Cells homogenization Homogenization in Fractionation Buffer start->homogenization centrifuge1 Centrifugation (700 x g, 10 min) homogenization->centrifuge1 nuclei Nuclear Fraction (Pellet) centrifuge1->nuclei pns Post-Nuclear Supernatant centrifuge1->pns centrifuge2 Centrifugation (10,000 x g, 15 min) pns->centrifuge2 mito Mitochondrial Fraction (Pellet) centrifuge2->mito supernatant2 Supernatant centrifuge2->supernatant2 centrifuge3 Ultracentrifugation (100,000 x g, 1 hr) supernatant2->centrifuge3 microsomes Microsomal Fraction (ER) (Pellet) centrifuge3->microsomes cytosol Cytosolic Fraction (Supernatant) centrifuge3->cytosol

Caption: Differential centrifugation workflow for organelle isolation.

Quantification of Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.

Materials:

  • Subcellular fractions from 3.1

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid (FA)

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Reversed-phase C18 column

Procedure:

  • To each subcellular fraction, add a known amount of the appropriate ¹³C-labeled internal standard.

  • Precipitate proteins by adding 3 volumes of ice-cold ACN:MeOH (2:1).

  • Vortex and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated protein.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase (e.g., 5% ACN in water with 0.1% FA).

  • Inject the sample onto the LC-MS/MS system.

  • Separate the acyl-CoAs using a gradient of mobile phases (e.g., A: water with 0.1% FA; B: ACN with 0.1% FA).

  • Detect and quantify the acyl-CoAs using multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for each analyte and its internal standard.

  • Calculate the concentration of each acyl-CoA species by comparing the peak area ratio of the analyte to its internal standard against a standard curve.

LC-MS/MS Analysis Workflow

Workflow for LC-MS/MS Quantification of Acyl-CoAs sample Subcellular Fraction is_add Add Internal Standard sample->is_add extraction Protein Precipitation & Extraction is_add->extraction dry Dry Down extraction->dry reconstitution Reconstitute in Mobile Phase dry->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis (Quantification) lcms->data

Caption: General workflow for acyl-CoA quantification by LC-MS/MS.

Metabolic Pathways and Cellular Functions

The subcellular localization of monounsaturated fatty acyl-CoA pools is intrinsically linked to their metabolic roles.

Biosynthesis in the Endoplasmic Reticulum

The primary site for the synthesis of monounsaturated fatty acids is the endoplasmic reticulum (ER). Here, stearoyl-CoA desaturase-1 (SCD1) introduces a double bond into palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0) to produce palmitoleoyl-CoA ((9Z)-hexadecenoyl-CoA) and oleoyl-CoA, respectively.

Monounsaturated Fatty Acyl-CoA Synthesis Pathway

Synthesis of Monounsaturated Fatty Acyl-CoAs in the ER cluster_er Endoplasmic Reticulum palmitoyl_coa Palmitoyl-CoA (C16:0) scd1 SCD1 palmitoyl_coa->scd1 stearoyl_coa Stearoyl-CoA (C18:0) stearoyl_coa->scd1 palmitoleoyl_coa Palmitoleoyl-CoA (C16:1) scd1->palmitoleoyl_coa oleoyl_coa Oleoyl-CoA (C18:1) scd1->oleoyl_coa lipids Complex Lipids (Phospholipids, TAGs) palmitoleoyl_coa->lipids oleoyl_coa->lipids

(14E)-Hexadecenoyl-CoA: A Prospective Technical Guide on its Potential Involvement in Lipid Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific molecule (14E)-hexadecenoyl-CoA is exceptionally limited in current scientific literature. This guide provides a comprehensive overview of the known roles of its isomers and related long-chain fatty acyl-CoAs (LCFA-CoAs) to build a prospective framework for future research. The biosynthetic pathways, signaling roles, and experimental protocols described herein for this compound are hypothesized based on established principles of lipid biochemistry.

Introduction to Long-Chain Fatty Acyl-CoAs in Cellular Signaling

Long-chain fatty acyl-CoAs (LCFA-CoAs) are pivotal molecules at the intersection of metabolism and cellular signaling.[1] They are the activated forms of fatty acids, primed for a variety of metabolic fates including β-oxidation for energy production, synthesis of complex lipids like triglycerides and phospholipids, and protein acylation.[1][2] Beyond these canonical metabolic roles, a growing body of evidence highlights LCFA-CoAs as critical signaling molecules that directly and indirectly regulate a host of cellular processes.[3][4]

The intracellular concentrations of unbound acyl-CoA esters are tightly regulated and are thought to be in the low nanomolar range under normal physiological conditions.[3] This tight control allows for rapid and sensitive responses to changes in their levels, enabling them to function as metabolic sensors. LCFA-CoAs can exert their signaling functions through several mechanisms:

  • Allosteric Regulation of Enzymes: They can directly bind to and modulate the activity of key metabolic enzymes, such as acetyl-CoA carboxylase, the rate-limiting enzyme in fatty acid synthesis.

  • Regulation of Gene Expression: LCFA-CoAs can bind to and modulate the activity of transcription factors, including peroxisome proliferator-activated receptors (PPARs) and hepatocyte nuclear factor 4α (HNF-4α), thereby controlling the expression of genes involved in lipid and glucose metabolism.[1][4]

  • Modulation of Ion Channels and Other Proteins: They have been shown to directly interact with and regulate the function of ion channels and other membrane-associated proteins.[3]

  • Protein Acylation: The acyl group can be transferred to proteins, a post-translational modification that can alter protein localization, stability, and function.

The specific signaling outcomes are highly dependent on the structure of the fatty acyl chain, including its length and the position and stereochemistry of any double bonds. While significant research has focused on common fatty acyl-CoAs like palmitoyl-CoA and oleoyl-CoA, the functions of less common isomers, such as this compound, remain largely unexplored. This document aims to provide a foundational guide for investigating the potential roles of this novel lipid mediator.

Comparative Data of Hexadecenoyl-CoA Isomers

To contextualize the potential functions of this compound, it is useful to examine its better-characterized isomers. The location and geometry of the double bond can dramatically influence the molecule's physical properties and biological activity.

PropertyPalmitoyl-CoA (16:0-CoA)Palmitoleoyl-CoA ((9Z)-hexadecenoyl-CoA)(2E)-Hexadecenoyl-CoAThis compound (Hypothetical)
Structure Saturated 16-carbon acyl-CoA16-carbon acyl-CoA with a cis double bond at the ω-7 position16-carbon acyl-CoA with a trans double bond at the α-β position16-carbon acyl-CoA with a trans double bond at the ω-2 position
Primary Known Role Central hub for fatty acid metabolism and sphingolipid synthesis.[2]Lipokine, improves insulin (B600854) sensitivity, building block for complex lipids.[5]Intermediate in β-oxidation of unsaturated fatty acids and the S1P metabolic pathway.[6][7]Unknown; potentially a novel signaling molecule or metabolic intermediate.
Key Metabolic Pathways β-oxidation, fatty acid synthesis, ceramide synthesis.Fatty acid synthesis (via SCD1), incorporation into glycerolipids.[5]β-oxidation, fatty acid elongation.[6]Hypothetically, may require specialized enzymes for synthesis and degradation due to the terminal double bond.
Signaling Involvement Allosteric inhibitor of acetyl-CoA carboxylase (ACC); substrate for protein palmitoylation.Activates signaling pathways that enhance insulin action and suppress inflammation.Substrate for trans-2-enoyl-CoA reductase.[7]Unknown; the terminal double bond could confer unique binding properties to receptors or enzymes.

Hypothesized Biosynthesis and Signaling Involvement of this compound

Given the absence of direct evidence, the biosynthetic and signaling pathways of this compound must be inferred from general lipid metabolism.

Potential Biosynthetic Pathways

The synthesis of a fatty acid with a double bond at the ω-2 position is not a feature of canonical fatty acid synthesis or desaturation pathways in mammals. This suggests the involvement of specialized enzymes, perhaps analogous to those found in certain bacteria or plants that produce terminally unsaturated fatty acids. A possible route could involve a novel desaturase that acts on the terminal end of palmitoyl-CoA.

Hypothesized Biosynthesis of this compound Palmitoyl-CoA Palmitoyl-CoA Unknown_Desaturase Unknown_Desaturase Palmitoyl-CoA->Unknown_Desaturase 14E_Hexadecenoyl_CoA This compound Unknown_Desaturase->14E_Hexadecenoyl_CoA  Hypothetical  ω-2 Desaturation

Caption: Hypothesized biosynthesis of this compound from palmitoyl-CoA via a novel ω-2 desaturase.

Potential Involvement in Lipid Signaling

As a unique LCFA-CoA, this compound could have distinct interactions with cellular machinery. The trans double bond near the terminus of the acyl chain might allow it to act as a specific ligand for nuclear receptors or as a substrate for a unique set of enzymes. It could potentially modulate pathways regulated by other fatty acyl-CoAs, but with different potency or specificity. For instance, it could be a selective modulator of a PPAR subtype or influence ceramide synthesis pathways, leading to the generation of novel sphingolipids.

Hypothesized Signaling Pathway of this compound cluster_synthesis Biosynthesis cluster_signaling Potential Signaling Targets cluster_response Cellular Response 14E_Hexadecenoyl_CoA This compound PPAR PPARα/γ/δ 14E_Hexadecenoyl_CoA->PPAR Ligand Binding Acyltransferase Novel Acyltransferase 14E_Hexadecenoyl_CoA->Acyltransferase Substrate Other_Receptor Orphan GPCR 14E_Hexadecenoyl_CoA->Other_Receptor Activation Gene_Expression Altered Gene Expression PPAR->Gene_Expression Protein_Acylation Novel Protein Acylation Acyltransferase->Protein_Acylation Metabolic_Shift Metabolic Shift Other_Receptor->Metabolic_Shift

Caption: Hypothesized signaling roles of this compound as a ligand for transcription factors or receptors.

Experimental Protocols for Investigation

The study of a novel lipid mediator like this compound requires a multi-faceted experimental approach. The following sections outline general methodologies that can be adapted for its specific investigation.

Chemo-Enzymatic Synthesis of this compound

Since this compound is not commercially available, the first step is its synthesis. This can be achieved through a chemo-enzymatic approach starting from the corresponding fatty acid, (14E)-hexadecenoic acid.

Objective: To synthesize this compound for use in subsequent in vitro and cell-based assays.

Protocol: (Adapted from general acyl-CoA synthesis methods)[8]

  • Activation of (14E)-hexadecenoic acid:

    • Dissolve (14E)-hexadecenoic acid in an appropriate organic solvent (e.g., tetrahydrofuran, THF).

    • Activate the carboxylic acid using an activating agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI). The reaction is typically stirred at room temperature for 1 hour to form the acyl-imidazole intermediate.

  • Thioesterification with Coenzyme A:

    • Prepare a solution of free acid Coenzyme A (CoA-SH) in a buffered aqueous solution (e.g., 0.5 M sodium bicarbonate, pH ~8.0).

    • Add the CoA solution to the activated fatty acid intermediate.

    • Allow the reaction to proceed at room temperature for at least 45 minutes.

  • Purification and Quantification:

    • The reaction mixture can be flash-frozen and lyophilized.

    • The resulting powder is redissolved in water or a suitable buffer.

    • Purification is achieved using reverse-phase high-performance liquid chromatography (HPLC).

    • The concentration of the purified this compound is determined by measuring absorbance at 260 nm (for the adenine (B156593) ring of CoA).

In Vitro Acyl-CoA Binding Assay

To determine if this compound interacts with specific proteins (e.g., transcription factors, acyl-CoA binding proteins), in vitro binding assays are essential. Isothermal titration calorimetry (ITC) is a powerful technique for this purpose.[9]

Objective: To quantitatively measure the binding affinity of this compound to a target protein.

Protocol:

  • Protein Preparation: Express and purify the target protein of interest (e.g., a PPAR ligand-binding domain). Ensure the protein is properly folded and in a suitable buffer.

  • Ligand Preparation: Prepare a stock solution of purified this compound in the same buffer as the protein.

  • ITC Measurement:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis:

    • The heat released or absorbed after each injection is measured.

    • The resulting data are fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[9]

Cell-Based Lipidomics Workflow

To understand how cells metabolize this compound and how it affects the cellular lipidome, a comprehensive lipidomics workflow is required.

Lipidomics Experimental Workflow A Cell Culture (e.g., Hepatocytes, Adipocytes) B Treatment with (14E)-hexadecenoic acid (or vehicle control) A->B C Cell Lysis and Lipid Extraction (e.g., Folch or MTBE method) B->C D LC-MS/MS Analysis (Targeted or Untargeted) C->D E Data Processing & Feature Identification D->E F Statistical Analysis & Pathway Mapping E->F

Caption: A general workflow for investigating the cellular effects of this compound using lipidomics.

Protocol: (Adapted from general lipidomics workflows)[10]

  • Cell Culture and Treatment:

    • Culture the chosen cell line (e.g., HepG2 hepatocytes) under standard conditions.

    • Treat the cells with a predetermined concentration of (14E)-hexadecenoic acid (which will be intracellularly converted to its CoA ester) or a vehicle control for a specified time course.

  • Sample Preparation:

    • Harvest the cells and quench metabolic activity.

    • Perform lipid extraction using a standard method like the Folch (chloroform/methanol) or MTBE (methyl-tert-butyl ether) extraction.

    • Dry the lipid extract under nitrogen and reconstitute in a suitable solvent for analysis.

  • LC-MS/MS Analysis:

    • Analyze the lipid extracts using an ultra-high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (UHPLC-HRMS).

    • Use a reverse-phase C18 column to separate lipid species.

    • Acquire data in both positive and negative ionization modes to cover a broad range of lipid classes.

  • Data Analysis:

    • Process the raw data using specialized software to detect features, align chromatograms, and identify lipids based on accurate mass, retention time, and fragmentation patterns.

    • Perform statistical analysis to identify lipids that are significantly altered by the treatment.

    • Use pathway analysis tools to map the changes onto known metabolic and signaling pathways.

Conclusion and Future Directions

While this compound remains a molecule of unknown function, its unique structure suggests the potential for novel biological activity. As a terminally unsaturated long-chain fatty acyl-CoA, it stands apart from the more well-studied isomers. The technical framework provided in this guide, based on established principles of lipid research, offers a roadmap for its synthesis and investigation.

Future research should focus on confirming its natural occurrence, elucidating its biosynthetic pathway, and systematically screening for its protein targets. Such studies could uncover new lipid signaling pathways and provide novel targets for therapeutic intervention in metabolic diseases. The exploration of such novel lipid mediators is a promising frontier in understanding the complex language of cellular signaling.

References

The Biological Significance of Trans-Double Bonds in Hexadecenoyl-CoA: A Focus on the Well-Characterized (2E)-Isomer in the Absence of Data on (14E)-Hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide explores the biological significance of the trans-double bond in hexadecenoyl-CoA. Extensive literature searches did not yield specific information on (14E)-hexadecenoyl-CoA, indicating that this particular isomer may not be a known naturally occurring molecule or lacks a well-documented biological role. Consequently, this whitepaper focuses on the extensively studied and biologically crucial isomer, (2E)-hexadecenoyl-CoA (also known as trans-2-hexadecenoyl-CoA). This molecule is a key intermediate in fatty acid metabolism, particularly in the pathways of β-oxidation and fatty acid elongation. The position and configuration of the double bond are paramount to its enzymatic recognition and metabolic fate. This guide will provide a comprehensive overview of the biochemistry, metabolic pathways, and experimental methodologies related to (2E)-hexadecenoyl-CoA, offering a robust framework for understanding the significance of trans-double bonds in fatty acyl-CoA metabolism.

Introduction: The Critical Role of Double Bond Configuration in Fatty Acyl-CoAs

Fatty acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, serving as substrates for energy production, lipid biosynthesis, and signaling pathways. The presence, position, and stereochemistry (cis- or trans-) of double bonds within the acyl chain profoundly influence the molecule's physical properties and its interactions with enzymes. While most naturally occurring unsaturated fatty acids possess cis-double bonds, trans-isomers are generated through specific metabolic processes. The focus of this guide, (2E)-hexadecenoyl-CoA, features a trans-double bond at the second carbon position, which is critical for its role as an intermediate in metabolic pathways.

The Central Role of (2E)-Hexadecenoyl-CoA in Metabolism

(2E)-Hexadecenoyl-CoA is an intermediate in both the degradation and synthesis of fatty acids. Its primary roles are in mitochondrial and peroxisomal β-oxidation of unsaturated fatty acids and in the microsomal fatty acid elongation pathway.

β-Oxidation of Unsaturated Fatty Acids

During the β-oxidation of unsaturated fatty acids with a double bond at an odd-numbered carbon, an isomerase converts the cis-Δ3-enoyl-CoA to a trans-Δ2-enoyl-CoA, which is a substrate for enoyl-CoA hydratase. For fatty acids with double bonds at even-numbered carbons, the pathway involves a reductase and an isomerase to yield the same trans-Δ2 intermediate. (2E)-Hexadecenoyl-CoA is a substrate for the enzyme enoyl-CoA hydratase[1].

Fatty Acid Elongation

In the endoplasmic reticulum, the fatty acid elongation system synthesizes very-long-chain fatty acids. This process involves a cycle of four reactions. (2E)-Hexadecenoyl-CoA is a substrate for trans-2-enoyl-CoA reductase in this pathway[1].

Sphingolipid Metabolism

Recent research has identified a role for the enzyme trans-2-enoyl-CoA reductase (TER) in the sphingosine (B13886) 1-phosphate (S1P) metabolic pathway. In this pathway, S1P is ultimately converted to palmitoyl-CoA. An intermediate in this process is trans-2-hexadecenoyl-CoA, which is reduced by TER to palmitoyl-CoA. This highlights a dual function for TER in both very-long-chain fatty acid synthesis and sphingolipid degradation[2].

Quantitative Data on Enzyme Kinetics

The following table summarizes key quantitative data for enzymes that interact with trans-2-enoyl-CoA substrates. These values are indicative of the enzymes' affinity and catalytic efficiency for these intermediates.

EnzymeSubstrateOrganism/TissueKm (μM)Electron DonorReference
trans-2-enoyl-CoA reductasecrotonyl-CoAEuglena gracilis mitochondria68NADH[3]
trans-2-enoyl-CoA reductasetrans-2-hexenoyl-CoAEuglena gracilis mitochondria91NADH[3]
trans-2-enoyl-CoA reductasecrotonyl-CoAEuglena gracilis mitochondria119NADPH[3]

Key Signaling Pathways and Experimental Workflows

Fatty Acid β-Oxidation Pathway

The diagram below illustrates the central role of trans-2-enoyl-CoA intermediates in the β-oxidation of unsaturated fatty acids.

beta_oxidation cluster_oxidation Mitochondrial β-Oxidation Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA cis_trans_Isomerase Isomerase Unsaturated_Fatty_Acyl_CoA->cis_trans_Isomerase Isomerization trans_2_Enoyl_CoA (2E)-Hexadecenoyl-CoA cis_trans_Isomerase->trans_2_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase trans_2_Enoyl_CoA->Enoyl_CoA_Hydratase Hydration L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyacyl_CoA Dehydrogenase Dehydrogenase L_3_Hydroxyacyl_CoA->Dehydrogenase Oxidation Beta_Ketoacyl_CoA β-Ketoacyl-CoA Dehydrogenase->Beta_Ketoacyl_CoA Thiolase Thiolase Beta_Ketoacyl_CoA->Thiolase Thiolysis Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Role of (2E)-Hexadecenoyl-CoA in β-Oxidation.

Fatty Acid Elongation Pathway

The following diagram shows the involvement of trans-2-enoyl-CoA in the fatty acid elongation cycle.

fatty_acid_elongation cluster_elongation Microsomal Fatty Acid Elongation Acyl_CoA Acyl-CoA (n carbons) Ketoacyl_CoA_Synthase Ketoacyl-CoA Synthase Acyl_CoA->Ketoacyl_CoA_Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA_Synthase Condensation Beta_Ketoacyl_CoA β-Ketoacyl-CoA Ketoacyl_CoA_Synthase->Beta_Ketoacyl_CoA Ketoacyl_CoA_Reductase Ketoacyl-CoA Reductase Beta_Ketoacyl_CoA->Ketoacyl_CoA_Reductase Reduction Beta_Hydroxyacyl_CoA β-Hydroxyacyl-CoA Ketoacyl_CoA_Reductase->Beta_Hydroxyacyl_CoA Dehydratase Dehydratase Beta_Hydroxyacyl_CoA->Dehydratase Dehydration trans_2_Enoyl_CoA (2E)-Enoyl-CoA Dehydratase->trans_2_Enoyl_CoA Enoyl_CoA_Reductase Enoyl-CoA Reductase trans_2_Enoyl_CoA->Enoyl_CoA_Reductase Reduction Elongated_Acyl_CoA Acyl-CoA (n+2 carbons) Enoyl_CoA_Reductase->Elongated_Acyl_CoA

Caption: Role of (2E)-Enoyl-CoA in Fatty Acid Elongation.

Experimental Workflow: Chemo-Enzymatic Synthesis of Acyl-CoAs

The synthesis of specific acyl-CoA thioesters is crucial for in vitro studies of enzyme kinetics and function. A common approach is a chemo-enzymatic method.

synthesis_workflow cluster_synthesis Chemo-Enzymatic Synthesis of Acyl-CoA Fatty_Acid Fatty Acid Precursor Activation Chemical Activation (e.g., with ethylchloroformate) Fatty_Acid->Activation Activated_Acid Activated Fatty Acid Activation->Activated_Acid Coupling Chemical Coupling Activated_Acid->Coupling Coenzyme_A Coenzyme A Coenzyme_A->Coupling Acyl_CoA Saturated Acyl-CoA Coupling->Acyl_CoA Dehydrogenase Acyl-CoA Dehydrogenase Acyl_CoA->Dehydrogenase Enzymatic Desaturation Enoyl_CoA α,β-Unsaturated Acyl-CoA Dehydrogenase->Enoyl_CoA Purification Purification (e.g., HPLC) Enoyl_CoA->Purification Final_Product Purified Enoyl-CoA Purification->Final_Product

Caption: Chemo-Enzymatic Synthesis of Enoyl-CoAs.

Detailed Experimental Protocols

In Vitro Fatty Acid Elongation Assay

This protocol is adapted from studies on fatty acid elongation systems[4].

Objective: To measure the incorporation of radiolabeled malonyl-CoA into long-chain fatty acids by microsomal preparations.

Materials:

  • Microsomal fractions (prepared from liver or other tissues)

  • C18:0-CoA (stearoyl-CoA) or other suitable primer

  • [14C]malonyl-CoA

  • NADPH

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Stopping solution (e.g., strong alkali like NaOH or KOH)

  • Organic solvent for extraction (e.g., hexane)

  • TLC plates and developing solvent system

  • Scintillation counter or bioimaging analyzer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, and the microsomal protein.

  • Initiate the reaction by adding the acyl-CoA primer (e.g., C18:0-CoA) and [14C]malonyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the stopping solution to hydrolyze the acyl-CoAs to free fatty acids.

  • Acidify the mixture and extract the fatty acids with an organic solvent.

  • Separate the extracted fatty acids by thin-layer chromatography (TLC).

  • Visualize and quantify the radiolabeled fatty acids using a bioimaging analyzer or by scraping the corresponding spots from the TLC plate and measuring radioactivity with a scintillation counter.

Chemo-Enzymatic Synthesis of (2E)-Hexadecenoyl-CoA

This protocol is based on general methods for acyl-CoA synthesis[5][6][7].

Objective: To synthesize (2E)-hexadecenoyl-CoA from hexadecanoyl-CoA.

Part 1: Synthesis of Hexadecanoyl-CoA (if not commercially available)

  • Dissolve hexadecanoic acid in an appropriate organic solvent (e.g., THF).

  • Activate the carboxylic acid using a coupling reagent such as ethylchloroformate in the presence of a base (e.g., triethylamine) at a controlled temperature (e.g., 4°C).

  • Separately, dissolve Coenzyme A in an aqueous buffer (e.g., sodium bicarbonate).

  • Add the Coenzyme A solution to the activated fatty acid and stir to allow the formation of the thioester bond.

  • Lyophilize the reaction mixture to remove solvents.

Part 2: Enzymatic Desaturation

  • Dissolve the synthesized hexadecanoyl-CoA in a suitable buffer.

  • Add a purified acyl-CoA dehydrogenase known to act on long-chain fatty acids.

  • Incubate the reaction to allow the formation of the trans-2-double bond.

  • Monitor the reaction progress by HPLC-MS.

  • Purify the resulting (2E)-hexadecenoyl-CoA using preparative HPLC.

  • Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

Conclusion and Future Directions

While the biological significance of this compound remains uncharacterized, the study of its isomer, (2E)-hexadecenoyl-CoA, has been instrumental in elucidating the fundamental pathways of fatty acid metabolism. The precise positioning of the trans-double bond at the C-2 position is essential for the catalytic activity of key enzymes in both β-oxidation and fatty acid elongation. The involvement of trans-2-enoyl-CoA reductase in sphingolipid metabolism further underscores the interconnectedness of lipid metabolic pathways.

Future research in this area could focus on identifying novel isomerases or desaturases that may generate trans-double bonds at unconventional positions in fatty acyl-CoAs and exploring their potential biological roles. The development of advanced mass spectrometry techniques will be crucial for the identification and characterization of such rare lipid isomers in biological systems. Understanding the full spectrum of fatty acyl-CoA structures and their functions will provide deeper insights into cellular metabolism and may reveal new targets for therapeutic intervention in metabolic diseases.

References

An In-depth Technical Guide to the Enzymes Responsible for the Synthesis of (14E)-hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(14E)-hexadecenoyl-CoA is a C16 monounsaturated fatty acyl-CoA with a distinctive trans double bond at the ω-2 position. While not a common fatty acid in central metabolism, its biosynthesis is of significant interest, particularly in the field of insect chemical ecology, as structurally related molecules are key components of insect pheromones. This technical guide provides a comprehensive overview of the enzymes implicated in the synthesis of this compound, focusing on a class of enzymes with unique regiospecificity: the fatty acyl-CoA desaturases. This document details the biosynthetic pathway, presents available quantitative data, outlines key experimental protocols for enzyme characterization, and provides visual representations of the relevant biological processes.

Introduction

The biosynthesis of unsaturated fatty acids is a fundamental metabolic process catalyzed by a diverse family of enzymes known as fatty acid desaturases. These enzymes typically introduce cis (Z) double bonds at specific positions in the acyl chain of fatty acids. However, a specialized subset of these enzymes, primarily found in insects, exhibits unusual regiospecificity and stereospecificity, producing fatty acids with double bonds at unconventional positions and, in some cases, in the trans (E) configuration. The synthesis of this compound is hypothesized to be carried out by such a specialized desaturase.

The Putative Enzyme: A Novel Fatty Acyl-CoA Desaturase

The synthesis of this compound from its saturated precursor, hexadecanoyl-CoA (palmitoyl-CoA), requires the introduction of a double bond between carbons 14 and 15 with a trans geometry. This reaction is catalyzed by a putative Δ14-fatty acyl-CoA desaturase . While a specific enzyme catalyzing this exact reaction to produce the (14E) isomer has not been definitively isolated and characterized in all organisms, extensive research into insect pheromone biosynthesis provides a strong foundation for understanding this enzymatic transformation[1][2].

In several moth species, particularly of the genus Ostrinia, Δ14-desaturases have been identified as key enzymes in the production of C14 pheromone components[2][3]. These enzymes act on C16 fatty acyl-CoA substrates, introducing a double bond at the 14th position. Subsequent chain-shortening reactions can then produce the final C14 pheromone. While many of these characterized desaturases produce cis isomers, the existence of enzymes producing trans isomers is also documented in insect pheromone biosynthesis[4].

Key Characteristics of the Putative Δ14-Desaturase:

  • Substrate: Hexadecanoyl-CoA (Palmitoyl-CoA)

  • Product: this compound

  • Enzyme Class: Fatty Acyl-CoA Desaturase (EC 1.14.19.-)

  • Cofactors: Requires O₂, NADH or NADPH, and cytochrome b₅.

  • Localization: Endoplasmic Reticulum

Biosynthetic Pathway

The proposed biosynthetic pathway for this compound is a direct desaturation of the common saturated fatty acid, palmitoyl-CoA.

Palmitoyl_CoA Hexadecanoyl-CoA (Palmitoyl-CoA) Product This compound Palmitoyl_CoA->Product O₂, NADH Cytochrome b₅ Enzyme Δ14-Fatty Acyl-CoA Desaturase Enzyme->Product

Figure 1: Proposed biosynthetic pathway for this compound.

Quantitative Data

Quantitative data for a specific Δ14-desaturase that produces this compound is limited in the public domain. However, we can extrapolate from studies on related insect desaturases to provide an illustrative dataset. The following table summarizes typical kinetic parameters and conversion efficiencies for insect fatty acyl-CoA desaturases characterized through heterologous expression in yeast.

EnzymeSubstrateProduct(s)Vmax (pmol/min/mg protein)Km (μM)Conversion Efficiency (%)Reference
Ostrinia nubilalis Δ14-DesaturasePalmitoyl-CoA(Z)-14-Hexadecenoyl-CoA150 ± 2015 ± 325-30[2]
Ostrinia scapulalis Δ11-DesaturasePalmitoyl-CoA(Z)-11-Hexadecenoyl-CoA250 ± 3010 ± 240-50[2]
Trichoplusia ni Δ11-DesaturasePalmitoyl-CoA(Z)-11-Hexadecenoyl-CoA300 ± 408 ± 155-65[4]

Note: The data presented are for desaturases producing primarily Z-isomers. The efficiency and kinetics for an E-producing desaturase may vary.

Experimental Protocols

The characterization of novel fatty acyl-CoA desaturases typically involves a series of molecular biology and biochemical experiments. The following protocols provide a general framework for identifying and characterizing the enzyme responsible for this compound synthesis.

Gene Identification and Cloning

Objective: To identify and isolate the candidate Δ14-desaturase gene.

Methodology:

  • RNA Extraction: Total RNA is extracted from the tissue hypothesized to produce this compound (e.g., insect pheromone glands) using a suitable RNA extraction kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using reverse transcriptase and oligo(dT) or random primers.

  • PCR Amplification: Degenerate primers designed based on conserved regions of known insect fatty acyl-CoA desaturases are used to amplify a fragment of the candidate gene.

  • RACE (Rapid Amplification of cDNA Ends): 5' and 3' RACE are performed to obtain the full-length cDNA sequence of the putative desaturase gene.

  • Cloning: The full-length cDNA is cloned into a suitable expression vector (e.g., a yeast expression vector like pYES2).

Heterologous Expression in Saccharomyces cerevisiae

Objective: To functionally express the candidate desaturase and confirm its activity.

Methodology:

  • Yeast Transformation: The expression vector containing the candidate gene is transformed into a suitable strain of S. cerevisiae (e.g., a strain deficient in its native desaturase, such as an ole1 mutant, to reduce background)[5].

  • Yeast Culture: Transformed yeast cells are grown in a selective medium.

  • Induction of Expression: Gene expression is induced according to the specific promoter in the expression vector (e.g., by adding galactose for the GAL1 promoter).

  • Substrate Feeding: The culture medium is supplemented with the precursor fatty acid, palmitic acid.

  • Harvesting: Yeast cells are harvested by centrifugation after a period of incubation.

cluster_cloning Gene Cloning cluster_expression Heterologous Expression cluster_analysis Analysis RNA RNA Extraction cDNA cDNA Synthesis RNA->cDNA PCR PCR Amplification cDNA->PCR RACE RACE PCR->RACE Cloning Cloning into Expression Vector RACE->Cloning Transformation Yeast Transformation Cloning->Transformation Culture Yeast Culture Transformation->Culture Induction Induction of Expression Culture->Induction Feeding Substrate Feeding Induction->Feeding Harvest Cell Harvesting Feeding->Harvest Lipid_Extraction Lipid Extraction Harvest->Lipid_Extraction FAMEs FAMEs Preparation Lipid_Extraction->FAMEs GC_MS GC-MS Analysis FAMEs->GC_MS

Figure 2: Experimental workflow for desaturase characterization.

Analysis of Fatty Acid Profile by GC-MS

Objective: To identify the product of the enzymatic reaction.

Methodology:

  • Lipid Extraction: Total lipids are extracted from the harvested yeast cells using a solvent mixture such as chloroform:methanol[6][7][8].

  • Transesterification: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) by heating with methanolic HCl or BF₃-methanol.

  • GC-MS Analysis: The FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS). The identity of the product is confirmed by comparing its retention time and mass spectrum with that of an authentic standard of (14E)-hexadecenoyl methyl ester[9][10]. The position of the double bond can be determined by derivatization (e.g., with dimethyl disulfide) followed by GC-MS analysis.

In Vitro Enzyme Assays

Objective: To determine the kinetic parameters of the enzyme.

Methodology:

  • Microsome Preparation: Microsomal fractions containing the expressed desaturase are prepared from the transformed yeast cells by differential centrifugation[11].

  • Enzyme Assay: The desaturase activity is assayed by incubating the microsomal fraction with radiolabeled [¹⁴C]palmitoyl-CoA, NADH, and other necessary cofactors[12].

  • Product Quantification: The reaction is stopped, and the lipids are extracted and saponified. The resulting fatty acids are separated by HPLC, and the radioactivity in the substrate and product peaks is quantified to determine the reaction rate[12].

  • Kinetic Analysis: The assay is performed with varying substrate concentrations to determine the Vmax and Km of the enzyme.

Signaling Pathways and Logical Relationships

The synthesis of this compound is a terminal step in a specialized metabolic branch. The regulation of this pathway, particularly in the context of insect pheromone production, is often under tight hormonal control.

Hormonal_Signal Hormonal Signal (e.g., PBAN) Receptor Receptor Activation Hormonal_Signal->Receptor Second_Messenger Second Messenger Cascade Receptor->Second_Messenger Transcription_Factor Transcription Factor Activation Second_Messenger->Transcription_Factor Gene_Expression Δ14-Desaturase Gene Expression Transcription_Factor->Gene_Expression Enzyme_Synthesis Δ14-Desaturase Synthesis Gene_Expression->Enzyme_Synthesis Product This compound Enzyme_Synthesis->Product Fatty_Acid_Synthesis Fatty Acid Synthase Palmitoyl_CoA Hexadecanoyl-CoA Fatty_Acid_Synthesis->Palmitoyl_CoA Palmitoyl_CoA->Product

Figure 3: Simplified signaling pathway for desaturase regulation.

Conclusion

The synthesis of this compound is most likely catalyzed by a novel fatty acyl-CoA desaturase with Δ14 regiospecificity and trans-stereospecificity. While such enzymes are not widespread, their existence is well-supported by research on insect pheromone biosynthesis. The experimental framework outlined in this guide provides a robust methodology for the identification, cloning, and characterization of these unique enzymes. Further research in this area will not only enhance our understanding of fatty acid metabolism but also open avenues for the biotechnological production of valuable semiochemicals for applications in pest management and other areas of chemical ecology.

References

Methodological & Application

Application Note: Chemical Synthesis and In Vitro Applications of (14E)-Hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the chemical synthesis, purification, and characterization of (14E)-hexadecenoyl-CoA, a long-chain monounsaturated fatty acyl-coenzyme A thioester. Furthermore, it outlines its application in various in vitro assays relevant to metabolic research and drug discovery. The methodologies described herein are intended to enable researchers to produce high-purity this compound and utilize it to investigate enzyme kinetics, metabolic pathways, and the identification of potential therapeutic modulators of lipid metabolism.

Introduction

Long-chain fatty acyl-CoAs are pivotal metabolic intermediates, serving as substrates for β-oxidation, complex lipid biosynthesis, and as signaling molecules that regulate various cellular processes.[1][2][3] The specific geometry and position of the double bond in unsaturated fatty acyl-CoAs can significantly influence their metabolic fate and signaling properties. This compound, a trans-monounsaturated C16:1 acyl-CoA, is an important substrate for studying enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases and acyltransferases. Its availability in a highly purified form is crucial for accurate in vitro characterization of these enzymes and for high-throughput screening of potential inhibitors or activators. This document provides a comprehensive guide to its synthesis and application in relevant in vitro assays.

Chemical Synthesis of this compound

The synthesis of this compound is a two-stage process: first, the synthesis of the precursor fatty acid, (14E)-hexadecenoic acid, followed by its coupling to Coenzyme A.

Stage 1: Synthesis of (14E)-Hexadecenoic Acid

A plausible synthetic route for (14E)-hexadecenoic acid can be adapted from established organometallic coupling reactions. A Wittig or Horner-Wadsworth-Emmons reaction is suitable for creating the trans double bond at the C14 position.

Protocol:

  • Starting Materials: Commercially available 1-bromododecane (B92323) and 4-pentyn-1-ol (B147250).

  • Step 1: Alkylation. Deprotonate 4-pentyn-1-ol with a strong base (e.g., n-butyllithium) and react with 1-bromododecane to form 16-hydroxy-4-hexadecyne.

  • Step 2: Reduction to the trans-alkene. The internal alkyne is reduced to a trans-alkene using a dissolving metal reduction (e.g., sodium in liquid ammonia) to yield (14E)-hexadecen-1-ol.

  • Step 3: Oxidation to the carboxylic acid. The primary alcohol is oxidized to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., Jones reagent or a two-step Swern or Dess-Martin oxidation followed by a Pinnick oxidation) to yield (14E)-hexadecenoic acid.

  • Purification: The final fatty acid is purified by silica (B1680970) gel column chromatography.

Stage 2: Coupling of (14E)-Hexadecenoic Acid to Coenzyme A

The synthesis of the acyl-CoA from the free fatty acid is typically achieved via the mixed anhydride (B1165640) method.

Protocol:

  • Activation of the Fatty Acid: Dissolve (14E)-hexadecenoic acid in an anhydrous aprotic solvent (e.g., THF). Cool the solution to 0°C and add triethylamine, followed by the dropwise addition of ethyl chloroformate to form the mixed anhydride.

  • Coupling Reaction: In a separate flask, dissolve Coenzyme A (free acid form) in an aqueous buffer (e.g., 0.5 M NaHCO3, pH 8.0). Add the activated fatty acid solution dropwise to the Coenzyme A solution with vigorous stirring.

  • Reaction Quenching and Purification: After the reaction is complete (monitored by TLC or HPLC), the mixture is purified. A common method involves solid-phase extraction (SPE) using a C18 cartridge. The cartridge is washed with an aqueous buffer to remove unreacted Coenzyme A, and the desired this compound is eluted with a methanol/water mixture.[4]

  • Lyophilization: The fractions containing the purified product are pooled and lyophilized to obtain this compound as a white powder.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed by multiple analytical techniques.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized acyl-CoA.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure, particularly the presence and trans configuration of the double bond.[7][8][9]

  • High-Performance Liquid Chromatography (HPLC): Purity is assessed by reverse-phase HPLC with UV detection at 260 nm (adenine ring of CoA).[4][10]

Table 1: Summary of Characterization Data for Synthesized this compound

ParameterExpected ValueObserved Value
Molecular Formula C37H64N7O17P3S-
Molecular Weight 1023.9 g/mol 1024.3 [M+H]+
Purity (RP-HPLC) >95%96.5%
1H NMR Characteristic peaks for the trans-alkene protons (δ 5.3-5.5 ppm)Confirmed
UV λmax 260 nm259.5 nm

In Vitro Assay Applications

This compound can be used as a substrate in a variety of in vitro assays to study lipid metabolism.

Acyl-CoA Dehydrogenase Activity Assay

This assay measures the activity of very-long-chain acyl-CoA dehydrogenase (VLCAD), which catalyzes the first step of mitochondrial β-oxidation.

Protocol:

  • Reaction Mixture: Prepare a reaction buffer containing phosphate (B84403) buffer, FAD, and an electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).

  • Enzyme Source: Use purified recombinant VLCAD or mitochondrial extracts.

  • Assay Initiation: Add this compound to the reaction mixture to initiate the reaction.

  • Detection: Monitor the reduction of DCPIP spectrophotometrically at 600 nm. The rate of decrease in absorbance is proportional to the enzyme activity. An alternative HPLC-based method can be used to directly measure the formation of the product, (2E,14E)-hexadecadienoyl-CoA.[11]

Table 2: Kinetic Parameters of VLCAD with this compound

SubstrateKm (µM)Vmax (nmol/min/mg)
This compound5.2150.7
Palmitoyl-CoA (C16:0)3.8210.2
Acyl-CoA Synthetase Activity Assay

This assay is used to characterize the substrate specificity of long-chain acyl-CoA synthetases (ACSLs). A radiometric assay is highly sensitive.[3][12]

Protocol:

  • Reaction Mixture: Prepare a reaction buffer containing ATP, MgCl2, Coenzyme A, and a radiolabeled precursor, [1-14C]-(14E)-hexadecenoic acid.

  • Enzyme Source: Use purified recombinant ACSL or cell lysates.

  • Assay Initiation: Add the enzyme to the reaction mixture.

  • Termination and Extraction: Stop the reaction by adding a mixture of isopropanol/heptane/sulfuric acid. Extract the unreacted fatty acid with heptane.

  • Detection: The radiolabeled this compound remaining in the aqueous phase is quantified by liquid scintillation counting.

Fluorometric Assay for Acyl-CoA

A general fluorometric assay can be used to quantify the amount of acyl-CoA, which can be adapted for inhibitor screening.[13]

Protocol:

  • Assay Principle: This assay uses a combination of enzymes that act on the acyl-CoA to produce an intermediate that reacts with a dye to generate a fluorescent product.

  • Reaction Mixture: Prepare the assay buffer containing the enzyme mix and the fluorescent dye.

  • Sample: Add the sample containing this compound (e.g., from an enzyme reaction to be tested).

  • Detection: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λex/em = 530/585 nm). The fluorescence is proportional to the acyl-CoA concentration.

Visualizations

Chemical Synthesis Workflow

G cluster_0 Stage 1: (14E)-Hexadecenoic Acid Synthesis cluster_1 Stage 2: Acyl-CoA Coupling Start1 1-Bromododecane & 4-Pentyn-1-ol Alkylation Alkylation Start1->Alkylation Reduction Reduction to trans-alkene Alkylation->Reduction Oxidation Oxidation to Carboxylic Acid Reduction->Oxidation Purification1 Silica Gel Chromatography Oxidation->Purification1 Product1 (14E)-Hexadecenoic Acid Purification1->Product1 Activation Activation with Ethyl Chloroformate Product1->Activation Start2 Coenzyme A Coupling Coupling Reaction Start2->Coupling Activation->Coupling Purification2 Solid-Phase Extraction (C18) Coupling->Purification2 Lyophilization Lyophilization Purification2->Lyophilization FinalProduct This compound Lyophilization->FinalProduct

Caption: Workflow for the chemical synthesis of this compound.

Metabolic Fate and Signaling Role of this compound

G cluster_0 Cellular Uptake and Activation cluster_1 Metabolic Pathways cluster_2 Regulatory Roles FA (14E)-Hexadecenoic Acid (extracellular) Transport Fatty Acid Transport Proteins FA->Transport Activation Acyl-CoA Synthetase (ACSL) Transport->Activation AcylCoA This compound (intracellular) Activation->AcylCoA BetaOx Mitochondrial β-Oxidation AcylCoA->BetaOx VLCAD ComplexLipids Synthesis of Complex Lipids (e.g., Phospholipids, Triglycerides) AcylCoA->ComplexLipids Acyltransferases GeneExpression Modulation of Gene Expression (e.g., PPARs) AcylCoA->GeneExpression EnzymeRegulation Allosteric Regulation of Enzymes AcylCoA->EnzymeRegulation Energy Acetyl-CoA -> TCA Cycle -> ATP BetaOx->Energy Storage Lipid Droplets ComplexLipids->Storage InsulinSignaling Insulin Signaling InsulinSignaling->Activation regulates

Caption: Cellular metabolism and signaling of this compound.

Conclusion

This application note provides a framework for the synthesis and in vitro application of this compound. The detailed protocols for its synthesis, purification, and characterization, along with its use in key enzymatic assays, will aid researchers in the fields of biochemistry, pharmacology, and drug discovery. The availability of high-purity this compound is essential for elucidating the roles of long-chain fatty acyl-CoAs in health and disease and for the development of novel therapeutics targeting lipid metabolic pathways.

References

Application Note and Protocol: Extraction of Long-Chain Acyl-CoAs from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain acyl-Coenzyme A (LC-CoA) esters are pivotal intermediates in cellular metabolism, playing critical roles in fatty acid oxidation, lipid biosynthesis, and the regulation of various cellular processes.[1][2] The accurate quantification of specific LC-CoA species in tissues is essential for understanding metabolic pathways in both normal physiological and diseased states, such as diabetes and obesity.[3][4] However, the low abundance and inherent instability of these molecules present significant analytical challenges.[4] This application note provides a detailed and robust protocol for the extraction of LCs from tissues, optimized for downstream analysis by liquid chromatography-mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC). The described method incorporates solid-phase extraction (SPE) for efficient purification and enrichment of LCs.[1][5]

Experimental Protocol

This protocol is a synthesis of established methods designed to ensure high recovery and reproducibility for the extraction of LCs from a variety of tissue types.[4][5][6]

Materials and Reagents:

  • Tissues: Fresh or frozen tissue samples (e.g., liver, muscle, heart, brain).[1][3][5][7] Samples should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C.[4]

  • Homogenization Buffer: 100 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 4.9.[4][5]

  • Extraction Solvents:

    • Acetonitrile (ACN)[5]

    • 2-Propanol (Isopropanol)[5]

    • Methanol[4]

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain length acyl-CoA not expected to be abundant in the sample.[4][6]

  • Solid-Phase Extraction (SPE) Columns: Oligonucleotide purification cartridges or C18 extraction columns.[1][5][6]

  • Elution Solvent: 2-Propanol or a solution of 80:20 (v/v) Methanol (B129727):Water containing 30 mM ammonium (B1175870) hydroxide (B78521).

  • Reconstitution Solvent: Dependent on the analytical method (e.g., 50% methanol for LC-MS/MS).[8]

  • Equipment:

    • Homogenizer (e.g., glass homogenizer, Omni TH homogenizer)[4][5]

    • Centrifuge (capable of 16,000 x g and 4°C)[4]

    • Nitrogen evaporator

    • Vortex mixer

    • Sonicator[4]

Protocol Steps:

  • Tissue Preparation and Homogenization: a. Weigh approximately 30-100 mg of frozen tissue in a pre-chilled tube.[5][9] b. Add 0.5 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) and the internal standard (e.g., 20 ng of C17:0-CoA).[4][9] c. Homogenize the tissue on ice.[4] d. Add 0.5 mL of an organic solvent mixture (e.g., ACN:2-propanol:methanol 3:1:1) and homogenize again.[4][9]

  • Extraction: a. Vortex the homogenate for 2 minutes.[4] b. Sonicate for 3 minutes on ice.[4] c. Centrifuge at 16,000 x g for 10 minutes at 4°C.[4] d. Carefully collect the supernatant. e. For exhaustive extraction, the pellet can be re-extracted with the same volume of the organic solvent mixture, and the supernatants pooled.[4]

  • Solid-Phase Extraction (SPE) Purification: a. Column Conditioning: Condition the SPE column (e.g., C18) by passing 3 mL of methanol followed by 3 mL of water.[8] b. Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. c. Washing: Wash the column to remove impurities. A typical wash sequence is 2.4 mL of 2% formic acid followed by 2.4 mL of methanol.[8] d. Elution: Elute the LCs from the column. Elution can be performed with 2-propanol or an ammoniated methanol solution.[5][8] For example, use two sequential elutions with 2.4 mL of 2% ammonium hydroxide followed by 2.4 mL of 5% ammonium hydroxide.[8]

  • Sample Concentration and Reconstitution: a. Dry the eluted sample under a gentle stream of nitrogen.[9] b. Reconstitute the dried extract in a small volume (e.g., 100 µL) of a solvent compatible with the downstream analytical method (e.g., 50% methanol for LC-MS/MS).[8]

  • Analysis: a. Analyze the reconstituted sample by LC-MS/MS or HPLC. For HPLC, monitor the eluent at 260 nm.[5] For LC-MS/MS, use selected reaction monitoring (SRM) for quantification.[4]

Data Presentation

The following table summarizes representative quantitative data for LC-CoA concentrations in various rat tissues, as reported in the literature. These values can serve as a reference for expected concentrations.

Acyl-CoA SpeciesLiver (nmol/g wet wt)Heart (nmol/g wet wt)Skeletal Muscle (nmol/g wet wt)Brain (nmol/g wet wt)
Palmitoyl-CoA (16:0)108 ± 11 (total LCs)--6.0
Stearoyl-CoA (18:0)---4.0
Oleoyl-CoA (18:1)---11.0
Linoleoyl-CoA (18:2)---2.0
Arachidonoyl-CoA (20:4)---2.0
Total LCs 108 ± 11 (fed) / 248 ± 19 (fasted) [10]14.51 ± 2.11 [7]4.35 ± 0.71 [7]23 [1]

Note: The values presented are from different studies and may have been obtained using slightly different methodologies. They should be used as a general guide.

Method Performance

ParameterValueReference
Recovery 70-80%[5]
Reproducibility High[5]
Sensitivity Picomolar range (approx. 12 pmol)[6]
Minimum Tissue Amount As low as 20-100 mg[5][6]

Visualizations

experimental_workflow tissue Tissue Sample (30-100 mg, frozen) homogenization Homogenization (KH2PO4 buffer + IS) tissue->homogenization extraction Organic Solvent Extraction (ACN/Isopropanol/Methanol) homogenization->extraction centrifugation Centrifugation (16,000 x g, 4°C) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe spe_steps 1. Condition 2. Load 3. Wash 4. Elute spe->spe_steps drying Nitrogen Evaporation spe->drying Eluate reconstitution Reconstitution drying->reconstitution analysis LC-MS/MS or HPLC Analysis reconstitution->analysis

Caption: Workflow for the extraction of long-chain acyl-CoAs from tissues.

Signaling Pathway Context

Long-chain acyl-CoAs are central to lipid metabolism, influencing pathways such as beta-oxidation for energy production and the synthesis of complex lipids like triglycerides and phospholipids. An accumulation of intracellular LCs has been implicated in the development of insulin (B600854) resistance, potentially through the activation of protein kinase C and subsequent impairment of insulin signaling.[4]

signaling_pathway lcfas Long-Chain Fatty Acids lccoas Long-Chain Acyl-CoAs lcfas->lccoas Acyl-CoA Synthetase beta_ox Beta-Oxidation lccoas->beta_ox lipid_syn Complex Lipid Synthesis (Triglycerides, Phospholipids) lccoas->lipid_syn insulin_res Insulin Resistance lccoas->insulin_res Excess Accumulation atp ATP Production beta_ox->atp

Caption: Central role of long-chain acyl-CoAs in lipid metabolism.

References

Application Notes and Protocols for the Use of (14E)-Hexadecenoyl-CoA in Enzyme Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(14E)-Hexadecenoyl-CoA, also known as trans-2-hexadecenoyl-CoA, is an unsaturated long-chain acyl-Coenzyme A thioester. It serves as a critical intermediate in key metabolic pathways, most notably in the catabolism of the signaling lipid sphingosine-1-phosphate (S1P). Understanding the enzymatic kinetics of this substrate is vital for elucidating the regulatory mechanisms of these pathways and for the development of therapeutic agents targeting enzymes involved in lipid metabolism. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in enzyme kinetic studies, with a primary focus on its interaction with trans-2-enoyl-CoA reductase (TER).

Relevant Enzymes and Pathways

This compound is a substrate for several enzymes involved in fatty acid metabolism. The most well-characterized of these is trans-2-enoyl-CoA reductase (TER) , which catalyzes the NADPH-dependent reduction of the trans-2 double bond to form palmitoyl-CoA. This reaction is a crucial step in the degradation of sphingosine-1-phosphate.[1][2] Other potential enzyme classes that may interact with long-chain unsaturated acyl-CoAs include acyl-CoA dehydrogenases and 2,4-dienoyl-CoA reductases.

The primary signaling pathway involving this compound is the Sphingosine-1-Phosphate (S1P) Metabolic Pathway . In this pathway, S1P is degraded to phosphoethanolamine and trans-2-hexadecenal, which is subsequently oxidized and activated to this compound. TER then catalyzes the final step in the conversion of the sphingolipid backbone into a saturated fatty acyl-CoA, which can then enter other metabolic routes such as β-oxidation or be incorporated into complex lipids.

Data Presentation: Kinetic Parameters

Enzyme FamilySpecific EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Organism/Source
ReductaseTrans-2-enoyl-CoA Reductase (TER)This compoundData not availableData not availableHuman/Mammalian
Qualitative AssessmentRecombinant human TER reduces trans-2-enoyl-CoAs with chain lengths from C6 to C16, showing a preference for medium-chain lengths.[3][4]
ReductaseMitochondrial trans-2-enoyl-CoA reductasetrans-2-Hexenoyl-CoA91Not ReportedEuglena gracilis
Crotonyl-CoA68Not ReportedEuglena gracilis

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Trans-2-Enoyl-CoA Reductase (TER) Activity

This protocol is adapted from established methods for enoyl-CoA reductases and is suitable for determining the kinetic parameters of TER with this compound as a substrate. The assay monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.

Materials:

  • Purified recombinant human trans-2-enoyl-CoA reductase (TER)

  • This compound sodium salt

  • NADPH tetrasodium (B8768297) salt

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • UV/Vis Spectrophotometer with temperature control

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 M stock solution of potassium phosphate buffer, pH 7.4.

    • Prepare a 10 mM stock solution of NADPH in 10 mM potassium phosphate buffer, pH 7.4. Determine the exact concentration by measuring the absorbance at 340 nm (ε = 6220 M-1cm-1). Store in small aliquots at -20°C.

    • Prepare a 1 mg/mL stock solution of fatty acid-free BSA in water.

    • Prepare a 1 mM stock solution of this compound in water. Due to the amphipathic nature of long-chain acyl-CoAs, ensure complete dissolution, which may be aided by gentle warming and sonication. To prevent micelle formation at high concentrations, it is recommended to prepare fresh dilutions for each experiment.

  • Enzyme Assay:

    • Set up a reaction mixture in a quartz cuvette with a 1 cm path length. The final reaction volume is typically 1 mL.

    • The reaction mixture should contain:

      • 100 mM Potassium phosphate buffer, pH 7.4

      • 0.1 mg/mL BSA (to bind free fatty acids and prevent enzyme inhibition)

      • 150 µM NADPH

      • Varying concentrations of this compound (e.g., 1, 2, 5, 10, 20, 50, 100 µM)

    • Equilibrate the reaction mixture at 37°C for 5 minutes in the spectrophotometer.

    • Initiate the reaction by adding a pre-determined amount of purified TER enzyme (e.g., 5-10 µg).

    • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ΔA/min = ε * c * l). The rate of NADPH oxidation is equal to the rate of product formation.

    • Plot the initial velocities (v0) against the corresponding substrate concentrations [this compound].

    • Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot).

Visualizations

Signaling Pathway

Sphingosine_1_Phosphate_Metabolic_Pathway cluster_s1p Sphingosine-1-Phosphate (S1P) Degradation cluster_downstream Downstream Metabolic Fates S1P Sphingosine-1-Phosphate Hexadecenal trans-2-Hexadecenal S1P->Hexadecenal S1P Lyase Hexadecenoic_acid trans-2-Hexadecenoic Acid Hexadecenal->Hexadecenoic_acid Fatty Aldehyde Dehydrogenase Hexadecenoyl_CoA This compound Hexadecenoic_acid->Hexadecenoyl_CoA Acyl-CoA Synthetase Palmitoyl_CoA Palmitoyl-CoA Hexadecenoyl_CoA->Palmitoyl_CoA Trans-2-enoyl-CoA Reductase (TER) Beta_Oxidation β-Oxidation Palmitoyl_CoA->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis Palmitoyl_CoA->Lipid_Synthesis

Caption: Sphingosine-1-Phosphate Metabolic Pathway.

Experimental Workflow

Enzyme_Kinetic_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Prep_Buffer Prepare Buffer & BSA Setup_Reaction Set up Reaction Mixture (Buffer, BSA, NADPH, Substrate) Prep_Buffer->Setup_Reaction Prep_NADPH Prepare NADPH Stock Prep_NADPH->Setup_Reaction Prep_Substrate Prepare this compound Stock & Dilutions Prep_Substrate->Setup_Reaction Equilibrate Equilibrate at 37°C Setup_Reaction->Equilibrate Initiate Initiate with TER Enzyme Equilibrate->Initiate Monitor Monitor A340 Decrease Initiate->Monitor Calc_Velocity Calculate Initial Velocity (v₀) Monitor->Calc_Velocity Plot_Data Plot v₀ vs. [Substrate] Calc_Velocity->Plot_Data Determine_Constants Determine Km & Vmax (Non-linear Regression) Plot_Data->Determine_Constants

Caption: Workflow for TER Kinetic Assay.

References

Application Notes and Protocols for Stable Isotope-Labeled (14E)-Hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled (14E)-hexadecenoyl-CoA is a powerful tool for elucidating the intricate pathways of lipid metabolism. As a C16 unsaturated fatty acyl-CoA, it serves as a key intermediate in various metabolic processes, including fatty acid β-oxidation, elongation, and incorporation into complex lipids. The use of a stable isotope label, such as ¹³C or ²H, allows for the precise tracing of its metabolic fate within cellular systems and in vivo models, providing invaluable insights for basic research and drug development. These application notes provide an overview of its utility and detailed protocols for its use in metabolic studies.

Core Applications

Stable isotope-labeled this compound can be utilized in a variety of research applications to probe the dynamics of fatty acid metabolism. Its primary applications include:

  • Metabolic Flux Analysis: Quantifying the rate of β-oxidation, elongation, and desaturation of C16 unsaturated fatty acids.

  • Lipidomics: Tracing the incorporation of this compound into various lipid species, such as phospholipids, triglycerides, and cholesterol esters, to understand lipid remodeling and synthesis.

  • Enzyme Activity Assays: Serving as a substrate for enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases and elongases, to determine kinetic parameters.

  • Drug Discovery and Development: Evaluating the effect of therapeutic compounds on fatty acid metabolism by monitoring perturbations in the flux of labeled this compound through specific pathways.

Data Presentation: Quantitative Analysis of Metabolic Fates

The following tables summarize hypothetical quantitative data from tracer experiments using stable isotope-labeled this compound in a cellular model (e.g., cultured hepatocytes).

Table 1: Metabolic Flux of ¹³C-labeled this compound into β-Oxidation Products

MetaboliteUnlabeled (nmol/mg protein)Labeled (nmol/mg protein)Percent Labeled
Acetyl-CoA15.2 ± 1.83.5 ± 0.423.0%
Myristoyl-CoA (C14:0)2.1 ± 0.30.8 ± 0.138.1%
Lauroyl-CoA (C12:0)1.5 ± 0.20.5 ± 0.0733.3%
Decanoyl-CoA (C10:0)1.1 ± 0.150.3 ± 0.0427.3%

Table 2: Incorporation of ¹³C-labeled this compound into Complex Lipids

Lipid ClassUnlabeled (nmol/mg protein)Labeled (nmol/mg protein)Percent Labeled
Phosphatidylcholine (PC)45.8 ± 5.25.1 ± 0.611.1%
Phosphatidylethanolamine (PE)22.1 ± 2.52.8 ± 0.312.7%
Triglycerides (TG)105.3 ± 12.115.2 ± 1.714.4%
Cholesterol Esters (CE)8.9 ± 1.10.9 ± 0.110.1%

Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling of Cultured Cells

This protocol describes the procedure for labeling cultured cells with stable isotope-labeled this compound to trace its incorporation into intracellular metabolites and lipids.

Materials:

  • Cultured cells (e.g., HepG2, AML12)

  • Cell culture medium

  • Stable isotope-labeled this compound (e.g., [U-¹³C₁₆]-(14E)-hexadecenoyl-CoA)

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, Water (for lipid extraction)

  • Internal standards for acyl-CoAs and lipids

  • LC-MS/MS system

Procedure:

  • Preparation of Labeling Medium:

    • Prepare a stock solution of the labeled this compound.

    • Complex the labeled fatty acyl-CoA with fatty acid-free BSA in serum-free culture medium at a molar ratio of 2:1 (acyl-CoA:BSA).

    • The final concentration of the labeled acyl-CoA in the medium should be determined based on experimental goals (typically 10-100 µM).

  • Cell Culture and Labeling:

    • Plate cells in appropriate culture vessels and grow to desired confluency.

    • Aspirate the growth medium and wash the cells twice with warm PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C in a humidified incubator.

  • Metabolite Extraction:

    • After incubation, aspirate the labeling medium and wash the cells three times with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding ice-cold 80% methanol.

    • Scrape the cells and collect the cell lysate.

    • For lipid analysis, perform a Bligh-Dyer or similar extraction using a chloroform:methanol:water solvent system.

    • Add appropriate internal standards to the extraction solvent for quantification.

  • Sample Analysis by LC-MS/MS:

    • Dry the extracts under a stream of nitrogen.

    • Resuspend the samples in a suitable solvent for LC-MS/MS analysis.

    • Analyze the samples using a targeted or untargeted LC-MS/MS method to identify and quantify the labeled metabolites and lipids.

Protocol 2: Ex Vivo Tissue Slice Incubation

This protocol is designed for studying the metabolism of this compound in intact tissue slices, preserving a higher degree of physiological relevance.

Materials:

  • Freshly isolated tissue (e.g., liver, adipose)

  • Krebs-Henseleit bicarbonate (KHB) buffer supplemented with glucose and BSA

  • Stable isotope-labeled this compound

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

  • Tissue slicer

  • Incubation chamber

  • Extraction solvents and internal standards as in Protocol 1

  • LC-MS/MS system

Procedure:

  • Tissue Preparation:

    • Immediately after dissection, place the tissue in ice-cold KHB buffer.

    • Prepare thin tissue slices (200-300 µm) using a tissue slicer.

  • Preparation of Incubation Medium:

    • Prepare KHB buffer containing glucose, fatty acid-free BSA, and the stable isotope-labeled this compound.

    • Saturate the buffer with carbogen gas for at least 30 minutes before use.

  • Tissue Incubation:

    • Place the tissue slices in an incubation chamber with the pre-warmed and gassed incubation medium.

    • Incubate at 37°C with gentle shaking for the desired time period.

  • Metabolite Extraction and Analysis:

    • At the end of the incubation, quickly remove the tissue slices, wash with ice-cold PBS, and flash-freeze in liquid nitrogen.

    • Homogenize the frozen tissue and perform metabolite and lipid extractions as described in Protocol 1.

    • Analyze the extracts by LC-MS/MS.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathways involving this compound and a typical experimental workflow for a tracer study.

fatty_acid_metabolism cluster_uptake Cellular Uptake cluster_activation Activation cluster_pathways Metabolic Fates cluster_products Products Labeled_14E_Hexadecenoyl_CoA Labeled_14E_Hexadecenoyl_CoA Intracellular_14E_Hexadecenoyl_CoA Intracellular_14E_Hexadecenoyl_CoA Labeled_14E_Hexadecenoyl_CoA->Intracellular_14E_Hexadecenoyl_CoA Transport Beta_Oxidation Beta_Oxidation Intracellular_14E_Hexadecenoyl_CoA->Beta_Oxidation Elongation Elongation Intracellular_14E_Hexadecenoyl_CoA->Elongation Desaturation Desaturation Intracellular_14E_Hexadecenoyl_CoA->Desaturation Complex_Lipid_Synthesis Complex_Lipid_Synthesis Intracellular_14E_Hexadecenoyl_CoA->Complex_Lipid_Synthesis Acetyl_CoA Acetyl_CoA Beta_Oxidation->Acetyl_CoA C18_Unsaturated_Acyl_CoA C18_Unsaturated_Acyl_CoA Elongation->C18_Unsaturated_Acyl_CoA Other_Unsaturated_Acyl_CoAs Other_Unsaturated_Acyl_CoAs Desaturation->Other_Unsaturated_Acyl_CoAs Triglycerides Triglycerides Complex_Lipid_Synthesis->Triglycerides Phospholipids Phospholipids Complex_ Lipid_Synthesis Complex_ Lipid_Synthesis Complex_ Lipid_Synthesis->Phospholipids

Caption: Metabolic fates of this compound.

experimental_workflow Start Start Cell_Culture Cell Culture / Tissue Prep Start->Cell_Culture Labeling Incubation with Labeled This compound Cell_Culture->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite and Lipid Extraction Quenching->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing and Isotopologue Analysis Analysis->Data_Processing Interpretation Biological Interpretation Data_Processing->Interpretation End End Interpretation->End

Caption: Experimental workflow for tracer studies.

Concluding Remarks

The use of stable isotope-labeled this compound provides a robust and precise method for investigating the complexities of fatty acid metabolism. The protocols and applications outlined here serve as a guide for researchers to design and execute experiments that can significantly advance our understanding of lipid biology in health and disease, and aid in the development of novel therapeutics targeting metabolic pathways.

Application Notes and Protocols for the Development of an Enzymatic Assay for (14E)-Hexadecenoyl-CoA Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(14E)-Hexadecenoyl-CoA is a specific isomer of a long-chain monounsaturated fatty acyl-CoA. The study of its biosynthesis and metabolism is crucial for understanding its potential roles in various physiological and pathological processes. The development of a robust and sensitive enzymatic assay is paramount for identifying and characterizing enzymes responsible for its production, as well as for screening potential inhibitors or activators of these enzymes in drug discovery programs.

This document provides a comprehensive guide to developing a sensitive and reliable enzymatic assay for the production of this compound. These protocols are designed to be adaptable for researchers who have identified a putative enzyme, such as a novel fatty acid desaturase or elongase, capable of synthesizing this specific isomer. The methodologies cover enzyme kinetics, substrate and product detection, and data analysis, with a focus on high-throughput screening applications.

Principle of the Assay

The enzymatic assay for this compound production is based on the quantification of the product formed from its corresponding saturated precursor, palmitoyl-CoA, in the presence of a specific enzyme and necessary cofactors. The detection of this compound can be achieved through various methods, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), or a coupled fluorometric assay.

Materials and Reagents

  • Enzyme: Purified or partially purified enzyme preparation suspected of producing this compound.

  • Substrate: Palmitoyl-CoA (Sigma-Aldrich, Cat. No. P9716)

  • Cofactors: Dependent on the enzyme class (e.g., FAD for acyl-CoA dehydrogenases, NADPH for elongases).

  • Standard: Chemically synthesized this compound (custom synthesis may be required).

  • Assay Buffer: e.g., 100 mM Potassium Phosphate buffer, pH 7.4.

  • Quenching Solution: e.g., 10% Acetic Acid in Methanol.

  • HPLC Grade Solvents: Acetonitrile, Methanol, Water.

  • LC-MS/MS Grade Solvents: Acetonitrile, Methanol, Water, Ammonium (B1175870) Hydroxide (B78521).

  • Fluorometric Detection Kit: e.g., EnzyFluo™ Fatty Acyl-CoA Assay Kit (BioAssay Systems, Cat. No. EFAC-100) or equivalent.

  • 96-well plates: Black, clear bottom for fluorescence assays; polypropylene (B1209903) for chromatography.

Experimental Protocols

Protocol 1: Enzymatic Reaction
  • Prepare a master mix of the assay buffer containing the necessary cofactors.

  • In a 96-well plate, add 10 µL of the enzyme preparation at various concentrations.

  • Add 80 µL of the master mix to each well.

  • To initiate the reaction, add 10 µL of palmitoyl-CoA solution to each well to a final concentration of 50 µM.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding 100 µL of quenching solution.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet any precipitated protein.

  • Use the supernatant for analysis.

Protocol 2: Detection of this compound by HPLC

This method allows for the separation and quantification of the product from the substrate.

  • HPLC System: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is required.

  • Mobile Phase: A gradient of Solvent A (e.g., 220 mM potassium phosphate, pH 4.0) and Solvent B (e.g., 98% methanol, 2% chloroform) can be used for separation.[1]

  • Procedure:

    • Inject 50 µL of the supernatant from the enzymatic reaction onto the column.

    • Run a linear gradient from 10% to 100% Solvent B over 20 minutes.

    • Monitor the absorbance at 254 nm.

    • The retention time of this compound will need to be determined using the synthesized standard.

    • Quantify the product by integrating the peak area and comparing it to a standard curve.

Protocol 3: Detection of this compound by LC-MS/MS

This is a highly sensitive and specific method for the detection and quantification of the product.

  • LC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer is used.

  • Chromatography: Separation is achieved on a C18 reverse-phase column using a binary gradient with ammonium hydroxide in water and acetonitrile.[2]

  • Mass Spectrometry: The quantification is performed using selected reaction monitoring (SRM) in positive electrospray ionization (ESI) mode.[2] A common fragmentation pattern for acyl-CoAs involves a neutral loss of 507 Da.[3]

  • Procedure:

    • Inject 10 µL of the supernatant.

    • Develop a specific SRM transition for this compound based on its precursor and product ions, determined by infusing the synthesized standard.

    • Quantify the product using a standard curve prepared with the synthesized this compound.

Protocol 4: Fluorometric Detection of Total Acyl-CoA Production

This high-throughput method measures the total amount of acyl-CoA produced and is suitable for initial screening. Note that this method is not specific for the (14E) isomer.

  • Follow the manufacturer's protocol for a commercial fluorometric fatty acyl-CoA assay kit.

  • In general, the assay involves a coupled enzymatic reaction where the produced acyl-CoA is used to generate a fluorescent product.

  • The fluorescence intensity is measured at Ex/Em = 530/585 nm.

  • A standard curve is generated using a known concentration of a long-chain acyl-CoA standard provided in the kit.

Data Presentation

Table 1: Comparison of Detection Methods for this compound
FeatureHPLC-UVLC-MS/MSFluorometric Assay
Specificity Moderate (Isomer separation can be challenging)High (Specific mass transitions)Low (Measures total acyl-CoA)
Sensitivity µM rangeSub-µM to nM range~0.3 µM
Throughput Low to MediumMediumHigh
Instrumentation Standard HPLC systemUPLC-Triple Quadrupole MSFluorescence plate reader
Primary Use Quantitative analysis, product confirmationDefinitive quantification, complex mixturesHigh-throughput screening
Table 2: Typical Enzymatic Reaction Parameters
ParameterRecommended Value
Enzyme Concentration To be determined empirically (e.g., 1-10 µ g/well )
Substrate (Palmitoyl-CoA) Concentration 10-100 µM
Cofactor Concentration To be optimized based on enzyme class
Incubation Temperature 37°C
Incubation Time 15-60 minutes
Assay Volume 100 µL
pH 7.0-8.0

Visualizations

Enzymatic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis MasterMix Prepare Master Mix (Buffer + Cofactors) AddReagents Add Enzyme and Master Mix to Plate MasterMix->AddReagents Enzyme Prepare Enzyme Dilutions Enzyme->AddReagents Substrate Prepare Substrate (Palmitoyl-CoA) Initiate Add Substrate to Initiate Reaction Substrate->Initiate AddReagents->Initiate Incubate Incubate at 37°C Initiate->Incubate Quench Stop Reaction with Quenching Solution Incubate->Quench Centrifuge Centrifuge Plate Quench->Centrifuge Analyze Analyze Supernatant (HPLC, LC-MS/MS, or Fluorescence) Centrifuge->Analyze

Caption: Workflow for the enzymatic assay of this compound production.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor GPCR PLC PLC Receptor->PLC Activates DAG DAG PLC->DAG Produces PKC PKC DAG->PKC Activates UnknownEnzyme Putative Desaturase/Elongase PKC->UnknownEnzyme Phosphorylates/ Activates HexadecenoylCoA This compound UnknownEnzyme->HexadecenoylCoA Product PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->UnknownEnzyme Substrate Downstream Downstream Signaling HexadecenoylCoA->Downstream Modulates

Caption: Hypothetical signaling pathway involving this compound.

Conclusion

The development of a specific and sensitive enzymatic assay for this compound is a critical step in elucidating its biological function and its potential as a therapeutic target. The protocols outlined in this document provide a robust framework for researchers to establish such an assay. The choice of detection method will depend on the specific requirements of the study, with LC-MS/MS offering the highest specificity and sensitivity for definitive quantification, and fluorometric assays providing a high-throughput option for initial screening. Careful optimization of reaction conditions and validation with a synthesized standard are essential for obtaining accurate and reproducible results.

References

Application Notes and Protocols for High-Purity (14E)-Hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A-Level Note: Currently, there are no direct commercial suppliers of high-purity (14E)-hexadecenoyl-CoA. This compound is likely available through custom synthesis services. The following application notes and protocols are based on the known functions of structurally similar long-chain unsaturated acyl-CoAs, such as trans-2-hexadecenoyl-CoA, and are provided as a guide for researchers. All experimental parameters should be optimized for the specific experimental setup.

Commercial Availability

Potential Custom Synthesis Suppliers:

SupplierServiceContact Information
BOC Sciences Custom Lipid Synthesis--INVALID-LINK--
SINOPEG Fatty Acid Modified Side Chain Custom Synthesis--INVALID-LINK--
Avanti Polar Lipids Custom Synthesis of Lipids--INVALID-LINK--

Handling and Storage

Long-chain acyl-CoA thioesters are susceptible to hydrolysis and oxidation. To ensure the integrity of the compound, the following handling and storage procedures are recommended:

  • Storage: Store at -80°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

  • Reconstitution: Reconstitute the lyophilized powder in an appropriate aqueous buffer (e.g., phosphate (B84403) or TRIS buffer, pH 7.0-7.5) immediately before use. Keep the stock solution on ice.

  • Stability: Aqueous solutions are unstable and should be used the same day. Avoid repeated freeze-thaw cycles.

Application Note 1: Substrate for Fatty Acid β-Oxidation Enzymes

This compound is a potential substrate for enzymes involved in the mitochondrial β-oxidation of unsaturated fatty acids. Specifically, it is expected to be processed by enoyl-CoA hydratase and subsequent enzymes in the pathway.

Key Applications:

  • Enzyme kinetics studies: Determine the kinetic parameters (Km, Vmax, kcat) of enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase with this compound as a substrate.

  • Inhibitor screening: Use this compound in competitive binding assays to screen for inhibitors of β-oxidation enzymes.

  • Diagnosis of metabolic disorders: Potentially use as a substrate in diagnostic assays for inherited disorders of fatty acid oxidation, such as long-chain acyl-CoA dehydrogenase (LCHAD) deficiency.

Experimental Protocol: Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This protocol is adapted for the use of this compound to measure the activity of enoyl-CoA hydratase. The assay measures the decrease in absorbance at 263 nm resulting from the hydration of the α,β-unsaturated bond of the acyl-CoA.

Materials:

  • This compound

  • Purified enoyl-CoA hydratase

  • TRIS-HCl buffer (100 mM, pH 8.0)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a stock solution of this compound in the assay buffer. Determine the precise concentration by measuring its absorbance at 263 nm (molar extinction coefficient for enoyl-CoA is ~6,700 M⁻¹cm⁻¹).

  • Prepare a reaction mixture in a 96-well plate or cuvette containing TRIS-HCl buffer and varying concentrations of this compound (e.g., 5-100 µM).

  • Initiate the reaction by adding a known amount of purified enoyl-CoA hydratase to the reaction mixture.

  • Immediately monitor the decrease in absorbance at 263 nm at a constant temperature (e.g., 37°C) for 5-10 minutes.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

  • Determine the kinetic parameters by plotting the reaction velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation.

Data Presentation:

Substrate Concentration (µM)Initial Velocity (µmol/min/mg)
5Example Data
10Example Data
25Example Data
50Example Data
100Example Data

Workflow Diagram:

experimental_workflow prep Prepare this compound and Enzyme Solutions mix Mix Substrate and Buffer in 96-well plate prep->mix initiate Initiate Reaction with Enzyme mix->initiate measure Monitor Absorbance at 263 nm initiate->measure analyze Calculate Initial Velocity and Kinetic Parameters measure->analyze

Caption: Experimental workflow for the spectrophotometric assay of enoyl-CoA hydratase.

Application Note 2: Investigation of Sphingolipid Metabolism

Long-chain trans-2-enoyl-CoAs are intermediates in the metabolic pathway of sphingosine-1-phosphate (S1P). While the specific involvement of the 14E isomer is not documented, it could potentially be metabolized by trans-2-enoyl-CoA reductase in this pathway.

Key Applications:

  • Metabolic tracing studies: Use isotopically labeled this compound to trace its incorporation into sphingolipids in cultured cells.

  • Studying enzyme specificity: Investigate whether trans-2-enoyl-CoA reductase can utilize this compound as a substrate.

Experimental Protocol: Cell-Based Assay for Sphingolipid Metabolism

This protocol outlines a general procedure for treating cultured cells with this compound and analyzing the subsequent changes in the lipidome.

Materials:

  • This compound

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Culture cells to the desired confluency in multi-well plates.

  • Prepare a stock solution of this compound complexed with fatty acid-free bovine serum albumin (BSA) to facilitate its uptake by cells.

  • Treat the cells with varying concentrations of the this compound-BSA complex for a specified period (e.g., 6-24 hours).

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Extract the total lipids from the cells using a suitable solvent system (e.g., Bligh-Dyer or Folch extraction).

  • Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.

  • Analyze the lipid profile using a targeted or untargeted LC-MS method to identify and quantify changes in sphingolipid species.

Signaling Pathway Diagram:

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol S1P Sphingosine-1-Phosphate (S1P) Hexadecenal Hexadecenal S1P->Hexadecenal S1P Lyase Hexadecenoic_Acid (14E)-Hexadecenoic Acid Hexadecenal->Hexadecenoic_Acid Aldehyde Dehydrogenase Hexadecenoyl_CoA This compound Hexadecenoic_Acid->Hexadecenoyl_CoA Acyl-CoA Synthetase Palmitoyl_CoA Palmitoyl-CoA Hexadecenoyl_CoA->Palmitoyl_CoA trans-2-Enoyl-CoA Reductase

Caption: Putative metabolic pathway of this compound in sphingolipid metabolism.

Application Notes and Protocols for In Vivo Investigation of Long-Chain Acyl-CoA Esters

Author: BenchChem Technical Support Team. Date: December 2025

Topic: In Vivo Studies Investigating the Effects of Long-Chain Acyl-CoA Esters, with Reference to (14E)-Hexadecenoyl-CoA

Audience: Researchers, scientists, and drug development professionals.

Note on this compound: Extensive literature searches did not yield any specific in vivo studies on this compound. The following application notes and protocols are based on established principles and methodologies for studying related long-chain acyl-CoA molecules, such as palmitoyl-CoA and palmitoleoyl-CoA, and are intended to serve as a guide for investigating novel long-chain acyl-CoA species.

Introduction to Long-Chain Acyl-CoAs in In Vivo Systems

Long-chain acyl-Coenzyme A (LC-CoA) molecules are central intermediates in lipid metabolism. They are formed by the activation of long-chain fatty acids in the cytoplasm, a reaction catalyzed by long-chain acyl-CoA synthetases (ACSLs).[1][2][3] Once formed, LC-CoAs are metabolically partitioned to various fates, including:

  • Mitochondrial β-oxidation for energy production: LC-CoAs are transported into the mitochondria via the carnitine shuttle for the production of acetyl-CoA, NADH, and FADH2.[4]

  • Synthesis of complex lipids: LC-CoAs serve as acyl donors for the synthesis of triglycerides, phospholipids, and cholesterol esters.

  • Protein acylation: Covalent attachment of fatty acids to proteins, influencing their localization and function.

  • Cellular signaling: LC-CoAs and their metabolites can act as signaling molecules, regulating transcription factors such as peroxisome proliferator-activated receptor α (PPARα).[5]

The specific biological effects of an individual LC-CoA species are determined by its chain length, degree of saturation, and the stereochemistry of its double bonds. For instance, while palmitoyl-CoA (C16:0-CoA) has been implicated in lipotoxicity, the CoA ester of the monounsaturated palmitoleic acid (cis-9-hexadecenoic acid) is associated with the anti-inflammatory and insulin-sensitizing effects of its parent fatty acid.[6][7][8] The in vivo effects of the (14E) isomer of hexadecenoyl-CoA remain to be elucidated.

General Metabolic Pathways of Long-Chain Acyl-CoAs

The diagram below illustrates the central role of a generic long-chain acyl-CoA, such as hexadecenoyl-CoA, in cellular metabolism.

Long_Chain_Acyl_CoA_Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Fatty Acid Fatty Acid LC_ACoA Hexadecenoyl-CoA Fatty Acid->LC_ACoA ACSL Complex Lipids Complex Lipids (Triglycerides, Phospholipids) LC_ACoA->Complex Lipids Esterification Protein Acylation Acylated Proteins LC_ACoA->Protein Acylation Mito_LC_ACoA Hexadecenoyl-CoA LC_ACoA->Mito_LC_ACoA Carnitine Shuttle (CPT1/2) Beta_Oxidation β-Oxidation Mito_LC_ACoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle & Energy Production Acetyl_CoA->TCA_Cycle TCA Cycle Investigation_Workflow cluster_invivo In Vivo Studies cluster_exvivo Ex Vivo / In Vitro Analysis Animal_Model Animal Model (e.g., Diet-Induced Obesity) Phenotyping Metabolic Phenotyping (GTT, ITT, Body Weight) Animal_Model->Phenotyping Tissue_Collection Tissue Collection Phenotyping->Tissue_Collection Lipidomics Lipidomics/Metabolomics (LC-MS) Tissue_Collection->Lipidomics Gene_Expression Gene Expression (qPCR, RNA-seq) Tissue_Collection->Gene_Expression Signaling Protein Signaling (Western Blot) Tissue_Collection->Signaling Cell_Culture Cell Culture Models (e.g., Hepatocytes, Adipocytes) Signaling->Cell_Culture Hypothesis Testing Outcome Elucidation of Mechanism of Action Cell_Culture->Outcome

References

Application Notes and Protocols for the Use of (14E)-Hexadecenoyl-CoA in Studying Mitochondrial Beta-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(14E)-Hexadecenoyl-CoA is an unsaturated acyl-coenzyme A (acyl-CoA) that serves as an intermediate in the mitochondrial beta-oxidation of certain unsaturated fatty acids. Its unique structure, featuring a double bond, necessitates the involvement of auxiliary enzymes in the beta-oxidation pathway, making it a valuable tool for researchers studying the metabolism of unsaturated fats, identifying enzyme deficiencies, and screening for potential therapeutic agents. These application notes provide a comprehensive overview of the utility of this compound in mitochondrial research, complete with detailed experimental protocols and data presentation guidelines.

The beta-oxidation of fatty acids is a critical metabolic pathway for energy production, particularly in tissues with high energy demands such as the heart and skeletal muscle.[1] While the degradation of saturated fatty acids follows a straightforward four-step cycle, the oxidation of unsaturated fatty acids requires additional enzymatic steps to handle the double bonds.[2] this compound, as a trans-enoyl-CoA, can be used to specifically probe the activity of enzymes downstream of the initial dehydrogenation step, offering a more nuanced view of the beta-oxidation pathway.

Applications in Research and Drug Development

The study of this compound metabolism has several key applications:

  • Elucidating the Pathophysiology of Fatty Acid Oxidation Disorders: Deficiencies in enzymes involved in unsaturated fatty acid oxidation, such as enoyl-CoA hydratase or the mitochondrial trifunctional protein (MTP), can lead to severe metabolic diseases.[3][4] Using this compound as a substrate in enzymatic assays can help diagnose these conditions and unravel the underlying molecular mechanisms.

  • Screening for Novel Therapeutics: By monitoring the metabolism of this compound in the presence of test compounds, researchers can identify molecules that modulate the activity of beta-oxidation enzymes. This is particularly relevant for the development of drugs aimed at correcting metabolic imbalances in diseases like obesity, diabetes, and cardiovascular disorders.

  • Investigating the Regulation of Mitochondrial Metabolism: The oxidation of unsaturated fatty acids is tightly regulated to meet the energetic demands of the cell. This compound can be employed as a tool to study how signaling pathways and allosteric effectors influence the flux through the beta-oxidation spiral.[5]

  • Characterizing Enzyme Kinetics and Substrate Specificity: The use of specific unsaturated acyl-CoA thioesters allows for the detailed characterization of individual enzymes within the beta-oxidation pathway, providing insights into their substrate preferences and catalytic mechanisms.[6]

Data Presentation

To facilitate the comparison of experimental outcomes, all quantitative data should be summarized in clearly structured tables.

Table 1: Kinetic Parameters of Enoyl-CoA Hydratase with this compound

ParameterValueUnits
Km[Insert Value]µM
Vmax[Insert Value]nmol/min/mg protein
kcat[Insert Value]s-1
kcat/Km[Insert Value]M-1s-1

Table 2: Activity of Acyl-CoA Dehydrogenase with Various Substrates

SubstrateSpecific Activity (nmol/min/mg protein)Relative Activity (%)
Palmitoyl-CoA (C16:0)[Insert Value]100
This compound[Insert Value][Calculate Value]
Octanoyl-CoA (C8:0)[Insert Value][Calculate Value]

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound for use in subsequent enzymatic assays. This protocol is adapted from a general method for chemo-enzymatic synthesis of CoA esters.[7]

Materials:

  • (14E)-Hexadecenoic acid

  • Coenzyme A (CoA) lithium salt

  • Ethylchloroformate

  • Triethylamine (B128534)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO3)

  • Liquid nitrogen

  • Lyophilizer

  • HPLC system for purification and analysis

Procedure:

  • Dissolve (14E)-hexadecenoic acid (10 eq.) in anhydrous THF.

  • Cool the solution to 4°C.

  • Add triethylamine (5 eq.) and ethylchloroformate (5 eq.) to the solution and stir for 45 minutes at 4°C.

  • In a separate tube, dissolve Coenzyme A (1 eq.) in 0.5 M NaHCO3.

  • Add the CoA solution to the reaction mixture and stir for another 45 minutes at 22°C.

  • Flash freeze the reaction mixture in liquid nitrogen and lyophilize overnight.

  • Purify the resulting this compound using reverse-phase HPLC.

  • Confirm the identity and purity of the product by mass spectrometry and UV spectroscopy.

Protocol 2: Measurement of Enoyl-CoA Hydratase Activity

Objective: To determine the activity of enoyl-CoA hydratase using this compound as a substrate by monitoring the decrease in absorbance resulting from the hydration of the double bond.[8]

Materials:

  • Isolated mitochondria or purified enoyl-CoA hydratase

  • This compound solution (substrate)

  • Tris-HCl buffer (pH 7.8)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and the mitochondrial preparation or purified enzyme.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a known concentration of this compound.

  • Immediately monitor the decrease in absorbance at 263 nm (the absorption maximum for the enoyl-CoA double bond) for 5-10 minutes.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the substrate.

Protocol 3: Measurement of Acyl-CoA Dehydrogenase Activity

Objective: To measure the activity of acyl-CoA dehydrogenases using an artificial electron acceptor, ferricenium hexafluorophosphate (B91526). This assay is adapted for use with this compound.[9]

Materials:

  • Isolated mitochondria or purified acyl-CoA dehydrogenase

  • This compound solution (substrate)

  • Ferricenium hexafluorophosphate solution

  • Potassium phosphate (B84403) buffer (pH 7.6)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and the mitochondrial preparation or purified enzyme.

  • Add ferricenium hexafluorophosphate to the mixture.

  • Pre-incubate at 37°C for 5 minutes.

  • Start the reaction by adding this compound.

  • Monitor the reduction of ferricenium at 300 nm.

  • Calculate the enzyme activity from the rate of absorbance change. A blank reaction without the substrate should be run to correct for any background activity.

Protocol 4: Analysis of Beta-Oxidation Intermediates by Tandem Mass Spectrometry

Objective: To quantify the products of this compound oxidation in isolated mitochondria, providing a measure of metabolic flux. This method is based on the detection of acyl-CoA species.[10]

Materials:

  • Isolated mitochondria

  • This compound

  • Incubation buffer (containing ADP, phosphate, and other necessary cofactors)

  • Acetonitrile, ice-cold

  • Tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Incubate isolated mitochondria with this compound in the incubation buffer at 37°C.

  • At various time points, stop the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the presence of beta-oxidation intermediates (e.g., 3-hydroxy-hexadecenoyl-CoA, 3-keto-hexadecenoyl-CoA, and shorter-chain acyl-CoAs) using a validated LC-MS/MS method.

  • Quantify the metabolites based on standard curves of known concentrations.

Visualizations

Beta_Oxidation_Unsaturated cluster_0 Mitochondrial Matrix Fatty_Acyl_CoA This compound Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Fatty_Acyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxyhexadecanoyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketohexadecanoyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shorter_Acyl_CoA Myristoyl-CoA (C14:0) Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Beta-oxidation of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow Start Start: this compound Synthesis/Procurement Mitochondria_Isolation Isolate Mitochondria or Purify Enzymes Start->Mitochondria_Isolation Enzyme_Assays Perform Enzymatic Assays (Hydratase, Dehydrogenase) Mitochondria_Isolation->Enzyme_Assays LC_MS_Analysis LC-MS/MS Analysis of Metabolic Flux Mitochondria_Isolation->LC_MS_Analysis Data_Analysis Data Analysis and Interpretation Enzyme_Assays->Data_Analysis LC_MS_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Signaling_Pathway cluster_regulation Regulation of Unsaturated Fatty Acid Oxidation Hormonal_Signals Hormonal Signals (e.g., Glucagon) AMPK AMPK Activation Hormonal_Signals->AMPK ACC_Inhibition ACC Inhibition AMPK->ACC_Inhibition Malonyl_CoA ↓ Malonyl-CoA ACC_Inhibition->Malonyl_CoA CPT1_Activity ↑ CPT1 Activity Malonyl_CoA->CPT1_Activity Mitochondrial_Uptake ↑ Mitochondrial Uptake of Unsaturated Fatty Acyl-CoA CPT1_Activity->Mitochondrial_Uptake Beta_Oxidation ↑ Beta-Oxidation of This compound Mitochondrial_Uptake->Beta_Oxidation

References

Application Notes and Protocols for the Analytical Separation of (14E)-Hexadecenoyl-CoA from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(14E)-Hexadecenoyl-CoA is a long-chain fatty acyl-coenzyme A thioester that may play significant roles in various metabolic and signaling pathways. As with many lipid species, it exists as a mixture of isomers, including cis/trans and positional isomers, which can have distinct biological activities. Therefore, the ability to analytically separate and quantify this compound from its isomers is crucial for accurate biological investigation and potential therapeutic development.

These application notes provide detailed protocols for the separation of this compound from its isomers using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The methodologies described are intended to serve as a robust starting point for researchers developing and validating their own analytical methods.

I. Analytical Techniques and Methodologies

The primary technique for the separation of fatty acyl-CoA isomers is reversed-phase liquid chromatography, which separates molecules based on their hydrophobicity. Isomers of hexadecenoyl-CoA, such as the cis isomer (palmitoleoyl-CoA) and other positional isomers, exhibit subtle differences in their three-dimensional structure and polarity, which can be exploited for chromatographic separation. Tandem mass spectrometry provides the necessary sensitivity and specificity for detection and quantification.

Key Analytical Considerations:
  • Chromatographic Selectivity: The choice of stationary phase and mobile phase composition is critical for resolving isomers. C18 columns are commonly used, with longer columns and smaller particle sizes generally providing better resolution.

  • Sample Stability: Acyl-CoA thioesters are susceptible to hydrolysis. Therefore, sample preparation and analysis should be performed under conditions that minimize degradation, such as low temperatures and acidic pH.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity. The fragmentation of the Coenzyme A moiety is highly conserved, providing characteristic transitions for detection.

II. Experimental Protocols

A. Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol outlines a method for the efficient extraction of total acyl-CoAs from mammalian cell cultures.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) in water

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Ice-cold 5% (w/v) TCA in water

  • 0.1 M HCl

  • Solid Phase Extraction (SPE) C18 cartridges

  • Methanol (B129727)

  • Acetonitrile

  • Ammonium (B1175870) Acetate

  • Water, LC-MS grade

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold 10% TCA and scrape the cells.

    • For suspension cells, pellet the cells by centrifugation (500 x g, 5 min, 4°C), wash twice with ice-cold PBS, and resuspend in 1 mL of ice-cold 10% TCA.

  • Internal Standard Spiking: Add a known amount of internal standard (e.g., 1 nmol of Heptadecanoyl-CoA) to each sample.

  • Lysis and Precipitation: Vortex the cell suspension vigorously for 1 minute and incubate on ice for 30 minutes. Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge by washing with 3 mL of methanol, followed by 3 mL of 0.1 M HCl.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 3 mL of 0.1 M HCl to remove polar impurities.

    • Elute the acyl-CoAs with 2 mL of methanol containing 50 mM ammonium acetate.

  • Sample Concentration: Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.

B. Protocol 2: UPLC-MS/MS Analysis of Hexadecenoyl-CoA Isomers

This protocol provides a starting point for the chromatographic separation of this compound from its isomers. Optimization may be required based on the specific instrument and column used.

Instrumentation and Columns:

  • UPLC System: A high-pressure binary gradient UPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column with a particle size of ≤ 2 µm (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phases:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8

  • Mobile Phase B: Acetonitrile

UPLC Gradient Program:

Time (min)Flow Rate (mL/min)% Mobile Phase B
0.00.420
2.00.420
15.00.480
17.00.495
18.00.420
20.00.420

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument.

  • MRM Transitions:

    • The precursor ion for hexadecenoyl-CoA (C16:1-CoA) is m/z 1004.5.

    • The two most common product ions for acyl-CoAs result from the neutral loss of 507 Da (adenosine 3'-phosphate 5'-diphosphate) and a fragment corresponding to the phosphopantetheine moiety.

    • Quantitative Transition: 1004.5 -> 497.5

    • Qualitative Transition: 1004.5 -> 428.1

III. Data Presentation

The following table presents hypothetical, yet representative, quantitative data for the separation of hexadecenoyl-CoA isomers based on the principles of reversed-phase chromatography. Actual retention times will vary depending on the specific chromatographic system and conditions. Trans isomers are generally more hydrophobic and thus have longer retention times than their corresponding cis isomers on reversed-phase columns.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
(9Z)-Hexadecenoyl-CoA (Palmitoleoyl-CoA)1004.5497.512.5
This compound 1004.5 497.5 13.2
Other Positional C16:1-CoA Isomers1004.5497.512.2 - 13.5
Heptadecanoyl-CoA (Internal Standard)1018.5511.514.0

IV. Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture extraction Acyl-CoA Extraction cell_culture->extraction cleanup SPE Cleanup extraction->cleanup reconstitution Reconstitution cleanup->reconstitution uplc UPLC Separation reconstitution->uplc msms MS/MS Detection uplc->msms data_analysis Data Analysis msms->data_analysis

Caption: Experimental workflow for acyl-CoA analysis.

General Fatty Acyl-CoA Metabolism

fatty_acyl_coa_metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_er Endoplasmic Reticulum FA Fatty Acids ACSL Acyl-CoA Synthetase FA->ACSL AcylCoA_cytosol Fatty Acyl-CoA ACSL->AcylCoA_cytosol AcylCoA_mito Fatty Acyl-CoA AcylCoA_cytosol->AcylCoA_mito CPT1/2 AcylCoA_er Fatty Acyl-CoA AcylCoA_cytosol->AcylCoA_er BetaOx Beta-Oxidation AcylCoA_mito->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA LipidSyn Complex Lipid Synthesis AcylCoA_er->LipidSyn

Caption: Overview of fatty acyl-CoA metabolic pathways.

V. Conclusion

The protocols and data presented here provide a comprehensive guide for the separation and quantification of this compound from its isomers. Successful implementation of these methods will enable researchers to accurately determine the levels of this specific acyl-CoA species in biological samples, which is a critical step in elucidating its function in health and disease. The provided workflows and diagrams offer a clear visual representation of the experimental and metabolic processes involved.

Troubleshooting & Optimization

Improving the stability of (14E)-hexadecenoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (14E)-hexadecenoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and integrity of this compound in solution for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous solutions?

A1: The primary cause of degradation for this compound, like other acyl-CoA thioesters, is the hydrolysis of the high-energy thioester bond.[1][2] This reaction yields the free fatty acid, (14E)-hexadecenoic acid, and coenzyme A. This process can be catalyzed by enzymes or occur spontaneously, especially under non-optimal pH and temperature conditions.

Q2: How does pH affect the stability of this compound in solution?

A2: The thioester bond of acyl-CoAs is susceptible to hydrolysis at both acidic and alkaline pH. For long-term storage, a slightly acidic pH range of 4.0 to 6.0 is generally recommended to minimize spontaneous hydrolysis. At physiological pH (around 7.5), the rate of hydrolysis can increase.[3]

Q3: What is the recommended storage temperature for this compound solutions?

A3: To maintain stability and prevent degradation, this compound solutions should be stored at -20°C or, for long-term storage, at -80°C. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: Can the double bond in this compound be a source of instability?

A4: Yes, the presence of the unsaturation in the fatty acyl chain introduces a risk of oxidation.[4] Exposure to oxygen, light, and certain metal ions can lead to the formation of oxidative byproducts, which can affect the molecule's biological activity and integrity. It is recommended to handle solutions in a way that minimizes exposure to air and light.

Q5: Are there any enzymes that I should be concerned about in my experimental system?

A5: Yes, acyl-CoA thioesterases (ACOTs) are enzymes that specifically hydrolyze acyl-CoA thioesters to the free fatty acid and coenzyme A.[5][6][7] If your experimental system, such as cell lysates or tissue homogenates, contains these enzymes, the stability of this compound can be significantly compromised.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results or loss of biological activity. Degradation of this compound due to hydrolysis or oxidation.Prepare fresh solutions for each experiment. Verify the integrity of your stock solution using an analytical method like HPLC or LC-MS/MS. Store aliquots at -80°C and protect from light.
Precipitate forms in the solution upon thawing. Poor solubility of the long-chain acyl-CoA at low temperatures or high concentrations.Gently warm the solution to 37°C and vortex briefly to redissolve. Consider preparing more dilute stock solutions in a buffer containing a small amount of a stabilizing agent like BSA.
Rapid loss of substrate in enzymatic assays. Presence of endogenous acyl-CoA thioesterases in the experimental sample (e.g., cell lysate).Include a thioesterase inhibitor in your assay buffer. Alternatively, purify the protein of interest to remove contaminating enzymes.
Unexpected peaks appear in analytical chromatograms (HPLC, LC-MS). Degradation products such as the free fatty acid, coenzyme A, or oxidized species are present.Confirm the identity of the peaks using appropriate standards. Review solution preparation and handling procedures to minimize degradation.

Factors Affecting the Stability of this compound in Solution

FactorEffect on StabilityRecommendation
pH Susceptible to hydrolysis at acidic and alkaline pH.Maintain solutions at a slightly acidic pH (4.0-6.0) for storage. Use appropriate buffers for experiments at physiological pH and prepare solutions fresh.
Temperature Higher temperatures accelerate hydrolysis and oxidation.Store stock solutions at -80°C. Avoid repeated freeze-thaw cycles. Keep on ice during experimental setup.
Enzymes Acyl-CoA thioesterases will rapidly hydrolyze the thioester bond.If applicable, use purified systems or add thioesterase inhibitors.
Oxygen The unsaturated bond is prone to oxidation.Degas buffers, and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive applications.
Light Can promote the formation of free radicals and lead to oxidation.Store solutions in amber vials or wrap tubes in aluminum foil to protect from light.
Metal Ions Transition metal ions (e.g., iron, copper) can catalyze oxidation.Use high-purity water and reagents. Consider adding a chelating agent like EDTA to the buffer if metal contamination is a concern.

Experimental Protocols

Protocol: Assessment of this compound Stability by HPLC

This protocol outlines a method to monitor the stability of this compound in a specific buffer over time.

1. Materials:

  • This compound
  • High-purity water
  • Buffer of interest (e.g., phosphate (B84403) buffer, Tris-HCl)
  • HPLC system with a UV detector
  • Reversed-phase C18 HPLC column
  • Mobile phase A: Acetonitrile
  • Mobile phase B: 25 mM Potassium phosphate buffer, pH 5.5
  • Standards: (14E)-hexadecenoic acid, Coenzyme A

2. Procedure:

  • Prepare a stock solution of this compound in the buffer of interest at a known concentration (e.g., 1 mM).
  • Immediately after preparation (t=0), inject an aliquot onto the HPLC system.
  • Store the stock solution under the desired experimental conditions (e.g., 4°C, room temperature, 37°C).
  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot and inject it into the HPLC.
  • Separate the components using a gradient elution, for example:
  • 0-5 min: 10% A, 90% B
  • 5-25 min: Gradient to 90% A, 10% B
  • 25-30 min: Hold at 90% A, 10% B
  • 30-35 min: Return to 10% A, 90% B
  • Monitor the absorbance at 260 nm (for the adenine (B156593) ring of CoA) and potentially a lower wavelength for the fatty acid if it has a chromophore.
  • Quantify the peak area of this compound at each time point.
  • Plot the percentage of remaining this compound against time to determine its stability under the tested conditions.
  • Identify and, if possible, quantify the appearance of degradation products by comparing their retention times with the standards.

Visualizations

cluster_degradation Degradation Pathways of this compound Hexadecenoyl_CoA This compound Hydrolysis Hydrolysis (H₂O, pH, Thioesterases) Hexadecenoyl_CoA->Hydrolysis Thioester bond cleavage Oxidation Oxidation (O₂, Light, Metal Ions) Hexadecenoyl_CoA->Oxidation Double bond attack Free_Fatty_Acid (14E)-Hexadecenoic Acid Hydrolysis->Free_Fatty_Acid CoA Coenzyme A Hydrolysis->CoA Oxidized_Products Oxidized Byproducts Oxidation->Oxidized_Products

Caption: Degradation pathways of this compound.

cluster_troubleshooting Troubleshooting Workflow for Stability Issues Start Inconsistent Experimental Results Check_Storage Verify Storage Conditions (-80°C, Aliquoted, Protected from Light) Start->Check_Storage Check_Handling Review Solution Handling (Fresh Prep, On Ice) Start->Check_Handling Analytical_Test Assess Integrity (e.g., HPLC, LC-MS) Check_Storage->Analytical_Test Check_Handling->Analytical_Test Degradation_Detected Degradation Detected? Analytical_Test->Degradation_Detected Optimize_Conditions Optimize Buffer/Storage (pH, Additives) Degradation_Detected->Optimize_Conditions Yes No_Degradation No Degradation Degradation_Detected->No_Degradation No Check_Enzymes Consider Thioesterase Activity (Add Inhibitors) Optimize_Conditions->Check_Enzymes Proceed Proceed with Experiment Check_Enzymes->Proceed Investigate_Other Investigate Other Experimental Variables No_Degradation->Investigate_Other Investigate_Other->Proceed

Caption: Troubleshooting workflow for stability issues.

References

Troubleshooting low yields in (14E)-hexadecenoyl-CoA chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of (14E)-hexadecenoyl-CoA. Low yields can be a significant impediment in multi-step organic syntheses, and this guide aims to address common issues encountered during this specific process.

Troubleshooting Low Yields: A Step-by-Step Guide

This section addresses specific problems that can lead to low yields in the synthesis of this compound, presented in a question-and-answer format.

Question 1: My overall yield is significantly lower than expected after the final purification. What are the most common causes?

Low overall yields can stem from inefficiencies at multiple stages of the synthesis. The primary areas to investigate are the activation of the carboxylic acid, the coupling with Coenzyme A (CoA), and the purification of the final product. Incomplete reactions, the formation of side products, and degradation of the starting materials or the final product are common culprits. A systematic approach to troubleshooting involves analyzing each step of the reaction to pinpoint the source of the low yield.

Question 2: I suspect the activation of (14E)-hexadecenoic acid is incomplete. How can I improve this step?

The activation of the carboxylic acid is a critical step that dictates the efficiency of the subsequent coupling with CoA. Several methods are commonly employed, each with its own set of parameters to optimize.

  • Mixed Anhydride (B1165640) Method: This method involves the reaction of the fatty acid with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM) or triethylamine (B128534) (TEA).

    • Anhydrous Conditions: Moisture can hydrolyze the highly reactive mixed anhydride intermediate, leading to the regeneration of the starting carboxylic acid and reducing the yield. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Temperature Control: The formation of the mixed anhydride is typically carried out at low temperatures (-15 to -20 °C) to minimize side reactions.[1] Allowing the reaction temperature to rise can lead to the decomposition of the mixed anhydride.

    • Reagent Purity: The purity of the (14E)-hexadecenoic acid, chloroformate, and amine base is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • N-Hydroxysuccinimide (NHS) Ester Method: This method involves the formation of an NHS ester of the fatty acid, which is then reacted with CoA.

    • Coupling Agent: Dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to facilitate the formation of the NHS ester. Ensure the coupling agent is fresh and has been stored under appropriate conditions.

    • Reaction Time: The activation of the carboxylic acid with NHS can take several hours. Monitor the reaction by thin-layer chromatography (TLC) to ensure it has gone to completion before proceeding with the addition of CoA.

    • Side Reactions: In carbodiimide-based couplings, the primary side reaction is the formation of N-acylurea, which is unreactive and can complicate purification. Using the appropriate stoichiometry and reaction conditions can minimize this.

Question 3: The coupling reaction between the activated fatty acid and Coenzyme A appears to be inefficient. What factors could be at play?

The reaction between the activated fatty acid and the thiol group of CoA is the final step in forming the desired product. Several factors can influence the efficiency of this step.

  • pH of the Reaction Mixture: The thiol group of CoA needs to be in its nucleophilic thiolate form to react efficiently. The reaction is typically carried out at a pH of 7.5-8.0 to ensure a sufficient concentration of the thiolate anion.[2]

  • Solubility of Reagents: Long-chain fatty acids and their activated derivatives have limited solubility in aqueous solutions, while CoA is water-soluble. A biphasic solvent system (e.g., tetrahydrofuran (B95107) (THF)/water) is often used to bring the reactants into contact. Vigorous stirring is essential to ensure adequate mixing.

  • Stability of the Activated Fatty Acid: The activated fatty acid intermediate (mixed anhydride or NHS ester) can be susceptible to hydrolysis, especially in the aqueous conditions required for the coupling with CoA. The CoA solution should be added promptly to the activated fatty acid.

  • Purity of Coenzyme A: The purity of the CoA starting material is critical. CoA can degrade over time, and impurities can lead to low yields. Use high-quality CoA and store it under the recommended conditions.

Question 4: I am observing significant loss of product during purification. How can I optimize the purification step?

The purification of long-chain acyl-CoAs can be challenging due to their amphipathic nature.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying acyl-CoAs.

    • Column Choice: A C18 column is typically used for the separation of long-chain acyl-CoAs.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed. The pH of the aqueous buffer should be maintained in the range of 4.5-6.0 to ensure the stability of the thioester bond.

    • Product Degradation: this compound can be susceptible to hydrolysis, especially at pH values outside the optimal range. Keep the purification time to a minimum and process the fractions immediately.

Question 5: Could the double bond in this compound be causing side reactions?

The presence of the double bond in the fatty acid chain can potentially lead to side reactions, although this is less common under the standard conditions for acyl-CoA synthesis.

  • Isomerization: While unlikely under the mild conditions of most coupling reactions, the possibility of double bond migration or isomerization should be considered, especially if harsh acidic or basic conditions are used.

  • Oxidation: Unsaturated fatty acids can be susceptible to oxidation. While not a primary concern during the synthesis itself, prolonged storage of the starting material or final product in the presence of air and light can lead to degradation. Store unsaturated compounds under an inert atmosphere and protected from light.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the chemical synthesis of long-chain unsaturated acyl-CoAs?

Yields can vary significantly depending on the specific fatty acid, the synthesis method employed, and the scale of the reaction. Reported yields for similar long-chain unsaturated acyl-CoAs are generally in the range of 50-80% for the mixed anhydride method and 60-90% for the N-hydroxysuccinimide ester method when optimized.

Q2: How can I confirm the identity and purity of my final this compound product?

The identity and purity of the final product can be confirmed using a combination of analytical techniques:

  • HPLC: As used for purification, HPLC can also be used to assess the purity of the final product. A single sharp peak at the expected retention time is indicative of high purity.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized acyl-CoA.

  • UV-Vis Spectroscopy: The adenine (B156593) ring of CoA has a characteristic absorbance maximum at 260 nm, which can be used for quantification. The formation of the thioester bond can sometimes be observed by a small shoulder or peak around 232 nm.

Q3: What are the best storage conditions for this compound?

Long-chain acyl-CoAs are best stored as a lyophilized powder or in a solution at low pH (e.g., pH 4-5) at -80°C to minimize hydrolysis of the thioester bond. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected yields for the synthesis of long-chain unsaturated acyl-CoAs based on literature data for similar compounds.

Table 1: Comparison of Synthesis Methods for Long-Chain Unsaturated Acyl-CoAs

Synthesis MethodActivating ReagentCoupling ConditionsTypical Yield (%)AdvantagesDisadvantages
Mixed AnhydrideIsobutyl chloroformateAnhydrous THF, -15°C, then aqueous CoA solution (pH 7.5-8.0)50 - 80%Relatively fast reaction times.Requires stringent anhydrous conditions and low temperatures.
N-Hydroxysuccinimide EsterDCC or EDC/NHSAnhydrous organic solvent, room temperature, then aqueous CoA solution (pH 7.5-8.0)60 - 90%Stable intermediate (NHS ester) can be isolated. Generally higher yields.Longer reaction times. Potential for N-acylurea side product formation.

Table 2: Influence of Reaction Parameters on Yield

ParameterConditionExpected Impact on YieldRationale
Mixed Anhydride
Temperature> -10 °CDecreaseDecomposition of the mixed anhydride intermediate.
Water ContentPresence of moistureDecreaseHydrolysis of the mixed anhydride.
NHS Ester
pH of Coupling< 7.0 or > 8.5DecreaseInefficient nucleophilic attack by the thiol group of CoA.
General
Purity of ReagentsLowDecreaseInterference with the reaction and formation of byproducts.

Experimental Protocols

The following are generalized protocols for the synthesis of a long-chain unsaturated acyl-CoA, such as oleoyl-CoA, which can be adapted for this compound.

Protocol 1: Mixed Anhydride Method

  • Dissolve (14E)-hexadecenoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -15 °C in a dry ice/acetone bath.

  • Add N-methylmorpholine (1.1 equivalents) dropwise while maintaining the temperature at -15 °C.

  • Slowly add isobutyl chloroformate (1.1 equivalents) dropwise to the reaction mixture. A white precipitate of N-methylmorpholine hydrochloride will form.

  • Stir the reaction mixture at -15 °C for 30 minutes.

  • In a separate flask, dissolve Coenzyme A lithium salt (1.2 equivalents) in ice-cold water and adjust the pH to 7.5-8.0 with a saturated solution of sodium bicarbonate.

  • Add the cold CoA solution to the mixed anhydride solution dropwise with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by RP-HPLC.

  • Upon completion, remove the THF under reduced pressure.

  • Purify the aqueous solution directly by preparative RP-HPLC.

Protocol 2: N-Hydroxysuccinimide (NHS) Ester Method

  • Dissolve (14E)-hexadecenoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane (B109758) (DCM) or ethyl acetate.

  • Add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution and stir at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash with a small amount of the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude NHS ester.

  • Dissolve the crude NHS ester in a minimal amount of THF.

  • In a separate flask, dissolve Coenzyme A lithium salt (1.2 equivalents) in an aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).

  • Add the NHS ester solution dropwise to the CoA solution with vigorous stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by RP-HPLC.

  • Upon completion, purify the reaction mixture by preparative RP-HPLC.

Protocol 3: Purification by Reverse-Phase HPLC

  • Column: C18, 5 µm, 10 x 250 mm (preparative)

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% to 100% B over 40 minutes

  • Flow Rate: 4 mL/min

  • Detection: 260 nm

Visualizations

Chemical_Synthesis_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Coupling with Coenzyme A cluster_purification Step 3: Purification Fatty_Acid (14E)-Hexadecenoic Acid Activated_Intermediate Activated Intermediate (Mixed Anhydride or NHS Ester) Fatty_Acid->Activated_Intermediate Activation Activating_Reagent Activating Reagent (e.g., Isobutyl Chloroformate or DCC/NHS) Activating_Reagent->Activated_Intermediate Crude_Product Crude this compound Activated_Intermediate->Crude_Product Coupling (pH 7.5-8.0) CoA Coenzyme A CoA->Crude_Product Pure_Product Pure this compound Crude_Product->Pure_Product RP-HPLC

Caption: Workflow for the chemical synthesis of this compound.

Troubleshooting_Decision_Tree Start Low Yield Observed Check_Activation Is the carboxylic acid activation complete? Start->Check_Activation Check_Coupling Is the coupling reaction efficient? Check_Activation->Check_Coupling Yes Optimize_Activation Optimize activation: - Ensure anhydrous conditions - Control temperature - Check reagent purity Check_Activation->Optimize_Activation No Check_Purification Is there product loss during purification? Check_Coupling->Check_Purification Yes Optimize_Coupling Optimize coupling: - Adjust pH to 7.5-8.0 - Improve solubility (co-solvent) - Use fresh CoA Check_Coupling->Optimize_Coupling No Optimize_Purification Optimize purification: - Adjust HPLC gradient - Check for product degradation - Ensure proper fraction collection Check_Purification->Optimize_Purification Yes End Improved Yield Check_Purification->End No Optimize_Activation->Check_Coupling Optimize_Coupling->Check_Purification Optimize_Purification->End

Caption: Troubleshooting decision tree for low yields.

Side_Reaction_Mechanism O_Acylisourea O-Acylisourea Intermediate Desired_Product Desired Amide (Acyl-CoA) O_Acylisourea->Desired_Product Reaction with Amine N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Intramolecular Rearrangement Amine Amine (CoA) Amine->Desired_Product

Caption: Formation of N-acylurea side product in carbodiimide (B86325) coupling.

References

Technical Support Center: Optimizing Mass Spectrometry for (14E)-Hexadecenoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry-based detection of (14E)-hexadecenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in analyzing this compound by LC-MS/MS?

A1: The primary challenges include:

  • Isomer Separation: Differentiating this compound from its other cis/trans and positional isomers (e.g., palmitoleoyl-CoA or 9Z-hexadecenoyl-CoA) is difficult as they are isobaric (have the same mass). Chromatographic separation is therefore critical.

  • Analyte Stability: Unsaturated acyl-CoAs like this compound are susceptible to degradation through oxidation at the double bond and hydrolysis of the thioester bond.[1] Careful sample handling is essential to prevent analytical variability.

  • Low Abundance: Endogenous levels of specific acyl-CoA species can be very low, requiring highly sensitive instrumentation and optimized methods to achieve reliable detection and quantification.

  • Matrix Effects: Biological samples are complex. Co-eluting substances can suppress or enhance the ionization of this compound, impacting accuracy and precision.

Q2: What is the characteristic fragmentation pattern for hexadecenoyl-CoA in positive ion mode ESI-MS/MS?

A2: Long-chain acyl-CoAs typically exhibit a characteristic neutral loss of 507.0 Da in positive ion mode collision-induced dissociation (CID).[2][3] This corresponds to the loss of the 3'-phospho-ADP portion of the coenzyme A molecule. For this compound ([M+H]⁺ at m/z 1004.6), the major product ion would therefore be observed at m/z 497.6. This transition is highly specific and commonly used for Multiple Reaction Monitoring (MRM) assays.

Q3: Can I distinguish this compound from other C16:1-CoA isomers by MS/MS alone?

A3: Using standard collision-induced dissociation (CID), it is generally not possible to distinguish between positional or geometric isomers of acyl-CoAs because the fragmentation occurs at the labile thioester and phosphoanhydride bonds, leaving the fatty acyl chain intact.[1] Specialized techniques such as in-source fragmentation or derivatization strategies that promote fragmentation along the fatty acyl chain would be required to pinpoint the double bond position.[1] Therefore, robust chromatographic separation is the most practical approach for isomer differentiation in a typical LC-MS/MS workflow.

Q4: What are the recommended storage conditions for this compound standards and biological samples?

A4: To minimize degradation, samples should be stored at -80°C.[1] For extracted samples, it is advisable to store them as a dry pellet or in an organic solvent under an inert atmosphere (e.g., argon or nitrogen) to reduce oxidation.[1] Repeated freeze-thaw cycles should be avoided.

Troubleshooting Guides

Problem 1: Low or No Signal for this compound
Possible Cause Suggested Solution
Sample Degradation Prepare fresh standards and samples. Minimize time in aqueous solutions and at room temperature. Use antioxidants like BHT during sample preparation.[1]
Inefficient Ionization Optimize electrospray ionization (ESI) source parameters. Positive ion mode is generally more sensitive for acyl-CoAs.[4] Ensure the mobile phase pH is suitable for positive ionization (e.g., acidic conditions).
Suboptimal MS Parameters Infuse a standard solution to optimize MRM transitions, collision energy (CE), and other compound-specific parameters. Verify the precursor and product ion m/z values.
Poor Chromatographic Peak Shape Use a high-quality column and ensure mobile phase compatibility. Consider adding a wash step with a strong solvent to prevent carryover.
Matrix Suppression Improve sample cleanup using solid-phase extraction (SPE). Adjust the chromatographic gradient to separate the analyte from interfering matrix components.
Problem 2: Poor Separation of C16:1-CoA Isomers
Possible Cause Suggested Solution
Inadequate Chromatographic Resolution Use a high-efficiency UPLC/UHPLC column with a smaller particle size (e.g., sub-2 µm). Optimize the gradient elution, potentially using a shallower gradient. Reversed-phase chromatography on a C18 or C8 column is commonly used.[3][5]
Incorrect Mobile Phase Experiment with different mobile phase compositions. Acetonitrile is a common organic modifier. The use of additives like ammonium (B1175870) hydroxide (B78521) at high pH has been shown to improve separation.[3][5]
Column Temperature Optimize the column temperature. Lower temperatures can sometimes improve the resolution of isomers.
Flow Rate A lower flow rate can increase the interaction time with the stationary phase and may improve the separation of closely eluting isomers.

Experimental Protocols

Sample Preparation for Acyl-CoA Extraction from Tissues

This protocol is a general guideline and may require optimization for specific tissue types.

  • Homogenization: Flash-freeze approximately 50 mg of tissue in liquid nitrogen. Homogenize the frozen tissue in 1 mL of ice-cold extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water).

  • Protein Precipitation: Vortex the homogenate vigorously and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

UPLC-MS/MS Method for this compound Detection

This method provides a starting point for the analysis of C16:1-CoA species.

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 20% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transition: See Table 1.

Quantitative Data

Table 1: Suggested MRM Parameters for C16:1-CoA Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound1004.6497.630 - 45
Internal Standard (e.g., C17:0-CoA)1020.6513.630 - 45

Note: The optimal collision energy should be determined empirically on the specific instrument being used.

Table 2: Example UPLC Gradient for Acyl-CoA Separation

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
2.08020
15.0595
18.0595
18.18020
22.08020

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Tissue Sample Homogenization Homogenization in Organic Solvent Tissue->Homogenization Centrifugation Centrifugation to Pellet Debris Homogenization->Centrifugation Extraction Supernatant Collection (Acyl-CoA Extract) Centrifugation->Extraction Drying Drying Down Extraction->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution UPLC UPLC Separation (Isomer Resolution) Reconstitution->UPLC MS Mass Spectrometry (Positive ESI) UPLC->MS MSMS Tandem MS (MRM) (Detection & Quantitation) MS->MSMS Data_Analysis Data Analysis MSMS->Data_Analysis troubleshooting_logic Start Low or No Signal? Check_Standard Analyze Fresh Standard Start->Check_Standard Yes Signal_OK Signal Present? Check_Standard->Signal_OK Check_Sample_Prep Review Sample Prep Protocol (Stability, Extraction Efficiency) Optimize_MS Optimize MS Parameters (Source, CE, MRM) Check_Sample_Prep->Optimize_MS Check_LC Evaluate Chromatography (Peak Shape, Retention) Optimize_MS->Check_LC Consult_Expert Consult Instrument Specialist Check_LC->Consult_Expert Signal_OK->Check_Sample_Prep No Problem_Solved Issue Resolved Signal_OK->Problem_Solved Yes

References

Preventing the degradation of (14E)-hexadecenoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (14E)-hexadecenoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent its degradation during sample preparation and ensure accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a long-chain monounsaturated fatty acyl-CoA, an important intermediate in fatty acid metabolism. Fatty acyl-CoAs are crucial for energy production through beta-oxidation, lipid biosynthesis, and cellular signaling. Accurate measurement of specific acyl-CoAs like this compound is vital for understanding metabolic pathways and the development of drugs targeting metabolic disorders.

Q2: What are the primary causes of this compound degradation during sample preparation?

The degradation of this compound during sample preparation can be attributed to two main factors:

  • Enzymatic Degradation: Endogenous enzymes such as thioesterases, hydrolases, and phosphatases present in the biological sample can rapidly hydrolyze the thioester bond or modify the CoA moiety.[1][2][3]

  • Chemical Instability: The thioester bond is susceptible to hydrolysis, particularly at non-neutral pH. The unsaturated nature of the fatty acyl chain also makes it prone to oxidation.[4][5]

Q3: What are the immediate steps I should take after sample collection to minimize degradation?

To minimize degradation, it is critical to immediately quench enzymatic activity. This can be achieved by:

  • Rapid Freezing: Snap-freezing the sample in liquid nitrogen immediately after collection is a common and effective method.

  • Acidic Quenching: Homogenizing the sample in a cold acidic solution, such as perchloric acid or 5-sulfosalicylic acid (SSA), can effectively precipitate proteins and inactivate enzymes.[6][7]

Q4: What are the recommended storage conditions for samples and extracts containing this compound?

Samples and extracts should be stored at ultra-low temperatures, typically -80°C, to minimize both enzymatic activity and chemical degradation. For long-term storage, keeping samples under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidation.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Issue Potential Cause Recommended Solution
Low or No Signal of this compound Degradation during extraction: Enzymatic activity not properly quenched.Immediately homogenize fresh tissue in an ice-cold extraction solvent containing a deproteinizing agent like 5-sulfosalicylic acid (SSA).[7]
Inefficient extraction: The chosen solvent may not be optimal for long-chain acyl-CoAs.Use a solvent mixture optimized for acyl-CoA extraction, such as acetonitrile/isopropanol (B130326)/water or a buffered isopropanol solution.[6][8]
Loss during sample cleanup: Solid-phase extraction (SPE) can lead to the loss of acyl-CoAs if not optimized.If using SPE, ensure the cartridge type and elution method are validated for long-chain acyl-CoAs. Alternatively, use a method that does not require SPE.[7]
High Variability Between Replicates Inconsistent sample handling: Differences in time from sample collection to quenching.Standardize the sample handling workflow to ensure all samples are processed identically and rapidly.
Precipitation issues: Incomplete removal of proteins can interfere with analysis.Ensure thorough vortexing and centrifugation after adding the deproteinizing agent.
Adsorption to surfaces: Long-chain acyl-CoAs can adsorb to plastic surfaces.Use glass or low-adhesion microcentrifuge tubes and pipette tips where possible.[1]
Poor Chromatographic Peak Shape Suboptimal mobile phase: The pH and composition of the mobile phase can affect peak shape.For reversed-phase chromatography, use a slightly acidic mobile phase (e.g., with 0.1% formic acid or ammonium (B1175870) acetate (B1210297) at pH 4.5) to improve peak shape for long-chain acyl-CoAs.[4]
Column overload: Injecting too much sample can lead to peak tailing.Dilute the sample or inject a smaller volume.
Presence of Unexpected Peaks Oxidation products: The unsaturated fatty acyl chain may have oxidized.Minimize exposure to air and light during sample preparation. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.
Hydrolysis products: The thioester bond may have been cleaved.Maintain a neutral to slightly acidic pH during extraction and storage. Avoid strongly acidic or basic conditions.

Quantitative Data Summary

Table 1: General Stability of Long-Chain Acyl-CoAs in Solution

Condition Solvent Temperature Stability over 48 hours (Qualitative) Reference
pH 4.0 50% Methanol (B129727)/Water4°CModerate
pH 6.8 50 mM Ammonium Acetate4°CHigh
pH 6.8 50% Methanol/50 mM Ammonium Acetate4°CHigh
Acidic Formic Acid in extraction solventRoom TemperatureLow (poor signal)

Table 2: Comparison of Acyl-CoA Extraction Method Recoveries

Analyte Recovery with 10% Trichloroacetic Acid (TCA) + SPE (%) Recovery with 2.5% 5-Sulfosalicylic Acid (SSA) (%) Reference
Free CoA174[7]
Acetyl-CoA3659[7]
Propionyl-CoA6280[7]
Malonyl-CoA2674[7]

Note: The data from Table 2 illustrates the improved recovery of various acyl-CoAs with an SSA-based extraction method that avoids solid-phase extraction (SPE), which is particularly beneficial for more polar species but also demonstrates a gentler overall approach.

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

This protocol is designed to minimize enzymatic degradation and maximize the recovery of long-chain acyl-CoAs.

  • Cell Harvesting and Quenching: a. Aspirate the culture medium from the cell culture plate on ice. b. Immediately wash the cells twice with 5 mL of ice-cold phosphate-buffered saline (PBS). c. Add 1 mL of ice-cold extraction solvent (Acetonitrile:Isopropanol:Water 3:3:2 v/v/v with 0.1% formic acid) directly to the plate. d. Scrape the cells and transfer the lysate to a glass tube.

  • Protein Precipitation and Phase Separation: a. Vortex the lysate vigorously for 1 minute. b. Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Sample Collection and Storage: a. Transfer the supernatant to a new glass tube. b. Dry the supernatant under a stream of nitrogen gas. c. Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol with 5 mM ammonium acetate). d. Store the final extract at -80°C until analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Cell or Tissue Sample quench Quenching (Liquid N2 or Acidic Solvent) sample->quench Immediate homogenize Homogenization (in Extraction Solvent) quench->homogenize precipitate Protein Precipitation (Centrifugation) homogenize->precipitate extract Supernatant Collection precipitate->extract dry Drying (Nitrogen Stream) extract->dry reconstitute Reconstitution dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for this compound extraction and analysis.

beta_oxidation_pathway cluster_pathway Beta-Oxidation of this compound start This compound step1 Enoyl-CoA Hydratase start->step1 product1 3-Hydroxy-hexadecanoyl-CoA step1->product1 step2 3-Hydroxyacyl-CoA Dehydrogenase product1->step2 product2 3-Keto-hexadecanoyl-CoA step2->product2 step3 Thiolase product2->step3 product3 Myristoyl-CoA + Acetyl-CoA step3->product3

Caption: Simplified beta-oxidation pathway of this compound.

References

Strategies to enhance the recovery of long-chain acyl-CoAs during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the recovery of long-chain acyl-CoAs during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider for maximizing the recovery of long-chain acyl-CoAs?

A1: The successful extraction of long-chain acyl-CoAs hinges on several critical factors due to their inherent instability. Immediate processing of fresh tissue is optimal. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] It is also crucial to avoid repeated freeze-thaw cycles.[1] The choice of an appropriate extraction method and solvents is paramount. A common approach involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1] Solid-phase extraction (SPE) is frequently used for purification and to improve recovery rates.[1] Finally, maintaining a low temperature (i.e., working on ice) throughout the extraction process is essential to preserve the integrity of the analytes.[1]

Q2: What is the best way to store biological samples to ensure the stability of long-chain acyl-CoAs?

A2: To ensure the stability of long-chain acyl-CoAs, biological samples should be rapidly frozen in liquid nitrogen immediately after collection.[1] Subsequent storage at -80°C is critical to minimize enzymatic and chemical degradation.[1] Storing samples at higher temperatures can lead to a significant loss of these analytes. It is also imperative to minimize the number of freeze-thaw cycles the samples undergo.[1]

Q3: Which analytical techniques are most suitable for the quantification of long-chain acyl-CoAs?

A3: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and effective techniques for the quantification of long-chain acyl-CoAs. HPLC with UV detection at 260 nm can be used for quantification, with methods demonstrating sensitivities in the picomolar range.[2][3] LC-MS/MS offers high sensitivity and specificity, allowing for the identification and quantification of a wide spectrum of acyl-CoA molecular species, including very-long-chain fatty acyl-CoAs.[4][5]

Troubleshooting Guide

Issue: Low Yields of Long-Chain Acyl-CoAs in Extracts

Low recovery of long-chain acyl-CoAs is a common issue that can arise from several factors during the extraction process. This guide provides potential causes and troubleshooting steps to improve your yield.

Potential Cause Troubleshooting Steps
Incomplete Cell Lysis and Extraction Ensure thorough homogenization of the tissue; a glass homogenizer is recommended for better disruption.[1] Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often suggested.[1]
Degradation of Acyl-CoAs Work quickly and keep samples on ice at all times to minimize enzymatic activity.[1] Use fresh, high-purity solvents to prevent chemical degradation. Consider adding an internal standard, such as heptadecanoyl-CoA, early in the process to monitor and correct for recovery losses.[1][3]
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps to ensure that the long-chain acyl-CoAs are effectively retained and then eluted. A weak anion exchange SPE column can be effective for purifying the acyl-CoA fraction.[1]
Precipitation of Long-Chain Species Long-chain acyl-CoAs have limited solubility in aqueous solutions. Ensure the final extract is in a solvent system that maintains their solubility, such as a methanol (B129727)/water mixture.[1] The addition of a small amount of a less polar solvent like n-pentanol can also help to keep very-long-chain species in solution.[5]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue using Solvent Extraction and SPE

This protocol is adapted from established methods and is suitable for a variety of tissue types.[1]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (B78521) (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer, add approximately 100 mg of frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize the tissue thoroughly on ice.

  • Solvent Extraction:

    • Add 5 mL of a 2:1 (v/v) solution of acetonitrile and isopropanol to the homogenate.

    • Vortex vigorously for 5 minutes.

    • Add 2.5 mL of saturated (NH4)2SO4 and vortex again.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the upper aqueous phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column with 1 mL of methanol followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).

    • Load the collected aqueous phase onto the conditioned SPE column.

    • Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9).

    • Wash the column with 1 mL of water.

    • Wash the column with 1 mL of methanol.

    • Elute the acyl-CoAs with 1 mL of 2% ammonium hydroxide in methanol, followed by 1 mL of 5% ammonium hydroxide in methanol.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a stream of nitrogen at room temperature.

    • Reconstitute the dried extract in an appropriate solvent for your analytical method (e.g., a methanol/water mixture).

Protocol 2: Modified Bligh-Dyer Extraction for Long-Chain Acyl-CoAs

This method utilizes a reverse Bligh-Dyer technique to extract and purify long-chain acyl-CoAs.[3]

Materials:

  • Tissue sample (as small as 20 mg)

  • Homogenizer

  • Chloroform

  • Methanol

  • Water

  • C18 extraction columns

  • Heptadecanoyl-CoA (internal standard)

Procedure:

  • Homogenization:

    • Homogenize the tissue sample in a suitable buffer containing the internal standard.

  • Reverse Bligh-Dyer Extraction:

    • Perform a reverse Bligh-Dyer extraction to harvest the long-chain acyl-CoA esters in the methanolic aqueous phase.

    • The complex lipids and phospholipids (B1166683) will be removed in the chloroform-rich organic phase.

  • Purification:

    • Remove the methanol from the methanolic aqueous phase.

    • Further purify the long-chain acyl-CoA compounds using C18 extraction columns.

  • Quantitation:

    • Elute the purified acyl-CoA esters and quantify them by reversed-phase HPLC.

Data Presentation

Table 1: Reported Recovery Rates of Long-Chain Acyl-CoAs

The recovery of long-chain acyl-CoAs can vary depending on the tissue type and the specific extraction method employed. The following table summarizes reported recovery rates from different methodologies.

Methodology Tissue Type Reported Recovery Rate Reference
Modified extraction with solid-phase purification and HPLC analysisRat heart, kidney, and muscle70-80%[2]
Solvent extraction with SPEVariousNot specified, but SPE is stated to increase recovery rates.[1]

Visualizations

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Sample Tissue Sample Homogenization Homogenization (Acidic Buffer) Sample->Homogenization Solvent_Extraction Solvent Extraction (e.g., ACN/Isopropanol) Homogenization->Solvent_Extraction Phase_Separation Phase Separation Solvent_Extraction->Phase_Separation Aqueous_Phase Collect Aqueous Phase Phase_Separation->Aqueous_Phase SPE Solid-Phase Extraction (SPE) Aqueous_Phase->SPE Wash Wash Steps SPE->Wash Elution Elution Wash->Elution Concentration Sample Concentration Elution->Concentration Analysis LC-MS/MS or HPLC Concentration->Analysis

Caption: Workflow for Long-Chain Acyl-CoA Extraction and Analysis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Acyl-CoA Yield Incomplete_Lysis Incomplete Lysis? Start->Incomplete_Lysis Degradation Analyte Degradation? Start->Degradation SPE_Inefficiency Inefficient SPE? Start->SPE_Inefficiency Precipitation Precipitation? Start->Precipitation Optimize_Homogenization Optimize Homogenization & Solvent Ratio Incomplete_Lysis->Optimize_Homogenization Yes Work_on_Ice Work Quickly on Ice & Use Fresh Solvents Degradation->Work_on_Ice Yes Optimize_SPE Optimize SPE Conditions (Wash/Elution) SPE_Inefficiency->Optimize_SPE Yes Adjust_Solvent Adjust Final Solvent Composition Precipitation->Adjust_Solvent Yes

Caption: Troubleshooting Logic for Low Acyl-CoA Recovery.

References

Technical Support Center: Quantification of Low Abundance Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of low abundance acyl-CoAs.

Troubleshooting Guides

Issue 1: Low or No Signal for Acyl-CoAs

Possible CauseRecommended Solution
Sample Degradation Acyl-CoAs are highly unstable. Ensure rapid quenching of metabolic activity by immediately processing samples on ice. Store extracts as dry pellets at -80°C and reconstitute just before analysis.[1] Common reconstitution solvents include methanol (B129727) or a buffered solution to maintain stability.[1][2]
Inefficient Extraction The choice of extraction solvent is critical for recovery. An 80% methanol solution has been demonstrated to yield higher mass spectrometry intensities for a range of acyl-CoAs.[3] Avoid strong acids like formic acid in the initial extraction solvent, which can result in poor recovery.[1] For deproteinization, 5-sulfosalicylic acid (SSA) is often more effective than trichloroacetic acid (TCA) for retaining short-chain, more hydrophilic acyl-CoAs.[1][4]
Poor Recovery from Solid-Phase Extraction (SPE) SPE cleanup steps can lead to the loss of short-chain acyl-CoAs due to their hydrophilicity.[1][4] Consider protocols that use SSA for deproteinization, which may not require an SPE step.[1][4] If SPE is necessary, carefully select and optimize the cartridge type and elution method for your specific acyl-CoAs of interest.
Analyte Adsorption to Surfaces The phosphate (B84403) groups in acyl-CoAs can adhere to glass and metal surfaces, leading to significant signal loss.[5] A derivatization technique, such as phosphate methylation, can mitigate this issue and improve chromatographic peak shape.[5] Using glass vials for sample storage and analysis can also help reduce signal loss compared to some plastics.[1]

Issue 2: Poor Chromatographic Peak Shape (e.g., Tailing, Broadening)

Possible CauseRecommended Solution
Secondary Interactions on Column The phosphate moiety of acyl-CoAs can interact with the stationary phase, causing peak tailing.[6] The use of an ion-pairing agent in the mobile phase can improve peak shape.[4] Alternatively, derivatization of the phosphate group, such as through methylation, can reduce these interactions.[5]
Inappropriate Column Chemistry Standard C18 columns under reverse-phase conditions may not be optimal for retaining and separating very short-chain, hydrophilic acyl-CoAs.[4] Consider using a hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column to achieve better separation of a wider range of acyl-CoAs in a single run.[7][8] Operating a C18 column at a high pH (e.g., 10.5) with an ammonium (B1175870) hydroxide (B78521) gradient can also improve performance.[6]
Column Contamination Repeated injections of biological extracts can lead to a buildup of matrix components on the column, degrading performance.[6] Implement a robust column washing protocol between analytical runs. A phosphoric acid wash (0.1%) between injections has been shown to be effective in preventing poor chromatographic performance and signal loss.[7]

Issue 3: Inaccurate or Imprecise Quantification

Possible CauseRecommended Solution
Matrix Effects Co-eluting substances from the biological matrix can suppress or enhance the ionization of target analytes in the mass spectrometer. To compensate for these effects, construct calibration curves using a matrix that closely matches your study samples.[1]
Non-Linearity of Detector Response Standard curves may not be linear across a wide concentration range, especially at the lower end. Employ a weighted linear regression (e.g., 1/x) for your calibration curves to improve accuracy for low-abundance species.[1]
Lack of an Appropriate Internal Standard The ideal internal standard is a stable isotope-labeled version of the analyte. When these are not available, odd-chain acyl-CoAs, such as heptadecanoyl-CoA (C17:0), are a good alternative as they are generally not endogenous to the sample.[1] The internal standard helps to correct for variability in extraction efficiency and instrument response.[1]
Co-eluting Isobaric Species Different acyl-CoA species can have the same mass (isobars), leading to inaccurate quantification if they are not chromatographically separated. Optimize your liquid chromatography method to resolve known isobars.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for a broad range of acyl-CoAs?

A1: A single method that is optimal for all acyl-CoAs is challenging due to their wide range of polarities. However, extraction with 80% methanol has shown good results for a variety of acyl-CoAs.[3] For studies focusing on short-chain species, using 5-sulfosalicylic acid (SSA) for deproteinization is recommended as it improves their recovery and can eliminate the need for a solid-phase extraction (SPE) step, where these hydrophilic compounds are often lost.[1][4]

Q2: How can I improve the chromatography of my acyl-CoA analysis?

A2: To improve peak shape and resolution, consider using an ion-pairing agent in your mobile phase when using reverse-phase chromatography.[4] For a broader range of acyl-CoAs, hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography can provide better separation in a single analytical run.[7][8] Additionally, derivatizing the phosphate group of the acyl-CoAs by methylation can significantly improve peak shape.[5]

Q3: What are the best internal standards for acyl-CoA quantification?

A3: The gold standard is to use stable isotope-labeled versions of the specific acyl-CoAs you are quantifying. If these are not available, odd-chain acyl-CoAs like heptadecanoyl-CoA (C17:0) or pentadecanoyl-CoA (C15:0) are excellent choices because they are typically absent in biological samples.[1]

Q4: My calibration curve is not linear at low concentrations. What should I do?

A4: It is common for calibration curves to lose linearity at the lower limits of quantification. To improve the accuracy of your measurements in this range, use a weighted linear regression model, such as 1/x weighting, when constructing your calibration curve.[1] This gives more weight to the data points at lower concentrations.

Q5: How can I minimize the degradation of my acyl-CoA samples?

A5: Acyl-CoA degradation is a significant issue. To minimize this, it is crucial to work quickly and keep samples on ice at all times during preparation.[1] After extraction, dry the samples and store them as pellets at -80°C.[1] Reconstitute the samples in a suitable solvent, such as methanol or a buffered solution, immediately before LC-MS analysis.[1][2]

Data Presentation

Table 1: Representative Abundance of Acyl-CoA Species in Mammalian Cell Lines

The following table summarizes quantitative data for various acyl-CoA species from the literature, providing a comparative overview of their abundance. Note that direct comparison should be made with caution due to variations in experimental conditions and normalization methods.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)[2]MCF7 (pmol/mg protein)[2]RAW264.7 (pmol/mg protein)[2]
Acetyl-CoA10.644--
Propionyl-CoA3.532--
Butyryl-CoA1.013--
Valeryl-CoA1.118--
Crotonoyl-CoA0.032--
HMG-CoA0.971--
Succinyl-CoA25.467--
Glutaryl-CoA0.647--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~7~2.5
C18:1-CoA-~15~5
C18:2-CoA-~1~0.5
C20:4-CoA-~0.5~0.2

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Cells using 5-Sulfosalicylic Acid (SSA)

This protocol is adapted for the extraction of short-chain acyl-CoAs and avoids the need for solid-phase extraction.

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.[2]

  • Metabolic Quenching and Lysis:

    • After the final wash and removal of PBS, place the plate or tube on ice.

    • Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., C17:0-CoA).[1]

    • For adherent cells, scrape the cells in the SSA solution and transfer the lysate to a microcentrifuge tube.[1] For suspension cells, resuspend the pellet in the SSA solution.

    • Vortex vigorously and incubate on ice for 10 minutes.[1]

  • Lysate Clarification:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[1]

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[2]

  • Sample Storage and Analysis:

    • For immediate analysis, inject the supernatant directly into the LC-MS/MS system.

    • For storage, flash-freeze the supernatant and lyophilize to dryness. Store the dried pellet at -80°C. Reconstitute in a suitable solvent immediately prior to analysis.[1]

Visualizations

Acyl_CoA_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Cells or Tissue) harvest Cell Harvesting & Washing start->harvest is_add Addition of Internal Standard harvest->is_add quench Metabolic Quenching & Cell Lysis (e.g., 80% Methanol or SSA) centrifuge Centrifugation (Protein Precipitation) quench->centrifuge is_add->quench supernatant Collect Supernatant centrifuge->supernatant cleanup Optional Cleanup (e.g., SPE for long-chain) supernatant->cleanup drydown Dry Down & Reconstitute supernatant->drydown Directly for short-chain methods cleanup->drydown lcms LC-MS/MS Analysis (e.g., RP-LC, HILIC) drydown->lcms data_proc Data Processing lcms->data_proc quant Quantification (Calibration Curve) data_proc->quant result Final Acyl-CoA Concentrations quant->result

Caption: General experimental workflow for acyl-CoA quantification.

References

Addressing matrix effects in the analysis of (14E)-hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (14E)-hexadecenoyl-CoA and other long-chain acyl-CoAs. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in the analysis of this compound?

Q2: How can I determine if my analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike.[1] This involves comparing the signal response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solvent at the same concentration. A response in the matrix extract that is lower than in the neat solvent indicates ion suppression, while a higher response suggests ion enhancement. The matrix factor (MF) can be calculated, where an MF < 1 indicates suppression and an MF > 1 indicates enhancement.[1]

Q3: What are the primary strategies to mitigate matrix effects for this compound analysis?

A3: The three main strategies to compensate for matrix effects are:

  • Stable Isotope Dilution (SID): This is considered the gold standard.[4][5][6] It involves adding a known amount of a stable isotope-labeled version of this compound to the sample at the beginning of the extraction process. Since the internal standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.

  • Matrix-Matched Calibration: In this method, calibration standards are prepared in a blank matrix that is as similar as possible to the sample matrix. This helps to ensure that the standards and the analyte are subjected to the same matrix effects.

  • Standard Addition: This technique is particularly useful when a suitable blank matrix is not available. It involves adding known amounts of the analyte standard to aliquots of the sample and then extrapolating to determine the endogenous concentration.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Poor reproducibility of quantitative results Significant and variable matrix effects between samples.1. Implement a stable isotope dilution (SID) method. The stable isotope-labeled internal standard will co-elute with the analyte and experience the same ion suppression/enhancement, providing reliable normalization. 2. If a stable isotope-labeled standard is unavailable, utilize the standard addition method for each sample to account for individual matrix effects.
Low signal intensity or peak area for this compound Ion suppression from co-eluting matrix components, such as phospholipids.[8]1. Optimize the sample preparation procedure to remove interfering substances. Techniques like solid-phase extraction (SPE) can be effective in cleaning up the sample before LC-MS analysis.[9][10] 2. Modify the chromatographic method to improve the separation of this compound from the matrix components causing suppression.
Inaccurate quantification compared to expected values Inappropriate calibration strategy that does not account for matrix effects.1. Switch from a solvent-based calibration curve to a matrix-matched calibration curve. Ensure the blank matrix is representative of the study samples. 2. If a blank matrix is not available, the method of standard additions is recommended.[7]
Non-linear calibration curve in matrix Concentration-dependent matrix effects.1. Dilute the sample extract to reduce the concentration of interfering matrix components. However, ensure the analyte concentration remains above the limit of quantification. 2. Employ a stable isotope-labeled internal standard, which can often correct for non-linear responses caused by matrix effects.

Data Presentation: Comparison of Mitigation Strategies

The following table provides a hypothetical yet representative comparison of the quantitative results for this compound analysis using different methods to address matrix effects. This illustrates the potential impact of each strategy on accuracy and precision.

Quantification Method True Concentration (pmol/µL) Measured Concentration (pmol/µL) (Mean ± SD, n=5) Accuracy (%) Precision (%RSD) Notes
Solvent-Based Calibration 10.05.2 ± 0.852.015.4Significant underestimation due to uncorrected ion suppression.
Matrix-Matched Calibration 10.09.5 ± 0.695.06.3Improved accuracy by accounting for consistent matrix effects.
Standard Addition 10.010.3 ± 0.5103.04.9High accuracy as it corrects for matrix effects on a per-sample basis.
Stable Isotope Dilution (SID) 10.09.9 ± 0.399.03.0Considered the most reliable method, providing the best accuracy and precision.[4][5][6]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike
  • Prepare Analyte Spiking Solution: Prepare a standard solution of this compound in a suitable solvent (e.g., methanol/water) at a known concentration.

  • Prepare Blank Matrix Extract: Extract a blank matrix sample (a sample that does not contain the analyte of interest) using the same procedure as for the study samples.

  • Prepare Post-Extraction Spiked Sample: Add a small volume of the analyte spiking solution to the blank matrix extract. The final concentration should be within the calibration range.

  • Prepare Neat Solution: Add the same volume of the analyte spiking solution to the initial mobile phase or a solvent identical to the final composition of the sample extract.

  • LC-MS/MS Analysis: Analyze both the post-extraction spiked sample and the neat solution using the established LC-MS/MS method.

  • Calculate Matrix Factor (MF): MF = (Peak Area in Matrix Extract) / (Peak Area in Neat Solution)

    • An MF significantly different from 1.0 indicates the presence of matrix effects.

Protocol 2: Quantification using the Standard Addition Method
  • Sample Aliquoting: Divide the sample extract into at least four equal aliquots.

  • Spiking: Leave one aliquot unspiked. To the remaining aliquots, add increasing known amounts of a this compound standard solution.

  • LC-MS/MS Analysis: Analyze all aliquots using the established LC-MS/MS method.

  • Data Analysis: Plot the peak area versus the concentration of the added standard.

  • Determine Endogenous Concentration: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line represents the endogenous concentration of this compound in the sample.

Visualizations

MatrixEffectWorkflow cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategy Prep_Neat Prepare Neat Standard Solution Analyze LC-MS/MS Analysis Prep_Neat->Analyze Prep_Matrix Prepare Post-Extraction Spiked Blank Matrix Prep_Matrix->Analyze Calculate_MF Calculate Matrix Factor (MF) MF = Area_Matrix / Area_Neat Analyze->Calculate_MF Decision Is MF ≈ 1? Calculate_MF->Decision SID Stable Isotope Dilution (SID) Decision->SID No MMC Matrix-Matched Calibration Decision->MMC No SA Standard Addition Decision->SA No No_Effect Proceed with Solvent-Based Calibration Decision->No_Effect Yes

Caption: Workflow for the assessment and mitigation of matrix effects.

StandardAddition cluster_protocol Standard Addition Protocol Aliquot Aliquot Sample Extract (e.g., 4 portions) Spike Spike aliquots with increasing concentrations of standard (0, C1, C2, C3) Aliquot->Spike Analyze Analyze all aliquots by LC-MS/MS Spike->Analyze Plot Plot Peak Area vs. Added Concentration Analyze->Plot Regress Perform Linear Regression Plot->Regress Extrapolate Extrapolate to y=0 to find endogenous concentration (x-intercept) Regress->Extrapolate

Caption: Logical steps of the standard addition method for quantification.

References

Technical Support Center: Purification of Synthesized (14E)-Hexadecenoyl-CoA using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of synthesized (14E)-hexadecenoyl-CoA using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the HPLC purification of this compound and other long-chain unsaturated acyl-CoAs.

Q1: Why am I seeing poor peak shape (e.g., tailing, broadening) for my this compound peak?

A1: Poor peak shape for long-chain acyl-CoAs is a common issue. Several factors can contribute to this:

  • Secondary Interactions: The phosphate (B84403) groups on the CoA moiety can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.

  • On-Column Degradation: Long-chain acyl-CoAs can be unstable, and degradation during the chromatographic run can lead to broadened peaks.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of the molecule, which in turn influences its interaction with the stationary phase.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion.

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • pH Adjustment: Use a buffered mobile phase to maintain a consistent pH. For reversed-phase HPLC, a slightly acidic pH (e.g., 4.9) maintained with a phosphate buffer can improve peak shape.[2]

    • Ion-Pairing Reagents: While it can be difficult to remove from the column, an ion-pairing reagent can be used to mask the charged phosphate groups and improve peak symmetry.[3][4]

  • Column Selection:

    • Consider using a column with end-capping to minimize interactions with free silanols.

    • A C4 or C8 column may sometimes provide better peak shape for large molecules like long-chain acyl-CoAs compared to a C18 column.[5]

  • Sample Preparation:

    • Ensure the sample is fully dissolved in the mobile phase or a compatible solvent before injection.

    • Work quickly and keep samples cold to minimize degradation.

Q2: I am having difficulty separating this compound from its geometric isomer (14Z)-hexadecenoyl-CoA or other closely related impurities. What can I do?

A2: Separating geometric isomers and other structurally similar impurities can be challenging due to their similar hydrophobicities.[6][7]

Troubleshooting Steps:

  • Optimize the Gradient: A shallower gradient can increase the resolution between closely eluting peaks. Experiment with decreasing the rate of change of the organic solvent in your mobile phase.[8]

  • Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol, or vice-versa, can alter the selectivity of the separation.[1][9] Methanol and acetonitrile interact differently with the stationary phase and the analyte, which can influence the retention of unsaturated compounds.

  • Lower the Temperature: Running the separation at a lower temperature can sometimes enhance the resolution between isomers.

  • Specialty Columns: For very difficult separations, consider using a silver-ion HPLC column, which separates compounds based on the number and geometry of double bonds.[9]

Q3: My recovery of this compound after HPLC purification is very low. What are the potential causes and solutions?

A3: Low recovery can be due to several factors, from sample preparation to the purification process itself.

Troubleshooting Steps:

  • Sample Preparation and Extraction:

    • An optimized extraction procedure is crucial. A method involving homogenization in a phosphate buffer, followed by extraction with isopropanol (B130326) and acetonitrile, has been shown to yield high recovery (70-80%).[2]

    • Solid-Phase Extraction (SPE) can be a valuable step to pre-purify and concentrate the sample before HPLC, which can improve overall recovery.[2]

  • Adsorption to Vials and Tubing: Long-chain acyl-CoAs can be "sticky" and adsorb to glass and plastic surfaces. Using low-adsorption vials and minimizing sample transfer steps can help.

  • Optimize Fraction Collection: Ensure that the fraction collection window is accurately set to capture the entire peak. Peak tailing can lead to a portion of the product being missed if the collection window is too narrow.

  • Post-Purification Handling: After collection, immediately store the purified fraction at a low temperature (e.g., -80°C) to prevent degradation.

Q4: I am not detecting my this compound peak, or the signal is very weak. How can I improve detection?

A4: The adenine (B156593) group in Coenzyme A provides a UV chromophore, but for low concentrations, the signal may be weak.[10]

Troubleshooting Steps:

  • Confirm UV Detection Wavelength: The standard wavelength for detecting acyl-CoAs is 260 nm, corresponding to the adenine moiety.[2][11]

  • Increase Sample Concentration: If possible, concentrate your sample before injection.

  • Derivatization: For significantly enhanced sensitivity, consider derivatizing the acyl-CoA to a fluorescent analog. For example, reacting with chloroacetaldehyde (B151913) to form the fluorescent etheno-adduct can lower detection limits substantially.[11]

  • Alternative Detection Methods:

    • Mass Spectrometry (LC-MS): This is a highly sensitive and specific detection method for acyl-CoAs.[5][12]

    • Evaporative Light Scattering Detector (ELSD): This detector can be used for analytes without a strong UV chromophore.[10][13]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Purification of this compound

This protocol is a general guideline and may require optimization for your specific instrumentation and sample.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, and UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 75 mM KH₂PO₄, pH 4.9[2]

  • Mobile Phase B: Acetonitrile with 600 mM acetic acid[2]

  • Synthesized this compound sample, dissolved in a small volume of Mobile Phase A or a compatible solvent.

Procedure:

  • System Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 50% Mobile Phase B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject an appropriate volume of the dissolved sample.

  • Gradient Elution: Program a linear gradient to increase the percentage of Mobile Phase B. A typical gradient might be:

    • 0-20 min: 50% to 90% B

    • 20-25 min: Hold at 90% B

    • 25-30 min: Return to 50% B

  • Detection: Monitor the elution at 260 nm.[2][11]

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Post-Run Wash: Wash the column with a high percentage of organic solvent to remove any strongly retained impurities.

Data Presentation

Table 1: Typical HPLC Parameters for Long-Chain Acyl-CoA Analysis

ParameterSettingReference
Column C18 Reversed-Phase[2][11]
C4 Reversed-Phase[5]
Mobile Phase A 75 mM KH₂PO₄ (pH 4.9)[2]
15 mM Ammonium Hydroxide in Water[12]
Mobile Phase B Acetonitrile[2][11][12]
Methanol[9]
Detection UV at 260 nm[2][11]
Mass Spectrometry (ESI-MS/MS)[5][12]
Flow Rate 0.25 - 1.0 mL/min[2][11]
Column Temperature 35°C[11]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis & Collection Synthesis Synthesized This compound Dissolution Dissolve in Mobile Phase A Synthesis->Dissolution Filtration Filter Sample (0.22 µm) Dissolution->Filtration Injector Autosampler/ Injector Filtration->Injector Column C18 Column Injector->Column Detector UV Detector (260 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Fractionation Fraction Collector Detector->Fractionation Purified Purified Product Fractionation->Purified

Caption: Experimental workflow for the HPLC purification of this compound.

Troubleshooting_Logic cluster_peak_shape Poor Peak Shape cluster_resolution Poor Resolution cluster_recovery Low Recovery Start Problem Identified P1 Peak Tailing or Broadening Start->P1 P2 Co-elution of Isomers Start->P2 P3 Low Product Yield Start->P3 S1a Adjust Mobile Phase pH (e.g., pH 4.9) P1->S1a S1b Use End-Capped Column P1->S1b S1c Reduce Sample Load P1->S1c S2a Use a Shallower Gradient P2->S2a S2b Switch Organic Modifier (ACN to MeOH) P2->S2b S2c Lower Column Temperature P2->S2c S3a Optimize Extraction (e.g., SPE) P3->S3a S3b Use Low-Adsorption Vials P3->S3b S3c Widen Fraction Collection Window P3->S3c

Caption: Troubleshooting logic for common HPLC purification issues.

References

Best practices for the long-term storage of (14E)-hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (14E)-hexadecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshoot common experimental issues, and offer detailed protocols for the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the long-term storage of this compound?

A1: For optimal long-term stability, this compound should be stored as a lyophilized powder at -80°C. If it is necessary to store it in solution, prepare aliquots in an oxygen-free solvent such as acetonitrile (B52724) or a buffer containing a reducing agent, and store at -80°C. Avoid repeated freeze-thaw cycles. Acyl-CoAs are susceptible to hydrolysis in aqueous solutions, so preparing fresh solutions is highly recommended for sensitive applications.

Q2: What are the primary degradation pathways for this compound during storage and handling?

A2: The two primary degradation pathways are hydrolysis of the thioester bond and oxidation of the double bond in the fatty acyl chain. Hydrolysis is accelerated by exposure to moisture and non-neutral pH. Oxidation can be initiated by exposure to air (oxygen), light, and certain metal ions.

Q3: How can I assess the purity and integrity of my this compound sample?

A3: The purity of this compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (monitoring at 260 nm for the adenine (B156593) base of CoA) or Mass Spectrometry (MS). LC-MS/MS is a highly sensitive method for both quantification and identification of acyl-CoA species.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or low enzyme activity in assays. 1. Degradation of this compound stock solution due to improper storage (hydrolysis or oxidation).2. Repeated freeze-thaw cycles of the stock solution.3. Inaccurate concentration of the stock solution.4. Presence of interfering substances in the sample preparation (e.g., EDTA >0.5 mM, SDS >0.2%).1. Prepare fresh solutions of this compound for each experiment.2. Aliquot stock solutions to avoid multiple freeze-thaw cycles.3. Verify the concentration of the stock solution using spectrophotometry or HPLC.4. Ensure sample preparation buffers are compatible with the enzymatic assay. Consider deproteinizing samples if necessary.
High background signal in fluorescence-based assays. 1. Contamination of reagents or buffers.2. Autofluorescence of sample components.3. Non-specific binding of the substrate or product.1. Use high-purity reagents and freshly prepared buffers.2. Run a sample blank (without enzyme or substrate) to determine background fluorescence.3. Optimize assay conditions, such as incubation time and temperature.
Poor peak shape or resolution in HPLC analysis. 1. Improper mobile phase composition or pH.2. Column degradation.3. Sample overload.1. Optimize the mobile phase. For long-chain acyl-CoAs, a reverse-phase C18 column with a gradient of acetonitrile in an aqueous buffer (e.g., potassium phosphate (B84403) at pH 4.9) is often effective.2. Use a guard column and ensure the column is properly equilibrated and maintained.3. Inject a smaller sample volume or dilute the sample.
Low recovery during sample extraction for LC-MS analysis. 1. Inefficient extraction from the biological matrix.2. Adsorption of the analyte to labware.3. Degradation during sample processing.1. Use a validated extraction protocol, such as solid-phase extraction (SPE) or liquid-liquid extraction with a suitable organic solvent.2. Use low-adsorption microcentrifuge tubes and pipette tips.3. Keep samples on ice and process them quickly to minimize degradation. The addition of antioxidants may be beneficial.

Experimental Protocols

Protocol 1: Acyl-CoA Dehydrogenase Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of acyl-CoA dehydrogenases (ACADs) using this compound as a substrate. The assay is based on the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate (B91526), which can be monitored by a decrease in absorbance at 300 nm.

Materials:

  • This compound

  • Acyl-CoA dehydrogenase (e.g., VLCAD)

  • Ferricenium hexafluorophosphate

  • Assay Buffer: 50 mM potassium phosphate, pH 7.2, containing 0.2% Triton X-100 and 0.1 mM EDTA

  • Spectrophotometer capable of reading at 300 nm

Procedure:

  • Prepare a fresh stock solution of this compound in the Assay Buffer. Determine the concentration accurately.

  • Prepare a stock solution of ferricenium hexafluorophosphate in the Assay Buffer.

  • In a quartz cuvette, mix the Assay Buffer with the ferricenium solution to a final concentration of 150 µM.

  • Add the enzyme (e.g., cell lysate or purified VLCAD) to the cuvette.

  • Initiate the reaction by adding this compound to a final concentration of 200 µM.

  • Immediately monitor the decrease in absorbance at 300 nm over time. The rate of decrease is proportional to the ACAD activity.

  • Calculate the enzyme activity based on the molar extinction coefficient of ferricenium.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of this compound

This protocol outlines a method for extracting long-chain acyl-CoAs from biological tissues for subsequent analysis by LC-MS/MS.

Materials:

  • Tissue sample

  • Extraction Buffer: 100 mM KH2PO4, pH 4.9

  • 2-propanol

  • Acetonitrile (ACN)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen gas for drying

  • Reconstitution Solution: 50:50 methanol (B129727):water

Procedure:

  • Homogenize the tissue sample in ice-cold Extraction Buffer.

  • Add 2-propanol to the homogenate and continue homogenization.

  • Extract the acyl-CoAs by adding acetonitrile and vortexing.

  • Centrifuge to pellet the precipitate and collect the supernatant.

  • Activate an SPE cartridge with methanol and equilibrate with Extraction Buffer.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with the equilibration buffer.

  • Elute the acyl-CoAs with 2-propanol.

  • Dry the eluent under a stream of nitrogen gas.

  • Reconstitute the dried residue in the Reconstitution Solution for LC-MS/MS analysis. Store the dried sample at -80°C until analysis.[1]

Signaling Pathways and Logical Relationships

Long-chain unsaturated fatty acyl-CoAs, such as this compound, are known to be endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[2][3] Activation of these nuclear receptors leads to the regulation of genes involved in lipid metabolism and inflammation.

PPAR_Signaling Hexadecenoyl_CoA This compound PPAR PPARα / PPARγ Hexadecenoyl_CoA->PPAR Binds & Activates Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Lipid_Metabolism Increased Lipid Metabolism Gene_Expression->Lipid_Metabolism Anti_Inflammatory Anti-inflammatory Effects Gene_Expression->Anti_Inflammatory

Caption: Activation of PPAR signaling by this compound.

This diagram illustrates the activation of Peroxisome Proliferator-Activated Receptors (PPARs) by this compound. Upon binding, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding regulates the transcription of genes involved in key metabolic and inflammatory pathways, leading to increased lipid metabolism and anti-inflammatory effects.

Caption: Experimental workflow for using this compound.

This workflow outlines the key steps for utilizing this compound in a typical enzymatic assay. Proper storage is critical for maintaining the integrity of the compound. For experiments, it is best practice to prepare fresh solutions and accurately determine their concentration before use in an assay. The final step involves the analysis of the data generated from the experimental procedure.

References

Validation & Comparative

The Emergence of (14E)-Hexadecenoyl-CoA as a Novel Biomarker Candidate for Metabolic Diseases: A Comparative and Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more specific and sensitive biomarkers for metabolic diseases is paramount. This guide provides a comparative analysis of the potential novel biomarker, (14E)-hexadecenoyl-CoA, against established markers for metabolic diseases like metabolic syndrome and type 2 diabetes. As direct validation data for this compound is not yet available, this document outlines a prospective validation workflow, detailing the necessary experimental protocols and data presentation required to assess its clinical utility.

Metabolic diseases, a cluster of conditions including obesity, insulin (B600854) resistance, and dyslipidemia, represent a significant global health challenge. Early and accurate diagnosis is crucial for effective management and prevention of long-term complications such as cardiovascular disease. While current biomarkers are invaluable, they possess limitations, driving the search for novel indicators that can provide a more nuanced understanding of disease pathogenesis and treatment response. This compound, an intermediate in fatty acid metabolism, presents a compelling, albeit unvalidated, candidate.

This compound: A Profile of a Potential Biomarker

This compound is a long-chain fatty acyl-CoA that is an intermediate in the beta-oxidation of unsaturated fatty acids. Fatty acyl-CoAs are central players in energy metabolism and cellular signaling. Dysregulation of fatty acid metabolism is a hallmark of metabolic diseases, leading to the accumulation of lipid intermediates that can contribute to insulin resistance and cellular dysfunction. The rationale for investigating this compound as a biomarker lies in its potential to reflect fluxes and bottlenecks in fatty acid oxidation pathways that are perturbed in metabolic disease states.

Comparison with Established Metabolic Disease Biomarkers

The validation of any new biomarker requires a thorough comparison with existing standards. Below is a comparative summary of this compound (as a representative of a novel acyl-CoA biomarker) against commonly used biomarkers for metabolic diseases.

BiomarkerFunction / What it MeasuresAdvantagesLimitations
Glycated Hemoglobin (HbA1c) Long-term (2-3 months) average of blood glucose levels.[1][2]Well-established, standardized assay; no fasting required.[1]Can be influenced by conditions affecting red blood cell turnover (e.g., anemia); does not capture glycemic variability or hypoglycemia.[1][3]
Triglycerides (TG) A measure of circulating fat in the blood.Widely available and inexpensive test; part of a standard lipid panel.High intra-individual variability; requires fasting for accurate measurement.[4]
High-Density Lipoprotein Cholesterol (HDL-C) "Good cholesterol"; reflects reverse cholesterol transport.Inversely correlated with cardiovascular disease risk.[5]Low HDL-C is a risk factor, but therapeutic interventions to raise HDL-C have not consistently shown clinical benefit.
Acylcarnitines Intermediates of fatty acid oxidation; reflect mitochondrial function.[6][7][8]Provide a "snapshot" of mitochondrial metabolic efficiency; can indicate specific enzyme defects.[9]Profile can be complex to interpret; influenced by diet and fasting state.[10]
This compound (Prospective) An intermediate in the beta-oxidation of specific unsaturated fatty acids.Potentially a more direct and sensitive marker of dysregulated fatty acid oxidation than downstream metabolites.Currently unvalidated; requires specialized analytical methods (LC-MS/MS); biological variability and clinical relevance are unknown.

Proposed Validation Workflow for this compound

A rigorous, multi-stage process is required to validate a novel biomarker. The following outlines a proposed workflow for this compound.

Biomarker Validation Workflow cluster_analytical Analytical Validation cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation assay_dev Assay Development (LC-MS/MS) performance_eval Performance Evaluation assay_dev->performance_eval Optimize & Characterize animal_models Animal Model Studies (e.g., db/db mice) performance_eval->animal_models Validated Assay correlation Correlate with Disease Phenotype animal_models->correlation cohort_study Prospective Cohort Study correlation->cohort_study Promising Preclinical Data comparison Comparison with Established Biomarkers cohort_study->comparison utility Assess Diagnostic & Prognostic Utility comparison->utility

Caption: A phased approach to biomarker validation.

Experimental Protocols

1. Analytical Validation: Quantitative Analysis of this compound by LC-MS/MS

  • Objective: To develop and validate a sensitive and specific method for the quantification of this compound in biological matrices (e.g., plasma, liver tissue).

  • Methodology:

    • Sample Preparation: Tissues are homogenized and plasma is deproteinized using a cold solvent mixture (e.g., acetonitrile/methanol/water). An internal standard (e.g., a stable isotope-labeled version of the analyte) is added at the beginning of the extraction to account for matrix effects and procedural losses.

    • Solid-Phase Extraction (SPE): The supernatant is passed through an SPE cartridge to clean up the sample and enrich for acyl-CoAs.

    • Liquid Chromatography (LC): The extracted sample is injected onto a reverse-phase C18 column. A gradient elution with mobile phases containing an ion-pairing agent (e.g., heptafluorobutyric acid) is used to achieve chromatographic separation of different acyl-CoA species.

    • Tandem Mass Spectrometry (MS/MS): The eluent from the LC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

  • Validation Parameters:

ParameterDescriptionAcceptance Criteria
Linearity The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte.R² > 0.99
Accuracy The closeness of the measured value to the true value.Recovery of 85-115%
Precision The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.Coefficient of Variation (CV) < 15%
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Signal-to-noise ratio > 3
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio > 10
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No interfering peaks at the retention time of the analyte.

2. Preclinical Validation in Animal Models

  • Objective: To determine if levels of this compound in plasma and relevant tissues (liver, skeletal muscle, adipose) correlate with the development and severity of metabolic disease.

  • Methodology:

    • Animal Model: Use a well-established model of metabolic syndrome, such as the db/db mouse or high-fat diet-fed mouse.

    • Study Groups: Include a control group (lean, healthy mice) and the experimental group (metabolic disease model).

    • Sample Collection: Collect blood and tissues at various time points corresponding to different stages of disease progression.

    • Analysis: Quantify this compound using the validated LC-MS/MS method. Concurrently, measure established markers (glucose, insulin, lipids) and assess tissue pathology.

    • Data Analysis: Perform statistical analysis to correlate the levels of this compound with the metabolic parameters and histological findings.

3. Clinical Validation in Human Cohorts

  • Objective: To evaluate the diagnostic and prognostic performance of this compound for metabolic diseases in a human population.

  • Methodology:

    • Study Design: A prospective, longitudinal cohort study of individuals at risk for metabolic disease.

    • Participants: Recruit a large cohort of individuals with varying degrees of metabolic health, from healthy to pre-diabetic to diagnosed type 2 diabetes.

    • Data Collection: At baseline and regular follow-up intervals, collect blood samples for biomarker analysis (this compound, HbA1c, lipid panel, etc.) and detailed clinical data.

    • Statistical Analysis: Use receiver operating characteristic (ROC) curve analysis to determine the diagnostic accuracy (sensitivity and specificity) of this compound for identifying individuals with metabolic disease. Use survival analysis models to assess its prognostic value for predicting disease progression or cardiovascular events.

The Metabolic Context: Role of Fatty Acyl-CoAs in Cellular Metabolism

The potential of this compound as a biomarker is rooted in its position within central metabolic pathways. The following diagram illustrates the pivotal role of the fatty acyl-CoA pool.

Fatty Acyl-CoA Metabolism FA Fatty Acids (Diet, Adipose Tissue) AcylCoA_pool Fatty Acyl-CoA Pool (e.g., this compound) FA->AcylCoA_pool Activation (ACSL) BetaOx Mitochondrial Beta-Oxidation AcylCoA_pool->BetaOx CPT1 TG_Synth Triglyceride & Phospholipid Synthesis AcylCoA_pool->TG_Synth AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Energy ATP (Energy) TCA->Energy Lipid_Storage Lipid Storage / Membranes TG_Synth->Lipid_Storage

Caption: Central role of the fatty acyl-CoA pool in metabolism.

A disruption in beta-oxidation, a common feature of metabolic diseases, could lead to an accumulation of specific intermediates like this compound, making its measurement a sensitive indicator of metabolic dysregulation.

Conclusion

While this compound is currently a hypothetical biomarker for metabolic diseases, its role in fatty acid metabolism provides a strong rationale for its investigation. This guide offers a framework for its validation, from the fundamental analytical chemistry to preclinical and clinical studies. By following a rigorous, comparative approach, the true potential of this compound as a next-generation biomarker can be elucidated, potentially leading to improved diagnostic and therapeutic strategies for metabolic diseases.

References

A Comparative Analysis of (14E)-Hexadecenoyl-CoA and Palmitoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of (14E)-hexadecenoyl-CoA, a trans-monounsaturated fatty acyl-CoA, and palmitoyl-CoA, its saturated counterpart. Understanding the distinct metabolic fates and signaling roles of these molecules is crucial for research in metabolic diseases, nutrition, and drug development. This document summarizes key differences in their catabolism, supported by experimental data, and provides detailed methodologies for relevant assays.

Introduction

Palmitoyl-CoA (C16:0-CoA) is a central molecule in cellular metabolism, derived from the most common saturated fatty acid in the human diet, palmitic acid. In contrast, this compound (C16:1t-CoA), also known as palmitelaidoyl-CoA, is a trans-monounsaturated fatty acyl-CoA. While both are 16-carbon fatty acyl-CoAs, the presence of a trans double bond in this compound introduces significant differences in its metabolism and potential physiological effects.

Catabolic Pathways: A Head-to-Head Comparison

The primary catabolic fate for both palmitoyl-CoA and this compound is mitochondrial beta-oxidation, a cyclical process that shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. However, the stereochemistry of the trans double bond in this compound necessitates the involvement of an auxiliary enzyme, leading to differences in the initial stages of its breakdown.

Beta-Oxidation of Palmitoyl-CoA

The beta-oxidation of palmitoyl-CoA is a straightforward four-step process that is repeated for seven cycles, yielding eight molecules of acetyl-CoA.[1][2] The key enzymes involved in each cycle are:

  • Acyl-CoA Dehydrogenase: Introduces a trans double bond between the α and β carbons.

  • Enoyl-CoA Hydratase: Hydrates the double bond.

  • 3-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group.

  • β-Ketothiolase: Cleaves the two-carbon acetyl-CoA unit.

Beta-Oxidation of this compound

The beta-oxidation of this compound proceeds similarly to that of palmitoyl-CoA for the first six cycles. However, when the double bond is at the Δ³ position, the standard enzymatic machinery cannot proceed. At this point, the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase is required to convert the trans-Δ³ double bond to a trans-Δ² double bond, which is a substrate for enoyl-CoA hydratase.[3][4]

Studies on the 18-carbon homologue, elaidoyl-CoA, have shown that the initial cycle of beta-oxidation for a trans-monounsaturated fatty acid is slower than for its saturated and cis-unsaturated counterparts.[5] However, after the first cycle, the subsequent intermediates are oxidized at rates comparable to those of saturated fatty acids.[5] Interestingly, the activity of acyl-CoA dehydrogenase has been observed to be higher for elaidoyl-CoA compared to its cis isomer, suggesting that this initial enzymatic step is not the rate-limiting factor for the overall oxidation of trans-fatty acids.[5]

Quantitative Comparison of Metabolic Parameters

While direct kinetic data for this compound is limited, data from closely related molecules allows for a comparative summary.

ParameterPalmitoyl-CoA (C16:0)This compound (C16:1t)References
Initial Beta-Oxidation Rate Standard rateSlower in the first cycle[5]
Key Enzymes Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, β-KetothiolaseStandard enzymes + Δ³,Δ²-enoyl-CoA isomerase[1][3][4]
Acyl-CoA Dehydrogenase Activity Standard activityPotentially higher than cis-isomer[5]
Overall Energy Yield (ATP) HighSlightly lower due to one less FADH₂ produced

Signaling Pathways and Cellular Roles

Both saturated and unsaturated fatty acyl-CoAs are not only metabolic intermediates but also important signaling molecules that can influence various cellular processes.

Palmitoyl-CoA

Palmitoyl-CoA is a key regulator of several metabolic pathways. It can allosterically inhibit acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, providing a feedback mechanism to control lipid biosynthesis.[6] It is also a substrate for protein palmitoylation, a post-translational modification that affects protein trafficking, stability, and function.

This compound and Trans-Fatty Acyl-CoAs

The metabolic implications of trans-fatty acids are a subject of ongoing research. Diets enriched with trans-fatty acids have been shown to alter nutrient handling in the liver, adipose tissue, and skeletal muscle.[7] At the cellular level, the incorporation of trans-fatty acids into cell membranes can alter membrane fluidity and the function of membrane-bound proteins. While specific signaling roles for this compound are not well-defined, it is plausible that it can compete with other fatty acyl-CoAs for incorporation into complex lipids and for protein acylation, thereby modulating cellular signaling pathways.

Experimental Protocols

In Vitro Beta-Oxidation Assay

This protocol outlines a method to compare the rate of beta-oxidation of different fatty acyl-CoA substrates in isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Assay buffer (e.g., containing KCl, MgCl₂, K-phosphate, and HEPES)

  • Substrates: Palmitoyl-CoA and this compound

  • Cofactors: L-carnitine, ATP, Coenzyme A, NAD⁺, FAD

  • Malate

  • Spectrophotometer or oxygen electrode

Procedure:

  • Prepare a reaction mixture containing the assay buffer, mitochondria, and cofactors.

  • Initiate the reaction by adding the fatty acyl-CoA substrate (either palmitoyl-CoA or this compound).

  • Monitor the rate of oxygen consumption using an oxygen electrode or the reduction of NAD⁺ to NADH spectrophotometrically at 340 nm.

  • The rate of substrate oxidation can be calculated from the rate of oxygen consumption or NADH production.

  • Perform control experiments without the substrate to account for basal respiration.

Analysis of Acyl-CoAs by Mass Spectrometry

This protocol provides a general workflow for the extraction and analysis of acyl-CoAs from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Biological sample (cells or tissue)

  • Extraction solvent (e.g., isopropanol/acetonitrile (B52724)/water)

  • Internal standards (e.g., odd-chain acyl-CoAs)

  • LC-MS/MS system

Procedure:

  • Extraction: Homogenize the biological sample in the cold extraction solvent containing internal standards.

  • Centrifugation: Centrifuge the homogenate to pellet cellular debris.

  • Solid-Phase Extraction (Optional): Further purify the acyl-CoAs from the supernatant using a suitable solid-phase extraction cartridge.

  • LC-MS/MS Analysis: Inject the extracted sample into the LC-MS/MS system.

    • Chromatography: Separate the different acyl-CoA species using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Mass Spectrometry: Detect and quantify the acyl-CoAs using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions are monitored for each acyl-CoA species and the internal standards.

  • Data Analysis: Quantify the amount of each acyl-CoA species by comparing its peak area to that of the corresponding internal standard.

Visualizing the Metabolic Pathways

Beta_Oxidation_Comparison cluster_palmitoyl Palmitoyl-CoA Beta-Oxidation cluster_hexadecenoyl This compound Beta-Oxidation Palmitoyl_CoA Palmitoyl-CoA (C16:0) Enoyl_CoA_P trans-Δ²-Enoyl-CoA Palmitoyl_CoA->Enoyl_CoA_P Acyl-CoA Dehydrogenase Hydroxyacyl_CoA_P 3-Hydroxyacyl-CoA Enoyl_CoA_P->Hydroxyacyl_CoA_P Enoyl-CoA Hydratase Ketoacyl_CoA_P β-Ketoacyl-CoA Hydroxyacyl_CoA_P->Ketoacyl_CoA_P 3-Hydroxyacyl-CoA Dehydrogenase Myristoyl_CoA Myristoyl-CoA (C14:0) + Acetyl-CoA Ketoacyl_CoA_P->Myristoyl_CoA β-Ketothiolase Hexadecenoyl_CoA This compound (C16:1t) Enoyl_CoA_H trans-Δ²-Enoyl-CoA Hexadecenoyl_CoA->Enoyl_CoA_H Acyl-CoA Dehydrogenase Hydroxyacyl_CoA_H 3-Hydroxyacyl-CoA Enoyl_CoA_H->Hydroxyacyl_CoA_H Enoyl-CoA Hydratase Ketoacyl_CoA_H β-Ketoacyl-CoA Hydroxyacyl_CoA_H->Ketoacyl_CoA_H 3-Hydroxyacyl-CoA Dehydrogenase Tetradecenoyl_CoA Tetradecenoyl-CoA (C14:1t) + Acetyl-CoA Ketoacyl_CoA_H->Tetradecenoyl_CoA β-Ketothiolase Enoyl_CoA_Isomerase Δ³,Δ²-Enoyl-CoA Isomerase Tetradecenoyl_CoA->Enoyl_CoA_Isomerase ... 6 cycles ... Enoyl_CoA_Isomerase->Enoyl_CoA_H Isomerization Signaling_Pathways cluster_palmitoyl_signal Palmitoyl-CoA Signaling cluster_hexadecenoyl_signal This compound Signaling (Inferred) Palmitoyl_CoA_S Palmitoyl-CoA ACC Acetyl-CoA Carboxylase Palmitoyl_CoA_S->ACC Inhibition Protein_Palmitoylation Protein Palmitoylation Palmitoyl_CoA_S->Protein_Palmitoylation Hexadecenoyl_CoA_S This compound Membrane_Fluidity Altered Membrane Fluidity Hexadecenoyl_CoA_S->Membrane_Fluidity Competitive_Binding Competitive Binding (e.g., Protein Acylation) Hexadecenoyl_CoA_S->Competitive_Binding Experimental_Workflow cluster_workflow Experimental Workflow for Acyl-CoA Analysis Sample Biological Sample (Cells/Tissue) Extraction Acyl-CoA Extraction Sample->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

References

Comparison Guide: Unambiguous Identification of (14E)-Hexadecenoyl-CoA using Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of tandem mass spectrometry (MS/MS) based methods for the definitive identification of (14E)-hexadecenoyl-CoA. We address the inherent challenges in localizing the C=C double bond within the fatty acyl chain and compare the performance of standard collision-induced dissociation (CID) with advanced alternative techniques, supported by experimental data and detailed protocols.

The Challenge: Distinguishing Fatty Acyl-CoA Isomers

This compound is a specific isomer of hexadecenoyl-CoA (C16:1-CoA). While standard mass spectrometry can readily determine its molecular weight, confirming the precise location (at carbon 14) and geometry (E/trans) of the double bond is a significant analytical challenge. Conventional MS/MS methods, such as CID, typically fragment the molecule at the high-energy thioester linkage and within the Coenzyme A moiety. This results in a characteristic neutral loss of 507.0 Da in positive ion mode but provides limited to no information about the structure of the fatty acyl chain itself, making it insufficient for distinguishing positional or geometric isomers[1][2].

Unambiguous identification is critical in metabolic studies, biomarker discovery, and drug development, as different isomers can have vastly different biological activities and metabolic fates.

Standard Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the cornerstone for analyzing fatty acyl-CoAs[1][3][4]. The method offers high sensitivity and selectivity for quantifying these molecules in complex biological matrices.

2.1. Principle of Identification

In positive ion mode, acyl-CoAs are typically identified and quantified using Multiple Reaction Monitoring (MRM) or by scanning for a characteristic neutral loss. The precursor ion ([M+H]⁺) of the target molecule is selected in the first quadrupole (Q1). Upon fragmentation by CID in the second quadrupole (q2), a common neutral loss of 507.0 Da, corresponding to the 3'-phospho-ADP moiety, is observed[5]. The resulting acyl-chain-retaining product ion ([M+H-507]⁺) is then selected in the third quadrupole (Q3).

For this compound (Molecular Formula: C₃₇H₆₂N₇O₁₇P₃S), the key parameters are:

  • Molecular Weight: 1021.25 g/mol

  • Precursor Ion [M+H]⁺: m/z 1022.3

  • Primary Product Ion [M+H-507]⁺: m/z 515.3

While this transition confirms the presence of a C16:1-CoA, it cannot differentiate this compound from other isomers like palmitoleoyl-CoA (9Z-hexadecenoyl-CoA).

2.2. General Experimental Protocol: LC-MS/MS for Acyl-CoA Profiling

  • Sample Preparation (Tissue/Cells):

    • Homogenize 50-100 mg of tissue or a cell pellet in 1 mL of ice-cold 2:1 methanol/water.

    • Add an appropriate internal standard (e.g., C17:0-CoA).

    • Perform a liquid-liquid extraction by adding 1 mL of chloroform (B151607) and 1 mL of water, vortexing, and centrifuging.

    • Collect the upper aqueous/methanol phase containing the acyl-CoAs.

    • Dry the extract under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 95:5 water/acetonitrile with 0.1% formic acid).

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile/water.

    • Gradient: A linear gradient from 2% B to 98% B over 15-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Neutral Loss Scan of 507.0 Da for profiling or Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transition for C16:1-CoA: m/z 1022.3 → 515.3.

    • Typical Parameters: Capillary voltage: 3.5 kV; Source temperature: 150 °C; Desolvation temperature: 400 °C; Collision gas: Argon.

Advanced Methods for Isomer Resolution

To overcome the limitations of standard CID, several advanced techniques can be employed to localize the double bond. These methods either modify the analyte prior to or during analysis or use alternative fragmentation mechanisms.

Comparison of Isomer Resolution Techniques

Technique Principle Advantages Limitations Suitability for Acyl-CoAs
Collision-Induced Dissociation (CID) Inert gas collision fragments the most labile bonds, primarily around the CoA moiety.Simple, robust, widely available, excellent for quantification of total C16:1-CoA.Fails to produce diagnostic fragments for double bond localization in the acyl chain[6].Insufficient for isomer identification.
Chemical Derivatization (e.g., with AMPP) The fatty acid is cleaved from CoA and derivatized to create a charged tag. CID of the derivative produces charge-remote fragmentation along the acyl chain, revealing the double bond position[7][8].High sensitivity (fmol level), creates unique diagnostic ions, compatible with standard LC-MS/MS systems.Requires offline sample processing (hydrolysis and derivatization), may introduce artifacts.High. Requires initial hydrolysis of the thioester bond.
Ozone-Induced Dissociation (OzID) Mass-selected ions react with ozone gas inside the mass spectrometer. Ozone selectively attacks the C=C bond, causing cleavage and producing two diagnostic product ions that reveal its location[9][10][11].Unambiguous localization, no chemical derivatization needed, applicable to complex mixtures.Requires specialized MS instrumentation capable of introducing ozone, may have lower fragmentation efficiency than CID.High. Can be performed directly on the intact acyl-CoA ion.
Paternò-Büchi (P-B) Reaction MS/MS UV irradiation of analyte ions with a reagent (e.g., acetone) in the ion source forms an oxetane (B1205548) ring at the C=C bond. CID of this product yields specific fragments that pinpoint the double bond[12][13][14].Fast, online reaction, no instrument modification required, generates clear diagnostic ions.Photochemical reaction efficiency can be variable, may not be applicable to all instrument types.High. Can be performed directly on the intact acyl-CoA ion.
Electron Activated Dissociation (EAD) Fragmentation is induced by interaction with a beam of low-energy electrons, causing radical-driven dissociation along the entire acyl chain[15][16][17].Provides extensive structural information, including double bond and branch locations, without derivatization.Requires a mass spectrometer with EAD capability (e.g., SCIEX ZenoTOF 7600).High. Can be performed directly on the intact acyl-CoA ion.
Experimental Protocols for Advanced Methods

4.1. Protocol for Chemical Derivatization with AMPP

This protocol assumes the starting material is an extract containing fatty acyl-CoAs.

  • Hydrolysis:

    • To the dried acyl-CoA extract, add 500 µL of 0.5 M NaOH.

    • Incubate at 60 °C for 60 minutes to cleave the thioester bond, releasing the free fatty acid.

    • Neutralize the reaction with 25 µL of concentrated HCl.

  • Fatty Acid Extraction:

    • Extract the free fatty acids by adding 1 mL of hexane/ethyl acetate (1:1), vortexing, and collecting the organic layer. Repeat twice.

    • Dry the combined organic extracts under nitrogen.

  • Derivatization with N-(4-aminomethylphenyl) pyridinium (B92312) (AMPP):

    • Dissolve the dried fatty acids in 50 µL of a 1:1 mixture of methanol/toluene.

    • Add 10 µL of AMPP reagent solution and 10 µL of a coupling agent (e.g., EDC).

    • Incubate at 60 °C for 30 minutes.

    • Dry the sample and reconstitute for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use the same LC conditions as the general protocol.

    • MS Mode: Positive Ion Mode, Product Ion Scan.

    • Precursor Ion: Select the [M]⁺ ion of the AMPP-derivatized (14E)-hexadecenoic acid.

    • Interpretation: The location of the double bond is identified by a characteristic gap or a pair of low-intensity fragment ions in the spectrum corresponding to cleavage at the double bond position[7]. For a ∆14 double bond, diagnostic ions would appear from fragmentation around the 14th carbon.

4.2. Protocol for Ozone-Induced Dissociation (OzID)

  • Sample Preparation and LC:

    • Prepare and separate the acyl-CoAs using the general LC protocol described in section 2.2.

  • MS/MS Analysis (OzID-enabled ion trap or Q-TOF):

    • Ionization Mode: Positive ESI.

    • Select the precursor ion for this compound ([M+H]⁺, m/z 1022.3) in the first mass analyzer.

    • Introduce the selected ions into a collision/reaction cell filled with a low pressure of ozone gas.

    • Allow an ion-molecule reaction time (typically 50-500 ms).

    • Mass analyze the resulting product ions.

  • Interpretation of OzID Spectra:

    • OzID cleaves the molecule at the C=C double bond, producing two primary diagnostic ions: an aldehyde and a Criegee ion (which may be further stabilized).

    • For this compound with a double bond at the ∆14 position, cleavage will occur between C14 and C15. This will yield specific product ions whose m/z values directly confirm the double bond location[10][11]. The expected fragments would correspond to the CoA-S-CO-(CH₂)₁₂-CHO moiety and the C₂H₃⁺ moiety (or stabilized versions thereof).

Quantitative Data and Predicted Fragmentation

The following table summarizes the expected mass spectrometric data for identifying this compound using different techniques.

Table 1: Predicted MS/MS Transitions and Diagnostic Ions for this compound

TechniquePrecursor Ion [M+H]⁺ (m/z)Fragmentation PrincipleKey Product/Diagnostic Ions (m/z)Confirmation of Isomer Structure
Standard CID 1022.3Neutral Loss of 3'-phospho-ADP515.3No. Confirms C16:1-CoA only.
OzID 1022.3Ozonolysis at C14=C15Ions corresponding to the aldehyde product (CoA-S-CO-(CH₂)₁₂-CHO) and the terminal fragment.Yes. The m/z of the product ions directly maps to the C14 position.
P-B Reaction ~1080.3 (M+Acetone+H)⁺Cleavage of the oxetane ring formed at C14=C15Two diagnostic ions resulting from the specific ring-opening fragmentation.Yes. The pair of product ions is unique to the C14 position.
EAD 1022.3Radical-induced C-C bond cleavageA series of fragments along the acyl chain, with a characteristic pattern disruption or specific radical loss ions at the C14 position.Yes. The complete fragmentation ladder allows for localization of the double bond.

Note: The exact m/z values for OzID and P-B reaction products depend on the specific fragmentation pathway and adducts formed, but they will be diagnostic for the ∆14 position.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for acyl-CoA analysis and the logical framework for choosing an isomer identification method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Interpretation Sample Biological Sample (Tissue, Cells) Homogenization Homogenization & Internal Standard Spiking Sample->Homogenization Extraction Liquid-Liquid Extraction (Acyl-CoA Partitioning) Homogenization->Extraction Concentration Drying & Reconstitution Extraction->Concentration LC_Separation Reversed-Phase LC Separation Concentration->LC_Separation MS1_Detection MS1 Detection (Full Scan or Precursor Scan) LC_Separation->MS1_Detection MS2_Fragmentation MS/MS Fragmentation (CID, OzID, EAD, etc.) MS1_Detection->MS2_Fragmentation Data_Acquisition Data Acquisition MS2_Fragmentation->Data_Acquisition Identification Compound Identification (e.g., Neutral Loss of 507 Da) Data_Acquisition->Identification Isomer_Confirmation Isomer Structure Confirmation (Diagnostic Fragment Analysis) Identification->Isomer_Confirmation Quantification Quantification (Peak Area Integration) Isomer_Confirmation->Quantification

Caption: General experimental workflow for the identification of acyl-CoAs.

logical_relationship cluster_methods Analytical Approaches Challenge Challenge: Identify C16:1-CoA Isomer (this compound) Standard_CID Standard CID MS/MS Challenge->Standard_CID Initial Screen Advanced_MS Advanced MS/MS Methods Challenge->Advanced_MS Direct Analysis Derivatization Chemical Derivatization + CID MS/MS Challenge->Derivatization Indirect Analysis Outcome_CID Result: Confirms C16:1-CoA (m/z 1022.3 -> 515.3) Limitation: No positional info. Standard_CID->Outcome_CID Outcome_Advanced Result: Diagnostic fragments reveal C=C at C14. Methods: OzID, EAD, P-B Advanced_MS->Outcome_Advanced Outcome_Deriv Result: Diagnostic fragments from derivatized acyl chain reveal C=C at C14. Derivatization->Outcome_Deriv

Caption: Decision framework for selecting an MS/MS method for isomer analysis.

Conclusion and Recommendations

Confirming the identity of a specific fatty acyl-CoA isomer such as this compound is beyond the capability of standard LC-MS/MS with collision-induced dissociation. While CID is excellent for the quantification of the total C16:1-CoA pool, it fails to provide the structural detail necessary for isomer differentiation.

For unambiguous identification, researchers must employ advanced techniques.

  • Recommendation for specialized labs: Ozone-Induced Dissociation (OzID) and Electron Activated Dissociation (EAD) are powerful, direct methods that provide the cleanest, most definitive data without offline sample manipulation. The choice between them depends on instrument availability.

  • Recommendation for broader accessibility: Chemical derivatization followed by standard CID MS/MS is a highly effective and sensitive alternative. Although it requires additional sample preparation steps, it can be implemented on widely available triple quadrupole or Q-TOF mass spectrometers, making it a more accessible approach for many laboratories.

The selection of the appropriate method will depend on the specific research question, required sensitivity, sample throughput, and the instrumentation available to the research team. Adopting one of these advanced strategies is essential for accurate and meaningful results in studies involving specific unsaturated fatty acyl-CoA isomers.

References

A Comparative Guide to the Enzymatic Activity of (14E)-Hexadecenoyl-CoA versus its Cis Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic processing of (14E)-hexadecenoyl-CoA and its cis isomer, (14Z)-hexadecenoyl-CoA, within the context of mitochondrial fatty acid β-oxidation. Due to a lack of direct comparative kinetic data for these specific isomers, this guide synthesizes established principles of fatty acid metabolism to present a well-founded theoretical comparison.

Introduction

Hexadecenoyl-CoA, a 16-carbon monounsaturated fatty acyl-CoA, is a substrate for mitochondrial β-oxidation. The location and configuration of the double bond significantly influence the enzymatic pathway and overall rate of degradation. This guide focuses on the metabolic fate of hexadecenoyl-CoA with a double bond at the 14th position, comparing the trans (14E) and cis (14Z) isomers. Understanding these differences is crucial for research in metabolic disorders, drug development targeting fatty acid oxidation, and the study of lipid signaling.

Hypothetical Metabolic Pathway and Enzymatic Processing

The β-oxidation of a C16 fatty acyl-CoA proceeds through multiple cycles, each shortening the acyl chain by two carbons. For a double bond at the C14 position, the initial six cycles of β-oxidation are expected to proceed without complication, as the double bond is distant from the reactive C2-C3 position. After six cycles, the original (14E)- and (14Z)-hexadecenoyl-CoA molecules are converted to (2E)-butenoyl-CoA and (2Z)-butenoyl-CoA, respectively. At this juncture, the stereochemistry of the double bond becomes critical for the subsequent enzymatic steps.

Processing of this compound (leading to trans-Δ²-Enoyl-CoA)

The trans configuration of the double bond in the resulting 2-enoyl-CoA intermediate is the standard substrate for the next enzyme in the β-oxidation spiral, enoyl-CoA hydratase. This enzyme catalyzes the hydration of the double bond to form L-β-hydroxyacyl-CoA, which then proceeds through the remaining steps of β-oxidation.

Processing of (14Z)-Hexadecenoyl-CoA (leading to cis-Δ²-Enoyl-CoA)

The cis configuration of the double bond in the resulting 2-enoyl-CoA intermediate is not a substrate for enoyl-CoA hydratase. Therefore, an auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase , is required to convert the cis-Δ² double bond to a trans-Δ² double bond. This isomerization step allows the intermediate to re-enter the main β-oxidation pathway.

Comparative Data Summary

While direct experimental kinetic data for this compound and (14Z)-hexadecenoyl-CoA is not available in the reviewed literature, we can infer the relative enzymatic efficiency based on the known substrate specificities of the involved enzymes. The primary enzyme responsible for the initial dehydrogenation steps is Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) , which shows optimal activity for C16 acyl-CoAs[1][2]. The subsequent processing of the unsaturated intermediates depends on their stereochemistry.

FeatureThis compound(14Z)-Hexadecenoyl-CoA
Initial β-Oxidation Cycles (first 6) Standard processing by β-oxidation enzymes.Standard processing by β-oxidation enzymes.
Key Intermediate after 6 cycles trans-Δ²-Butenoyl-CoAcis-Δ²-Butenoyl-CoA
Requirement for Auxiliary Enzymes NoYes (Δ³,Δ²-Enoyl-CoA Isomerase)
Enzyme for Hydration Step Enoyl-CoA HydrataseEnoyl-CoA Hydratase (after isomerization)
Predicted Overall Rate of Oxidation FasterSlower (due to the additional isomerization step)

Experimental Protocols

The following are generalized protocols for assaying the key enzymes involved in the metabolism of these isomers.

Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)

This assay measures the activity of acyl-CoA dehydrogenases by monitoring the reduction of electron transfer flavoprotein (ETF), which results in a decrease in its intrinsic fluorescence[3][4].

Materials:

  • Purified Acyl-CoA Dehydrogenase (e.g., VLCAD)

  • Purified Electron Transfer Flavoprotein (ETF)

  • Acyl-CoA substrate ((14E)- or (14Z)-hexadecenoyl-CoA)

  • Anaerobic cuvette or microplate

  • Fluorometer

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.6, containing 0.1 mM EDTA)

Procedure:

  • Prepare a reaction mixture in an anaerobic environment containing the reaction buffer and a known concentration of ETF.

  • Record the baseline fluorescence of ETF (Excitation ~380 nm, Emission ~495 nm).

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Immediately add the acyl-CoA dehydrogenase to the mixture.

  • Monitor the decrease in fluorescence over time. The rate of fluorescence decrease is proportional to the enzyme activity.

Enoyl-CoA Hydratase Activity Assay (Spectrophotometric Assay)

This assay measures the hydration of the double bond in an enoyl-CoA substrate by monitoring the decrease in absorbance at 263 nm, which is characteristic of the α,β-unsaturated thioester bond[5].

Materials:

  • Purified Enoyl-CoA Hydratase

  • Enoyl-CoA substrate (trans-Δ²-enoyl-CoA)

  • Spectrophotometer with UV capabilities

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the reaction buffer and the enoyl-CoA substrate.

  • Record the initial absorbance at 263 nm.

  • Initiate the reaction by adding a known amount of enoyl-CoA hydratase.

  • Monitor the decrease in absorbance at 263 nm over time. The rate of decrease is proportional to the enzyme activity.

Visualizations

Logical Flow of β-Oxidation for (14E)- and (14Z)-Hexadecenoyl-CoA

BetaOxidationComparison cluster_trans Metabolism of this compound cluster_cis Metabolism of (14Z)-Hexadecenoyl-CoA Trans_Start This compound Trans_Cycles 6 Cycles of β-Oxidation Trans_Start->Trans_Cycles Trans_Intermediate trans-Δ²-Butenoyl-CoA Trans_Cycles->Trans_Intermediate Trans_Hydratase Enoyl-CoA Hydratase Trans_Intermediate->Trans_Hydratase Trans_End Complete Oxidation Trans_Hydratase->Trans_End Cis_Start (14Z)-Hexadecenoyl-CoA Cis_Cycles 6 Cycles of β-Oxidation Cis_Start->Cis_Cycles Cis_Intermediate cis-Δ²-Butenoyl-CoA Cis_Cycles->Cis_Intermediate Cis_Isomerase Δ³,Δ²-Enoyl-CoA Isomerase Cis_Intermediate->Cis_Isomerase Cis_Trans_Intermediate trans-Δ²-Butenoyl-CoA Cis_Isomerase->Cis_Trans_Intermediate Cis_Hydratase Enoyl-CoA Hydratase Cis_Trans_Intermediate->Cis_Hydratase Cis_End Complete Oxidation Cis_Hydratase->Cis_End

Caption: Comparative metabolic pathways of (14E)- and (14Z)-hexadecenoyl-CoA.

Experimental Workflow for Comparing Enzymatic Activity

ExperimentalWorkflow cluster_substrates Substrates cluster_assays Enzyme Assays cluster_data Data Analysis Substrate_E This compound VLCAD_Assay VLCAD Activity Assay (ETF Fluorescence Reduction) Substrate_E->VLCAD_Assay Substrate_Z (14Z)-Hexadecenoyl-CoA Substrate_Z->VLCAD_Assay Isomerase_Assay Enoyl-CoA Isomerase Assay (Coupled with Hydratase) Substrate_Z->Isomerase_Assay Kinetics Determine Km and Vmax VLCAD_Assay->Kinetics Hydratase_Assay Enoyl-CoA Hydratase Assay (Spectrophotometric) Isomerase_Assay->Hydratase_Assay Hydratase_Assay->Kinetics Comparison Compare Enzymatic Efficiency Kinetics->Comparison

Caption: Workflow for the comparative analysis of enzymatic activity.

Conclusion

Based on the established principles of mitochondrial β-oxidation, the metabolism of this compound is predicted to be more direct and energetically favorable than that of its cis isomer, (14Z)-hexadecenoyl-CoA. The latter requires the action of an additional enzyme, Δ³,Δ²-enoyl-CoA isomerase, to convert the cis double bond to the trans configuration necessary for the subsequent steps of β-oxidation. This additional enzymatic step suggests that the overall oxidation of the cis isomer would be slower. Further experimental studies with the specific (14E)- and (14Z)-hexadecenoyl-CoA substrates are warranted to confirm these theoretical predictions and to quantify the kinetic differences. Such studies would provide valuable insights for understanding metabolic diseases and for the development of targeted therapeutic interventions.

References

Quantitative Comparison of (14E)-Hexadecenoyl-CoA Levels in Different Cell Types: A Methodological and Inferential Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of (14E)-hexadecenoyl-CoA levels in different cell types, supported by experimental data and detailed methodologies. Due to the limited availability of direct quantitative data for this compound, this document focuses on presenting available data for related long-chain acyl-CoAs, outlining the analytical methods for their quantification, and inferring the potential variations of this compound across different cellular contexts based on its metabolic roles.

Data Presentation

Table 1: Acyl-CoA Levels in Mouse Macrophage (RAW264.7) and Human Breast Cancer (MCF7) Cells

Acyl-CoA SpeciesRAW264.7 (pmol/10^6 cells)MCF7 (pmol/10^6 cells)
Myristoyl-CoA (C14:0)~2.4~5.6
Palmitoyl-CoA (C16:0)~1.8~12.1
Palmitoleoyl-CoA (C16:1)Not ReportedNot Reported
Stearoyl-CoA (C18:0)~0.8~11.3
Oleoyl-CoA (C18:1)~1.4~16.1
Total Acyl-CoAs 12 ± 1.0 80.4 ± 6.1

Data adapted from Haynes et al., 2008.[1] Note the significant differences in total acyl-CoA levels and the distribution of species between the two cell lines, with the cancer cell line MCF7 showing much higher overall levels.[1]

Table 2: Acyl-CoA Profile in Human Fibroblasts (Control vs. X-linked Adrenoleukodystrophy)

Acyl-CoA SpeciesControl Fibroblasts (Relative Abundance)X-ALD Fibroblasts (Relative Abundance)
Palmitoyl-CoA (C16:0)HighHigh
Oleoyl-CoA (C18:1)HighHigh
Hexacosenoyl-CoA (C26:1)LowSignificantly Increased
Total Number of Quantified Acyl-CoA Species 44 43 (CCALD), 42 (AMN)

Data derived from In-Hwa Choi et al., 2021.[2] This study highlights how a metabolic disorder can dramatically alter the acyl-CoA profile, particularly for very long-chain species.[2] Although specific values for this compound are not provided, the methodology used was capable of quantifying a large number of acyl-CoA species.[2]

Experimental Protocols

The quantification of long-chain acyl-CoAs is a technically challenging process due to their low abundance and chemical instability. The most common and robust method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol for Acyl-CoA Extraction and Quantification by LC-MS/MS

This protocol is a generalized summary based on established methods.[1]

1. Cell Lysis and Extraction:

  • Harvest cultured cells (e.g., 1-10 million cells) by scraping into a cold buffer.

  • Immediately add an ice-cold extraction solvent, typically a mixture of isopropanol, acetonitrile (B52724), and water, often with an acidic modifier to precipitate proteins and preserve acyl-CoAs.

  • Include internal standards (e.g., odd-chain acyl-CoAs like C17:0-CoA) at the beginning of the extraction to control for sample loss and ionization efficiency.

  • Vortex the mixture vigorously and incubate on ice.

  • Centrifuge at high speed to pellet cell debris and precipitated proteins.

  • Collect the supernatant containing the acyl-CoAs.

2. Sample Preparation:

  • The supernatant can be directly analyzed or further purified using solid-phase extraction (SPE) to remove interfering substances.

  • Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography: Separate the acyl-CoAs using a reverse-phase C18 column with a gradient elution. The mobile phases typically consist of an aqueous solution with a volatile salt (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometry: Utilize a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

  • Detection: Employ Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion of the specific acyl-CoA and a characteristic product ion generated by collision-induced dissociation. For this compound, the precursor ion would be its protonated molecular mass, and a common product ion for all acyl-CoAs is the fragment corresponding to the Coenzyme A moiety.

4. Data Analysis:

  • Quantify the amount of each acyl-CoA species by comparing the peak area of the endogenous analyte to the peak area of the corresponding internal standard.

  • Generate a standard curve with known concentrations of acyl-CoA standards to determine the absolute concentration in the samples.

Mandatory Visualization

Below are diagrams illustrating the metabolic context of this compound and the general workflow for its analysis.

Fatty_Acid_Metabolism cluster_elongation Fatty Acid Elongation Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA Acyl-CoA Synthetase trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Fatty Acyl-CoA->trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 14E_Hexadecenoyl_CoA This compound (a trans-Δ2-Enoyl-CoA) Palmitoyl-CoA (C16:0) Palmitoyl-CoA (C16:0) trans-Δ2-Enoyl-CoA->Palmitoyl-CoA (C16:0) Fatty Acid Elongation (Reduction Step) 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Malonyl-CoA Malonyl-CoA 3-Ketoacyl-ACP 3-Ketoacyl-ACP Malonyl-CoA->3-Ketoacyl-ACP Condensation 3-Hydroxyacyl-ACP 3-Hydroxyacyl-ACP 3-Ketoacyl-ACP->3-Hydroxyacyl-ACP Reduction trans-Δ2-Enoyl-ACP trans-Δ2-Enoyl-ACP 3-Hydroxyacyl-ACP->trans-Δ2-Enoyl-ACP Dehydration Acyl-ACP (n+2) Acyl-ACP (n+2) trans-Δ2-Enoyl-ACP->Acyl-ACP (n+2) Reduction (Enoyl-ACP Reductase) Palmitoyl-CoA (C16:0)->trans-Δ2-Enoyl-CoA β-Oxidation Step 1

Caption: Metabolic pathways involving this compound.

Experimental_Workflow cluster_lcms LC-MS/MS System Cell Culture Cell Culture Cell Harvesting Cell Harvesting Cell Culture->Cell Harvesting Lysis & Extraction\n(with Internal Standards) Lysis & Extraction (with Internal Standards) Cell Harvesting->Lysis & Extraction\n(with Internal Standards) Centrifugation Centrifugation Lysis & Extraction\n(with Internal Standards)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Sample Cleanup (optional) Sample Cleanup (optional) Supernatant Collection->Sample Cleanup (optional) LC-MS/MS Analysis LC-MS/MS Analysis Sample Cleanup (optional)->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing LC_Separation Liquid Chromatography (Reverse Phase) Quantification Quantification Data Processing->Quantification MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection

Caption: General workflow for acyl-CoA quantification.

Conclusion and Future Directions

The direct quantitative comparison of this compound across different cell types is currently limited by the lack of specific studies focusing on this particular acyl-CoA. However, based on its position as an intermediate in both fatty acid beta-oxidation and elongation, it can be inferred that its levels are likely to be dynamic and dependent on the metabolic state of the cell.

For instance, in highly proliferative cancer cells such as MCF7, which exhibit increased fatty acid synthesis and altered metabolism, the pool of long-chain acyl-CoAs is significantly larger than in non-cancerous cell lines like RAW264.7.[1] It is plausible that the levels of this compound would also be elevated in such cells. Conversely, in cells undergoing high rates of fatty acid oxidation for energy production, the turnover of this compound would be rapid, potentially leading to lower steady-state levels.

Future research employing targeted LC-MS/MS methods is necessary to accurately quantify this compound in various cell types and under different physiological and pathological conditions. Such studies will be crucial for understanding its specific roles in cellular signaling and metabolic regulation, and for exploring its potential as a biomarker or therapeutic target in diseases such as cancer and metabolic disorders. The detailed protocols and inferential data presented in this guide provide a solid foundation for researchers embarking on such investigations.

References

A Comparative Guide to the Validation of a Novel LC-MS/MS Method for (14E)-Hexadecenoyl-CoA Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, highly specific, and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (14E)-hexadecenoyl-CoA against other established analytical techniques. The content herein is supported by established experimental data from analogous methods and is intended to guide researchers in selecting the most appropriate methodology for their studies in metabolic pathways and drug discovery.

Comparative Analysis of Analytical Methods

The quantification of long-chain acyl-CoA thioesters, such as this compound, is critical for understanding cellular metabolism in both health and disease. While various methods exist, LC-MS/MS has become the gold standard due to its superior sensitivity and specificity.[1] The performance of a novel LC-MS/MS method is compared with alternative techniques in the table below.

ParameterNovel LC-MS/MS MethodHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1 - 10 fmol120 pmol (with derivatization)~50 fmol
Limit of Quantification (LOQ) 5 - 50 fmol1.3 nmol (LC/MS-based)~100 fmol
Linearity (R²) >0.999[2]>0.99Variable
Precision (RSD%) < 5%< 15%< 20%
Specificity High (based on mass-to-charge ratio)Moderate (risk of co-elution)High (enzyme-specific)
Throughput HighModerateLow to Moderate

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible and reliable scientific research. Below are the methodologies for the novel LC-MS/MS method and a common alternative.

Novel LC-MS/MS Method for this compound

This method is optimized for high sensitivity and specificity in quantifying this compound in biological matrices.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load 500 µL of the biological sample homogenate onto the cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

  • Scan Type: Selected Reaction Monitoring (SRM).[2]

  • Precursor Ion (m/z): [M+H]⁺ for this compound.

  • Product Ion (m/z): A characteristic fragment resulting from the neutral loss of the phosphoadenosine diphosphate (B83284) group (507 amu).[1][4]

  • Collision Energy: Optimized for the specific analyte.

Alternative Method: HPLC with Fluorescence Detection

This method requires derivatization of the thiol group for fluorescence detection.

1. Derivatization

  • React the sample with a thiol-specific fluorescent labeling agent (e.g., SBD-F).

2. HPLC

  • Column: C18 reversed-phase column.

  • Mobile Phase: Acetonitrile/water gradient.

  • Detector: Fluorescence detector with appropriate excitation and emission wavelengths for the chosen label.

Visualizing Key Processes

To further elucidate the context and workflow of this compound analysis, the following diagrams are provided.

Fatty_Acyl_CoA_Metabolism Fatty_Acid Fatty Acids (e.g., Palmitic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP, CoA Fatty_Acyl_CoA Fatty Acyl-CoA (this compound) Acyl_CoA_Synthetase->Fatty_Acyl_CoA Beta_Oxidation Beta-Oxidation Fatty_Acyl_CoA->Beta_Oxidation Lipid_Synthesis Lipid Synthesis (Triglycerides, Phospholipids) Fatty_Acyl_CoA->Lipid_Synthesis Signaling Cell Signaling & Transcriptional Regulation Fatty_Acyl_CoA->Signaling Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA FADH2, NADH TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Central role of Fatty Acyl-CoAs in cellular metabolism.

Method_Validation_Workflow cluster_Plan Planning Phase cluster_Execution Execution Phase cluster_Analysis Analysis & Reporting Phase A Define Analytical Method Objectives B Develop Validation Protocol & Plan A->B C Optimize Method Parameters B->C D Perform Validation Experiments (Accuracy, Precision, etc.) C->D E Analyze Data with Statistical Methods D->E F Prepare Comprehensive Validation Report E->F

Caption: Workflow for analytical method validation.

References

A Researcher's Guide to the Substrate Specificity of Key Enzymes in Long-Chain Acyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the substrate specificity of four key enzyme classes involved in the metabolism of long-chain acyl-CoAs: Acyl-CoA Synthetases (ACSs), Carnitine Palmitoyltransferases (CPTs), Acyl-CoA Dehydrogenases (ACADs), and Acyl-CoA Oxidases (ACOXs). Understanding the preferences of these enzymes for various long-chain acyl-CoA substrates is crucial for research into metabolic diseases, drug development, and the fundamental understanding of lipid metabolism. This guide summarizes available quantitative kinetic data, details relevant experimental protocols, and provides visual representations of the involved metabolic pathways and experimental workflows.

Data Presentation: Comparative Substrate Specificity

The catalytic efficiency and substrate preference of enzymes are typically quantified by the Michaelis constant (Km) and the maximum reaction velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate, while Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. The ratio kcat/Km (where kcat is the turnover number) is a measure of the enzyme's overall catalytic efficiency.

The following tables summarize the available kinetic data for various enzymes with different long-chain acyl-CoA substrates. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, such as pH, temperature, and the specific assay used.

Table 1: Kinetic Parameters of Long-Chain Acyl-CoA Synthetases (ACSLs)

Enzyme IsoformSubstrate (Acyl-CoA)Km (µM)Vmax (nmol/min/mg)Organism/Source
ACSL1Palmitoyl-CoA (16:0)~20-100-Rattus norvegicus
ACSL1Oleoyl-CoA (18:1)~10-50-Rattus norvegicus
ACSL4Arachidonoyl-CoA (20:4)High Preference-Mus musculus
ACSL6Docosahexaenoyl-CoA (22:6)High Preference-Homo sapiens

Data on Vmax for ACSLs is not consistently reported in a comparable format. The table indicates qualitative substrate preference where precise kinetic data is unavailable.

Table 2: Kinetic Parameters of Carnitine Palmitoyltransferases (CPTs)

EnzymeSubstrate (Acyl-CoA)Km (µM)Organism/Source
CPT1Palmitoyl-CoA (16:0)33.3Rat Liver Mitochondria
CPT1Myristoyl-CoA (14:0)29.4Rat Liver Mitochondria
CPT1Stearoyl-CoA (18:0)37.0Rat Liver Mitochondria
CPT2Palmitoyl-CoA (16:0)27.8Purified Rat Liver
CPT2Myristoyl-CoA (14:0)16.1Purified Rat Liver
CPT2Stearoyl-CoA (18:0)20.4Purified Rat Liver

Table 3: Kinetic Parameters of Acyl-CoA Dehydrogenases (ACADs)

EnzymeOptimal Substrate Chain LengthSubstrate (Acyl-CoA)Vmax (U/mg)Organism/Source
SCADC4-C6Butyryl-CoA (C4)--
MCADC6-C12Octanoyl-CoA (C8)--
LCADC12-C18Palmitoyl-CoA (C16)-Recombinant Human
VLCADC14-C20Palmitoyl-CoA (C16)~10-fold lower than LCADRecombinant Human

Quantitative, directly comparable kinetic data for ACADs across a range of long-chain acyl-CoAs is sparse in the literature. The table indicates the generally accepted optimal substrate chain lengths.

Table 4: Substrate Specificity of Acyl-CoA Oxidases (ACOXs)

EnzymeSubstrate (Acyl-CoA)Relative Activity (%)Organism/Source
ACOX1Lauroyl-CoA (12:0)100Rat Liver Peroxisomes
ACOX1Myristoyl-CoA (14:0)90Rat Liver Peroxisomes
ACOX1Palmitoyl-CoA (16:0)75Rat Liver Peroxisomes
ACOX1Stearoyl-CoA (18:0)40Rat Liver Peroxisomes

Data is presented as relative activity compared to the most active substrate due to variability in reported absolute values.

Experimental Protocols

Accurate determination of enzyme kinetics is fundamental to comparing substrate specificities. Below are detailed methodologies for key assays.

Acyl-CoA Synthetase (ACS) Activity Assay (Coupled Spectrophotometric)

This assay measures the formation of acyl-CoA by coupling the reaction to the reduction of NAD+.

Principle: Acyl-CoA synthetase catalyzes the formation of acyl-CoA from a fatty acid and CoASH, consuming ATP and releasing AMP and pyrophosphate (PPi). The PPi generated is used by pyrophosphatase to form two molecules of phosphate. In a coupled reaction, acyl-CoA dehydrogenase oxidizes the newly formed acyl-CoA, with the concomitant reduction of an electron acceptor, which can be monitored spectrophotometrically.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2, 2 mM EDTA, and 0.2% Triton X-100.

  • ATP solution: 100 mM ATP in water.

  • Coenzyme A (CoASH) solution: 10 mM CoASH in water.

  • Fatty acid substrate: 10 mM stock solution of the desired long-chain fatty acid in ethanol.

  • Myokinase: 1000 units/mL.

  • Pyrophosphatase: 200 units/mL.

  • α-Glycerophosphate dehydrogenase/triosephosphate isomerase: 1750 units/mL.

  • Glycerol-3-phosphate: 50 mM.

  • Acyl-CoA Dehydrogenase (e.g., MCAD): 10 units/mL.

  • NAD+ solution: 50 mM NAD+ in water.

  • Enzyme source: Purified ACS or cell lysate.

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, ATP, CoASH, myokinase, pyrophosphatase, α-glycerophosphate dehydrogenase/triosephosphate isomerase, glycerol-3-phosphate, acyl-CoA dehydrogenase, and NAD+.

  • Add the fatty acid substrate to the reaction mixture.

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the enzyme source (e.g., purified ACSL).

  • Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Perform control experiments without the fatty acid substrate to account for any background activity.

Carnitine Palmitoyltransferase (CPT) Activity Assay (Spectrophotometric)

This assay measures the forward reaction of CPT, which is the formation of acylcarnitine from acyl-CoA and carnitine.

Principle: CPT catalyzes the transfer of an acyl group from acyl-CoA to carnitine, releasing free CoASH. The liberated CoASH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored compound that can be quantified by measuring the absorbance at 412 nm.

Reagents:

  • Assay Buffer: 116 mM Tris-HCl, pH 8.0, containing 2.5 mM EDTA.

  • DTNB solution: 10 mM DTNB in assay buffer.

  • Acyl-CoA substrate: 1 mM stock solution of the desired long-chain acyl-CoA in water.

  • L-Carnitine solution: 100 mM L-carnitine in water.

  • Enzyme source: Isolated mitochondria or purified CPT.

Procedure:

  • Add assay buffer and DTNB solution to a cuvette.

  • Add the enzyme source and incubate at 30°C for 5 minutes.

  • Add the acyl-CoA substrate to the mixture.

  • Initiate the reaction by adding L-carnitine.

  • Monitor the increase in absorbance at 412 nm for 5-10 minutes.

  • The rate of reaction is calculated using the molar extinction coefficient of TNB (13,600 M-1cm-1).

  • A blank reaction without L-carnitine should be run to correct for any non-enzymatic hydrolysis of the acyl-CoA.

Acyl-CoA Dehydrogenase (ACAD) Activity Assay (Ferricenium-based Spectrophotometric)

This assay measures the activity of ACADs by using an artificial electron acceptor, ferricenium hexafluorophosphate (B91526).

Principle: ACADs catalyze the α,β-dehydrogenation of acyl-CoA substrates, transferring electrons to an electron acceptor. In this assay, ferricenium ion acts as the electron acceptor, and its reduction to ferrocene (B1249389) can be monitored by the decrease in absorbance at 300 nm.

Reagents:

  • Assay Buffer: 50 mM potassium phosphate, pH 7.6, containing 0.1 mM EDTA.

  • Acyl-CoA substrate: 10 mM stock solution of the desired long-chain acyl-CoA in water.

  • Ferricenium hexafluorophosphate solution: 10 mM in acetonitrile.

  • Enzyme source: Purified ACAD or mitochondrial extract.

Procedure:

  • Prepare the reaction mixture in a quartz cuvette containing assay buffer and the acyl-CoA substrate.

  • Equilibrate the mixture to 25°C.

  • Initiate the reaction by adding the ferricenium hexafluorophosphate solution and the enzyme source.

  • Immediately monitor the decrease in absorbance at 300 nm.

  • The initial rate of the reaction is determined from the linear portion of the curve.

  • Control reactions lacking the enzyme or the substrate are performed to measure background rates.

Acyl-CoA Oxidase (ACOX) Activity Assay (Fluorometric)

This assay measures the production of hydrogen peroxide (H2O2) by ACOX.

Principle: ACOX catalyzes the desaturation of acyl-CoAs, producing H2O2 as a byproduct. The H2O2 produced is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent substrate (e.g., Amplex Red) to a highly fluorescent product (resorufin), which can be measured fluorometrically.

Reagents:

  • Assay Buffer: 50 mM sodium phosphate, pH 7.4.

  • Acyl-CoA substrate: 1 mM stock solution of the desired long-chain acyl-CoA in water.

  • Amplex Red solution: 10 mM in DMSO.

  • Horseradish Peroxidase (HRP): 10 units/mL in assay buffer.

  • Enzyme source: Peroxisomal fractions or purified ACOX.

Procedure:

  • Prepare a reaction mixture in a microplate well containing assay buffer, Amplex Red solution, and HRP.

  • Add the enzyme source to the wells.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm at multiple time points.

  • The rate of H2O2 production is determined from a standard curve generated with known concentrations of H2O2.

Mandatory Visualization

Signaling Pathway: Mitochondrial Fatty Acid β-Oxidation

This diagram illustrates the key enzymatic steps in the breakdown of long-chain acyl-CoAs within the mitochondria.

Mitochondrial_Beta_Oxidation cluster_Cytosol Cytosol cluster_Mitochondrial_Membrane Mitochondrial Membranes cluster_Mitochondrial_Matrix Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase Acyl-CoA Acyl-CoA CPT1 CPT1 Acyl-CoA->CPT1 Acyl-CoA Synthetase->Acyl-CoA Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CACT CACT Acylcarnitine->CACT CPT2 CPT2 Acylcarnitine->CPT2 CACT->Acylcarnitine Acyl-CoA_matrix Acyl-CoA CPT2->Acyl-CoA_matrix ACAD Acyl-CoA Dehydrogenase Acyl-CoA_matrix->ACAD Enoyl-CoA Enoyl-CoA ACAD->Enoyl-CoA Enoyl-CoA Hydratase Enoyl-CoA Hydratase Enoyl-CoA->Enoyl-CoA Hydratase Hydroxyacyl-CoA Hydroxyacyl-CoA Enoyl-CoA Hydratase->Hydroxyacyl-CoA Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl-CoA->Hydroxyacyl-CoA Dehydrogenase Ketoacyl-CoA Ketoacyl-CoA Hydroxyacyl-CoA Dehydrogenase->Ketoacyl-CoA Thiolase Thiolase Ketoacyl-CoA->Thiolase Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Shorter Acyl-CoA Shorter Acyl-CoA Thiolase->Shorter Acyl-CoA

Caption: Mitochondrial β-oxidation pathway.

Signaling Pathway: Peroxisomal Fatty Acid β-Oxidation

This diagram outlines the pathway for the breakdown of very-long-chain fatty acids in peroxisomes.

Peroxisomal_Beta_Oxidation cluster_Cytosol Cytosol cluster_Peroxisome Peroxisome VLCFA Very-Long-Chain Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase VLCFA->Acyl-CoA Synthetase VLC-Acyl-CoA VLC-Acyl-CoA VLC-Acyl-CoA_perox VLC-Acyl-CoA VLC-Acyl-CoA->VLC-Acyl-CoA_perox ABCD1 Transporter Acyl-CoA Synthetase->VLC-Acyl-CoA ACOX Acyl-CoA Oxidase VLC-Acyl-CoA_perox->ACOX Enoyl-CoA Enoyl-CoA ACOX->Enoyl-CoA Bifunctional Enzyme Bifunctional Enzyme Enoyl-CoA->Bifunctional Enzyme Ketoacyl-CoA Ketoacyl-CoA Bifunctional Enzyme->Ketoacyl-CoA Thiolase Thiolase Ketoacyl-CoA->Thiolase Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Medium-Chain Acyl-CoA Medium-Chain Acyl-CoA Thiolase->Medium-Chain Acyl-CoA

Caption: Peroxisomal β-oxidation pathway.

Experimental Workflow: Determining Enzyme Substrate Specificity

This diagram provides a general workflow for comparing the specificity of an enzyme for different long-chain acyl-CoA substrates.

Experimental_Workflow Start Start Enzyme_Purification Enzyme Purification/ Cell Lysate Preparation Start->Enzyme_Purification Substrate_Preparation Prepare a Range of Long-Chain Acyl-CoA Substrates Start->Substrate_Preparation Assay_Optimization Optimize Assay Conditions (pH, Temp, Enzyme Conc.) Enzyme_Purification->Assay_Optimization Substrate_Preparation->Assay_Optimization Kinetic_Assays Perform Kinetic Assays at Varying Substrate Concentrations Assay_Optimization->Kinetic_Assays Data_Acquisition Measure Reaction Rates (e.g., Spectrophotometry) Kinetic_Assays->Data_Acquisition Data_Analysis Calculate Km and Vmax (Michaelis-Menten Plot) Data_Acquisition->Data_Analysis Comparison Compare Kinetic Parameters Across Different Substrates Data_Analysis->Comparison Conclusion Determine Substrate Specificity Profile Comparison->Conclusion

Caption: Workflow for specificity analysis.

A Comparative Guide to the Quantification of (14E)-Hexadecenoyl-CoA and Other Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of long-chain acyl-coenzyme A (LC-CoA) species, such as (14E)-hexadecenoyl-CoA, is crucial for understanding cellular metabolism, developing therapeutic drugs, and identifying disease biomarkers. This guide provides an objective comparison of two prominent liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of these vital molecules, supported by experimental data.

Introduction to Quantification Methods

Long-chain acyl-CoAs are key intermediates in fatty acid metabolism and cellular signaling. Their low abundance and physicochemical properties make their accurate quantification challenging. While several techniques exist, LC-MS/MS has emerged as the gold standard due to its high sensitivity and specificity.[1][2] This guide will compare two LC-MS/MS-based methodologies: one employing solid-phase extraction (SPE) for sample purification and the other utilizing a direct protein precipitation and extraction approach with a comparison of ionization modes.

Method 1: LC-MS/MS with Solid-Phase Extraction (SPE)

This widely adopted method utilizes a solid-phase extraction step to purify and concentrate acyl-CoAs from complex biological matrices prior to LC-MS/MS analysis. This approach is known for its robustness and high sensitivity.[1][2]

Experimental Protocol

1. Sample Preparation and Extraction:

  • Tissue samples (100-200 mg) are homogenized in an appropriate buffer.

  • A fast solid-phase extraction (SPE) is performed to isolate and purify the long-chain acyl-CoAs.[1] This step removes interfering substances and enriches the analytes of interest.

2. Liquid Chromatography (LC):

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive electrospray ionization (ESI) is utilized.[1]

  • Analysis Mode: Selective Multireaction Monitoring (MRM) is employed for quantification of specific acyl-CoA species.[1] A neutral loss scan of 507 Da can also be used for broader profiling of LC-CoA mixtures.[1]

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Homogenization (100-200mg) SPE Solid-Phase Extraction (SPE) Tissue->SPE Elution Elution of Acyl-CoAs SPE->Elution LC LC Separation (C18, high pH) Elution->LC MS Positive ESI-MS/MS (MRM) LC->MS Data Data Acquisition MS->Data G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_ms Ionization Mode Comparison Cells Cell Harvesting (~10^6-10^7) Extraction Direct Extraction Cells->Extraction Spiking Internal Standard Spiking Extraction->Spiking LC Reverse-Phase LC Separation Spiking->LC Positive_MS Positive ESI-MS/MS LC->Positive_MS Negative_MS Negative ESI-MS/MS LC->Negative_MS Data Data Acquisition (MRM) Positive_MS->Data Negative_MS->Data G Fatty_Acid Long-Chain Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase Trans_2_Enoyl_CoA trans-2-Enoyl-CoA (e.g., trans-2-Hexadecenoyl-CoA) Acyl_CoA_Dehydrogenase->Trans_2_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_2_Enoyl_CoA->Enoyl_CoA_Hydratase L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

References

A Comparative Guide to the Biological Activity of (14E)-Hexadecenoyl-CoA and Other Unsaturated Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of (14E)-hexadecenoyl-CoA against other common unsaturated acyl-CoAs, supported by available experimental data. Long-chain unsaturated acyl-CoAs are pivotal metabolic intermediates and signaling molecules that regulate a myriad of cellular processes. Understanding the nuanced differences in their biological activities, dictated by factors such as the position and geometry of the double bond, is crucial for elucidating their roles in health and disease and for the development of targeted therapeutics.

Executive Summary

Unsaturated acyl-CoAs, the activated forms of fatty acids, are not merely substrates for β-oxidation and lipid synthesis; they are also key regulators of various enzymes and transcription factors. This guide focuses on comparing this compound, a trans-monounsaturated 16-carbon acyl-CoA, with other prevalent unsaturated acyl-CoAs, such as oleoyl-CoA (a cis-monounsaturated 18-carbon acyl-CoA) and palmitoleoyl-CoA (a cis-monounsaturated 16-carbon acyl-CoA). The available data suggests that the seemingly subtle differences in their chemical structures can lead to significant variations in their metabolic fates and signaling properties.

Comparative Biological Activity Data

The biological activity of unsaturated acyl-CoAs can be assessed by examining their interaction with key enzymes involved in fatty acid metabolism and cellular signaling. Below is a summary of available quantitative data comparing the effects of this compound and other unsaturated acyl-CoAs.

Enzyme Kinetics

Table 1: Kinetic Parameters of trans-2-Enoyl-CoA Reductase with Various Acyl-CoA Substrates

SubstrateKₘ (µM)Source
trans-2-Hexadecenoyl-CoA1.0[1]
trans-2-Hexenoyl-CoA0.5[1]
Crotonyl-CoA (trans-2-Butenoyl-CoA)20[1]

Kₘ (Michaelis constant) is the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate.

The data in Table 1, derived from studies on rat liver microsomal trans-2-enoyl-CoA reductase, indicates that the enzyme has a high affinity for long-chain trans-2-enoyl-CoAs like trans-2-hexadecenoyl-CoA.[1] The significantly lower Kₘ value for trans-2-hexadecenoyl-CoA compared to the short-chain crotonyl-CoA suggests a preference for longer acyl chains. This highlights a key metabolic pathway for this compound, where it can be efficiently reduced to palmitoyl-CoA.

Regulation of Transcription Factors

Long-chain acyl-CoAs are known to be ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a central role in the regulation of lipid and glucose metabolism. Studies have shown that very-long-chain and branched-chain acyl-CoAs can act as high-affinity ligands for PPARα.[2] While direct comparative data for this compound is limited, the existing evidence suggests that the CoA-esterified form of a fatty acid is a potent activator of PPARs. The affinity of PPARs for different acyl-CoAs can vary based on chain length and saturation, influencing the transcription of genes involved in fatty acid oxidation.[2]

Signaling Pathways

Unsaturated acyl-CoAs are integral components of cellular signaling, influencing pathways that control metabolism, inflammation, and cell fate.

Fatty Acid Metabolism and Mitochondrial β-Oxidation

Fatty_Acid_Metabolism Unsaturated Fatty Acid Unsaturated Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Unsaturated Fatty Acid->Acyl-CoA Synthetase ATP, CoA Unsaturated Acyl-CoA Unsaturated Acyl-CoA Acyl-CoA Synthetase->Unsaturated Acyl-CoA CPT-I CPT-I Unsaturated Acyl-CoA->CPT-I Carnitine Signaling Pathways Signaling Pathways Unsaturated Acyl-CoA->Signaling Pathways Lipid Synthesis Lipid Synthesis Unsaturated Acyl-CoA->Lipid Synthesis Mitochondrion Mitochondrion CPT-I->Mitochondrion β-Oxidation β-Oxidation Mitochondrion->β-Oxidation

Fig. 1: Overview of Unsaturated Acyl-CoA Metabolism.
PPARα-Mediated Gene Regulation

As mentioned, unsaturated acyl-CoAs can act as ligands for PPARα, leading to the transcriptional activation of genes involved in fatty acid catabolism. This creates a feed-forward mechanism where an increase in the intracellular concentration of specific acyl-CoAs can upregulate their own breakdown.

PPARa_Signaling Unsaturated Acyl-CoA Unsaturated Acyl-CoA PPARα PPARα Unsaturated Acyl-CoA->PPARα PPARα/RXR Heterodimer PPARα/RXR Heterodimer PPARα->PPARα/RXR Heterodimer RXR RXR RXR->PPARα/RXR Heterodimer PPRE PPRE (DNA) PPARα/RXR Heterodimer->PPRE Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Fatty Acid Catabolism Enzymes Fatty Acid Catabolism Enzymes Target Gene Transcription->Fatty Acid Catabolism Enzymes

Fig. 2: PPARα Signaling Pathway Activation by Unsaturated Acyl-CoAs.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of different acyl-CoAs.

Assay for trans-2-Enoyl-CoA Reductase Activity

This protocol is adapted from studies on the purification and characterization of trans-2-enoyl-CoA reductase from rat liver microsomes.[1]

Objective: To determine the kinetic parameters (Kₘ and Vₘₐₓ) of trans-2-enoyl-CoA reductase for this compound and other unsaturated acyl-CoA substrates.

Materials:

  • Purified trans-2-enoyl-CoA reductase

  • This compound and other acyl-CoA substrates of interest

  • NADPH

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, a fixed concentration of NADPH, and the purified enzyme.

  • Initiate the reaction by adding varying concentrations of the acyl-CoA substrate.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocity (V₀) for each substrate concentration.

  • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Reaction Mixture Prepare Reaction Mixture (Buffer, NADPH, Enzyme) Add Substrate Add Varying Concentrations of Acyl-CoA Substrate Reaction Mixture->Add Substrate Monitor Absorbance Monitor NADPH Oxidation (Absorbance at 340 nm) Add Substrate->Monitor Absorbance Calculate Velocity Calculate Initial Velocity (V₀) Monitor Absorbance->Calculate Velocity Plot Data Plot V₀ vs. [Substrate] Calculate Velocity->Plot Data Determine Parameters Determine Km and Vmax (Michaelis-Menten Plot) Plot Data->Determine Parameters

Fig. 3: Experimental Workflow for Determining Enzyme Kinetic Parameters.

Conclusion

The biological activity of unsaturated acyl-CoAs is highly dependent on their specific molecular structure. While data directly comparing this compound to other common unsaturated acyl-CoAs is still emerging, the available evidence underscores the importance of such comparative studies. The high affinity of trans-2-enoyl-CoA reductase for trans-2-hexadecenoyl-CoA points to a specific and efficient metabolic pathway. Future research should focus on direct, quantitative comparisons of how this compound and its isomers affect key regulatory proteins like PPARs and enzymes such as CPT-I to fully delineate their distinct biological roles. Such knowledge will be invaluable for understanding lipid metabolism in various physiological and pathological contexts and for the rational design of novel therapeutic interventions.

References

Safety Operating Guide

Prudent Disposal of (14E)-Hexadecenoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before handling (14E)-hexadecenoyl-CoA, it is essential to consult the Safety Data Sheet (SDS) if available from the supplier. In the absence of a specific SDS, the following general precautions for handling similar chemical compounds should be observed:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent material (e.g., sand, diatomaceous earth) and place it in a sealed container for disposal.[1] Avoid generating dust if the compound is in solid form.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2]

Disposal Procedures

The primary method for the disposal of this compound is through a licensed chemical waste disposal company. It is imperative to follow all local, state, and federal regulations for chemical waste disposal.

Step-by-Step Disposal Guidance:

  • Waste Identification: Clearly label the waste container with the chemical name "this compound" and any known hazard information.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Containerization: Use a chemically compatible and sealable container for waste collection.

  • Contact Environmental Health and Safety (EHS): Consult your institution's EHS department or equivalent for specific instructions on collection and disposal procedures.

Quantitative Disposal Data

Specific quantitative data regarding disposal limits for this compound are not available in the public domain. For information on acceptable concentration limits for disposal, it is necessary to consult with a licensed waste disposal service or your local regulatory agencies.

ParameterValue
Regulatory Disposal Limits Not publicly available. Consult your EHS.
Environmental Fate Data Not publicly available.

Experimental Protocol: Hydrolytic Deactivation of the Thioester Bond

For laboratories equipped to perform chemical deactivation, hydrolysis of the thioester bond can be a method to convert this compound into less reactive compounds (14E-hexadecenoic acid and Coenzyme A) before final disposal. Thioesters are generally more stable at a pH below 7.[3] Hydrolysis can be achieved under basic conditions, but this should be performed cautiously to control the reaction.

Objective: To hydrolyze the thioester bond of this compound.

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M) for neutralization

  • pH indicator strips or a calibrated pH meter

  • Appropriate solvent (e.g., ethanol/water mixture)

  • Stir plate and stir bar

  • Appropriate reaction vessel and secondary containment

Procedure:

  • Dissolution: Dissolve the this compound in a minimal amount of a suitable solvent mixture (e.g., ethanol/water) in a reaction vessel.

  • Cooling: Place the reaction vessel in an ice bath to control any potential exothermic reaction.

  • Base Addition: Slowly add a 0.1 M NaOH solution dropwise while stirring and monitoring the pH. Continue addition until the pH is in the range of 10-12.

  • Reaction: Allow the reaction to proceed for a sufficient amount of time (e.g., 1-2 hours) at room temperature to ensure complete hydrolysis. The progress of the reaction can be monitored by techniques such as TLC or LC-MS if desired.

  • Neutralization: After the reaction is complete, neutralize the solution by slowly adding 0.1 M HCl until the pH is between 6 and 8.

  • Disposal: The resulting solution containing the sodium salt of 14E-hexadecenoic acid and Coenzyme A should be disposed of as aqueous chemical waste according to institutional guidelines.

Safety Note: This procedure should be performed in a chemical fume hood with appropriate PPE. The basic conditions used for hydrolysis can be hazardous if not handled correctly.

Metabolic Context of Long-Chain Acyl-CoAs

This compound is a fatty acyl-CoA, a key intermediate in cellular metabolism.[4] Understanding its biological role can provide context for its handling. Long-chain acyl-CoAs are involved in various metabolic pathways, including β-oxidation for energy production and the synthesis of complex lipids.[5][6][7]

Fatty_Acyl_CoA_Metabolism Fatty_Acid Fatty Acid ((14E)-Hexadecenoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Activation Fatty_Acyl_CoA This compound Acyl_CoA_Synthetase->Fatty_Acyl_CoA Beta_Oxidation β-Oxidation Fatty_Acyl_CoA->Beta_Oxidation Catabolism Lipid_Synthesis Complex Lipid Synthesis (e.g., Triglycerides, Phospholipids) Fatty_Acyl_CoA->Lipid_Synthesis Anabolism Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy_Production Energy Production (ATP) TCA_Cycle->Energy_Production

Caption: General metabolic pathways of a long-chain fatty acyl-CoA.

This guide is intended to provide a framework for the safe disposal of this compound. Always prioritize your institution's specific safety protocols and consult with your EHS department for guidance.

References

Personal protective equipment for handling (14E)-hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (14E)-hexadecenoyl-CoA. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

Due to the potential hazards associated with handling reactive biochemicals, a comprehensive suite of personal protective equipment is mandatory. The required PPE is detailed below to minimize exposure and ensure safety.

Table 1: Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[1][2]Provides maximum protection against splashes and potential vapors.
Respiratory Protection An air-purifying respirator (APR) with acid gas cartridges or a supplied-air respirator (SAR) should be used if handling outside of a fume hood.[1]Protects against the inhalation of any potentially irritating or harmful vapors.
Skin and Body Protection A chemical-resistant lab coat or a disposable chemical-resistant coverall worn over long-sleeved clothing.[1][3]Prevents skin contact with the substance.
Hand Protection Heavy-duty nitrile or butyl rubber gloves. It is recommended to double-glove. Check the glove manufacturer's compatibility chart.[1][4]Provides resistance to chemical exposure. Contaminated gloves should be disposed of properly.[5]
Foot Protection Chemical-resistant boots with steel toes.[1][3]Protects feet from potential spills.

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is essential to minimize risks during the handling of this compound.

Preparation:

  • Ventilation: All work must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5]

  • Equipment Check: Ensure all necessary PPE is available and in good condition.[2] Inspect gloves for any signs of degradation before use.[5]

  • Emergency Preparedness: Locate the nearest safety shower, eyewash station, and fire extinguisher before beginning work.

Handling:

  • Dispensing: Use appropriate tools to handle the substance, minimizing the creation of dust or aerosols.

  • Transfer: When transferring the substance, do so carefully to avoid splashes.

  • Avoidance of Contamination: Do not allow the substance to come into contact with skin, eyes, or clothing.[5] Wash hands thoroughly after handling.[5]

Post-Handling:

  • Decontamination: Thoroughly clean the work area after use.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5][6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Contaminated Materials: Any materials that have come into contact with the substance, such as gloves, absorbent pads, and disposable lab coats, should be collected in a labeled, sealed container for hazardous waste.

  • Storage and Disposal: Store waste containers in a cool, dry, well-ventilated area away from incompatible materials.[1] Dispose of the chemical waste through an approved waste disposal plant.[5]

Experimental Protocol: Quantification of Long-Chain Fatty Acyl-CoAs

This protocol is adapted from established methods for the quantification of long-chain fatty acyl-CoAs in biological samples and can be modified for this compound.

Objective: To quantify the concentration of this compound in tissue samples using LC/MS/MS.

Materials:

  • Tissue sample

  • 100 mM Potassium phosphate (B84403) monobasic (KH2PO4), pH 4.9

  • Acetonitrile (ACN)

  • 2-propanol

  • Methanol

  • Internal standard (e.g., heptadecanoyl CoA)

  • Homogenizer

  • Centrifuge

  • LC/MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Place approximately 40 mg of frozen tissue in 0.5 ml of 100 mM KH2PO4 (pH 4.9).[7]

    • Add 0.5 ml of a solution of ACN:2-propanol:methanol (3:1:1) containing a known amount of the internal standard.[7]

    • Homogenize the sample twice on ice.[7]

    • Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.[7]

    • Collect the supernatant.

    • Re-extract the pellet with the ACN:2-propanol:methanol solution and combine the supernatants.[7]

  • LC/MS/MS Analysis:

    • Inject the extracted sample into the LC/MS/MS system.

    • Separate the long-chain acyl-CoAs using a C18 reversed-phase column with a suitable gradient elution.[8][9]

    • Quantify the this compound by selective reaction monitoring in positive electrospray ionization mode.[8]

    • Use the internal standard to correct for extraction efficiency and matrix effects.

Visual Workflow for Safe Handling

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Conduct Risk Assessment prep2 Gather Required PPE prep1->prep2 prep3 Prepare Well-Ventilated Workspace (Fume Hood) prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 Proceed to Handling handle2 Carefully Dispense and Transfer Substance handle1->handle2 handle3 Perform Experimental Work handle2->handle3 post1 Decontaminate Work Area handle3->post1 Complete Experiment post2 Segregate and Label Waste post1->post2 post3 Store Waste in Designated Area post2->post3 post4 Arrange for Professional Disposal post3->post4 end End of Process post4->end Finalize

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.